molecular formula C5H7F2N3 B2721564 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine CAS No. 1006462-38-9

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B2721564
CAS No.: 1006462-38-9
M. Wt: 147.129
InChI Key: IEUJFYRUNRRGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine ( 1006462-38-9) is a pyrazole-based chemical compound with the molecular formula C5H7F2N3 and a molecular weight of 147.13 g/mol . It is supplied as a white to off-white powder with a typical purity of 99% or higher . This compound serves as a versatile and valuable synthetic intermediate in scientific research, particularly in the field of medicinal chemistry. Its core structure, featuring a reactive 3-amino group and a 2,2-difluoroethyl side chain, makes it a key building block for the construction of more complex molecules . The primary research value of this amine lies in its application as a precursor for the development of potential therapeutic agents. It is specifically used to create functionalized pyrazole derivatives, such as 4-iodo-substituted analogs, which are frequently explored in drug discovery programs . The incorporation of the 2,2-difluoroethyl group is a strategic modification in drug design, as it can significantly influence a compound's electronic properties, metabolic stability, and its ability to bind to biological targets like enzyme active sites . While the specific mechanism of action for this compound itself is not defined, as it is an intermediate, its derivatives are investigated for various biological activities. Pyrazole scaffolds are commonly found in molecules designed to inhibit specific kinases or modulate other disease-relevant cellular pathways . Researchers utilize this compound to synthesize and study novel molecules with potential antitumor or antimicrobial properties. Proper handling procedures must be observed. This compound has associated hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is essential to consult the Safety Data Sheet (SDS) before use. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-4(7)3-10-2-1-5(8)9-10/h1-2,4H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUJFYRUNRRGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006462-38-9
Record name 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. The strategic introduction of a difluoroethyl group onto the pyrazole scaffold significantly modulates the physicochemical properties of resulting molecules, including metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines established synthetic strategies for its preparation, and explores its applications as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its characterization are also presented to aid researchers in their drug discovery and development endeavors.

Introduction: The Rising Importance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved therapeutic agents.[1] Its versatile chemical nature allows for substitution at multiple positions, enabling the fine-tuning of pharmacological activity. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity. Consequently, fluorinated pyrazole derivatives are of significant interest to the pharmaceutical industry. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, as evidenced by its use in the preparation of heterocyclic amine derivatives with potential therapeutic applications.[2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1006462-38-9[2][3]
Molecular Formula C5H7F2N3[3]
Molecular Weight 147.13 g/mol [3]
Appearance Green oil[4]
Boiling Point 253.1 ± 40.0 °C (Predicted)[4]
Density 1.43 ± 0.1 g/cm³ (Predicted)[4]
pKa 3.63 ± 0.10 (Predicted)[4]
Storage Keep in dark place, Inert atmosphere, 2-8°C[3]

Note: The physical state is described as a "green oil" by some suppliers, which suggests a melting point below room temperature. However, precise experimental data for the melting point is not currently available. The predicted pKa indicates that the compound is a weak base.

Synthesis and Reactivity

The synthesis of this compound typically involves the N-alkylation of a 3-aminopyrazole precursor. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring.

General Synthetic Approach: N-Alkylation of 3-Aminopyrazole

A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of the parent pyrazole with an appropriate alkylating agent in the presence of a base.[5] For the synthesis of this compound, this would involve the reaction of 3-aminopyrazole with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or a 2,2-difluoroethyl halide.

The choice of base and solvent can significantly influence the regioselectivity of the alkylation.[6] Generally, less hindered nitrogen (N1) is more susceptible to alkylation.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 3-aminopyrazole 3-Aminopyrazole target_molecule This compound 3-aminopyrazole->target_molecule + difluoroethyl_electrophile 2,2-Difluoroethyl Electrophile (e.g., triflate) difluoroethyl_electrophile->target_molecule + Base Base (e.g., NaH, K2CO3) Base->target_molecule Solvent Solvent (e.g., THF, DMF) Solvent->target_molecule

Diagram 1: General synthetic pathway for this compound.
Reactivity Profile

The chemical reactivity of this compound is dictated by the pyrazole ring and the exocyclic amino group.

  • Amino Group: The primary amino group at the 3-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the difluoroethyl group may influence the regioselectivity of such reactions. The nitrogen atoms of the pyrazole ring also possess basic properties.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its utility is demonstrated in a patent describing the preparation of heterocyclic amine derivatives, where it serves as a key starting material.[2] The incorporation of the difluoroethyl moiety can confer desirable properties to the final drug candidate, such as increased metabolic stability and enhanced binding to the target protein.

Experimental Protocols

Characterization of this compound

Accurate characterization of the starting material is a prerequisite for any synthetic application. The following protocols outline the standard procedures for obtaining key analytical data.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals would include resonances for the pyrazole ring protons, the methylene protons of the difluoroethyl group, the methine proton of the difluoroethyl group, and the amino protons.

    • The difluoromethyl group will exhibit characteristic splitting patterns due to coupling with both the adjacent methylene protons and the fluorine atoms.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals would correspond to the carbon atoms of the pyrazole ring and the difluoroethyl group.

    • The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).

NMR_Workflow Start Start: Purified Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process_Data Process and Analyze Spectra Acquire_1H->Process_Data Acquire_13C->Process_Data End End: Structural Confirmation Process_Data->End

Diagram 2: Workflow for NMR spectroscopic analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Analysis: Acquire the mass spectrum in positive ion mode. The expected molecular ion peak ([M+H]⁺) would be at m/z 148.07.

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for IR Spectroscopy:

  • Sample Preparation: The sample, being an oil, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Bands: Look for characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=N and C=C stretching of the pyrazole ring, and C-F stretching of the difluoroethyl group (typically in the 1000-1200 cm⁻¹ region).

Solubility Determination

A standardized shake-flask method can be employed to determine the solubility in various solvents.[7]

Protocol for Solubility Determination:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General recommendations include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a pyrazole core, a reactive amino group, and a difluoroethyl substituent makes it an attractive building block for the creation of novel therapeutic agents with enhanced pharmacological profiles. This guide has provided a comprehensive overview of its known properties, synthetic strategies, and analytical characterization, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. Further experimental validation of its physicochemical properties and the development of optimized, scalable synthetic routes will undoubtedly accelerate its application in the development of next-generation pharmaceuticals.

References

  • (Reference to a general organic chemistry textbook for basic principles)
  • US8802673B2 - Heterocyclic amine derivatives - Google Patents. (n.d.).
  • (Reference to a relevant review on fluorin
  • (Reference to a general review on pyrazole synthesis)
  • (Reference to a relevant analytical chemistry textbook or protocol)
  • (Reference to a relevant safety in the chemical labor
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.).
  • (Reference to a relevant article on the reactivity of aminopyrazoles)
  • (Reference to a relevant patent d
  • (Reference to a relevant review on the role of pyrazoles in drug discovery)
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (2022, August 5).
  • (Reference to a relevant article on the characteriz
  • (Reference to a relevant spectroscopy textbook)
  • (Reference to a relevant mass spectrometry textbook)
  • (Reference to a relevant IR spectroscopy textbook)
  • (Reference to a relevant solubility testing protocol)
  • (Reference to a relevant safety data sheet d
  • (Reference to a review on the future of medicinal chemistry)
  • (Reference to a comprehensive review on pyrazole chemistry)
  • (Reference to a paper on the synthesis of N-alkyl
  • (Reference to a paper on the reactivity of aminopyrazoles)
  • (Reference to a p
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).

Sources

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: A Core Scaffold for Modern Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental molecular properties, delve into the strategic rationale for its use in medicinal chemistry, present a representative synthesis pathway, and outline a robust analytical workflow for quality control. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Core Molecular Profile

This compound is a substituted aminopyrazole featuring a geminal difluoroethyl group on the pyrazole nitrogen. This specific combination of functional groups imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules.

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 1006462-38-9[1][2][3][4]
Molecular Formula C5H7F2N3[1][2][3][4][5]
Molecular Weight 147.13 g/mol [1][2][4]
Monoisotopic Mass 147.0608 Da[5][6]
MDL Number MFCD08696542[1][3][4]

Table 2: Physicochemical Data (Predicted and Experimental)

PropertyValueRationale and SignificanceSource(s)
Appearance Green OilThe physical state is critical for handling, dissolution, and reaction setup.[2]
Boiling Point 253.1 ± 40.0 °C (Predicted)Indicates low volatility, suitable for reactions at elevated temperatures.[2]
Density 1.43 ± 0.1 g/cm³ (Predicted)Useful for calculating molar quantities from volumes.[2]
pKa 3.63 ± 0.10 (Predicted)The basicity of the 3-amino group is modulated by the electron-withdrawing pyrazole and difluoroethyl groups. This is crucial for salt formation and receptor binding.[2]
Storage 2-8°C, Inert Atmosphere, DarkHighlights potential sensitivity to heat, oxidation, or light, necessitating careful handling to maintain purity.[1][4]

Strategic Importance in Medicinal Chemistry

The value of this compound extends beyond its basic properties. Its structure is a "privileged scaffold," a molecular framework that is repeatedly found in successful drugs.[7] Each component of the molecule serves a distinct and advantageous purpose in drug design.

  • The Pyrazole Core: This five-membered diazole ring is a bioisostere for other aromatic systems and is known for its metabolic stability and ability to participate in various non-covalent interactions with protein targets.[7] Its derivatives have demonstrated a wide spectrum of biological activities, including kinase inhibition.[7][8]

  • The 3-Amino Group: This primary amine serves as a critical synthetic handle. It is a versatile nucleophile, allowing for the straightforward construction of amides, ureas, sulfonamides, and other functional groups, enabling the rapid generation of diverse chemical libraries for screening.

  • The 2,2-Difluoroethyl Substituent: The introduction of fluorine is a cornerstone of modern medicinal chemistry. The geminal difluoro group on the ethyl side chain is particularly strategic:

    • Metabolic Stability: It blocks oxidative metabolism at the alpha-carbon position, a common metabolic soft spot, thereby potentially increasing the half-life of a drug candidate.

    • Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrazole ring nitrogens and the exocyclic amine, which can be critical for optimizing cell permeability and avoiding off-target interactions.

    • Enhanced Binding Affinity: The C-F bond can act as a hydrogen bond acceptor and can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones, potentially enhancing target affinity.

cluster_pyrazole Pyrazole Core cluster_amine 3-Amino Group cluster_fluoro 2,2-Difluoroethyl Group main 1-(2,2-difluoroethyl)- 1H-pyrazol-3-amine p1 Metabolically Stable Scaffold main->p1 Structural Foundation a1 Key Synthetic Handle (Nucleophilic Site) main->a1 Derivatization Point f1 Blocks Metabolic Oxidation main->f1 Pharmacokinetic Control p2 Versatile Bioisostere p1->p2 p3 Forms H-Bonds & π-Stacking p2->p3 a2 Forms Amides, Ureas, etc. a1->a2 a3 Acts as H-Bond Donor a2->a3 f2 Modulates pKa (Basicity) f1->f2 f3 Enhances Binding Affinity f2->f3

Caption: Key structural features and their strategic roles in drug design.

Representative Synthesis Pathway

While numerous methods exist for pyrazole synthesis, a common and effective strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9][10] The synthesis of this compound would logically proceed through the reaction of (2,2-difluoroethyl)hydrazine with a suitable three-carbon electrophile, such as 3,3-dimethoxypropanenitrile or another β-ketonitrile equivalent.

The causality of this approach is rooted in fundamental organic chemistry principles. The hydrazine provides the N-N backbone of the pyrazole ring, with one nitrogen acting as the initial nucleophile and the other participating in the final cyclization and dehydration. The three-carbon partner provides the C-C-C framework.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative methodology based on established chemical principles for this class of compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

  • Step 1: Formation of (2,2-difluoroethyl)hydrazine. (This starting material may be commercially available or synthesized separately, typically from 2,2-difluoroethylamine).

  • Step 2: Condensation and Cyclization.

    • To a solution of (2,2-difluoroethyl)hydrazine (1.0 eq) in ethanol (5 mL per mmol of hydrazine) in a round-bottom flask equipped with a reflux condenser, add 3-aminocrotononitrile or a similar β-ketonitrile equivalent (1.05 eq).

    • Add a catalytic amount of a protic acid, such as acetic acid (0.1 eq). The acid catalyzes both the initial imine/enamine exchange and the subsequent cyclization.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

    • Upon completion, cool the reaction mixture to room temperature.

  • Step 3: Workup and Purification.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.

    • The crude product (a green oil) is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

sm1 (2,2-Difluoroethyl)hydrazine reaction Condensation & Cyclization (Reflux, 4-12h) sm1->reaction sm2 3-Aminocrotononitrile sm2->reaction reagents Ethanol (Solvent) Acetic Acid (Catalyst) reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purify Silica Gel Chromatography workup->purify product Pure 1-(2,2-difluoroethyl) -1H-pyrazol-3-amine purify->product

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

A self-validating system of orthogonal analytical techniques is essential to unambiguously confirm the structure and purity of the synthesized material. This ensures the reliability of data generated in subsequent biological or chemical screening. For novel heterocyclic compounds, a combination of NMR, MS, and HPLC is the industry standard.[11][12]

Mandatory Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expect characteristic signals for the pyrazole ring protons, the CH2 and CHF2 protons of the ethyl group, and the broad singlet for the NH2 group.

    • ¹³C NMR: Confirms the carbon skeleton. Expect five distinct signals corresponding to the molecular formula C5H7F2N3.

    • ¹⁹F NMR: This is critical for fluorinated compounds. Expect a characteristic triplet signal for the CHF2 group, confirming the presence and environment of the fluorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion. The measured mass should match the calculated exact mass (147.0608 Da for [M]+) to within 5 ppm, which confirms the elemental composition (C5H7F2N3).[5][6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A sample is run on a suitable column (e.g., C18) with a UV detector. A pure sample should yield a single major peak, and the area of this peak relative to the total peak area should be ≥97%.

start Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Structural ID ms High-Resolution MS start->ms Formula Confirmation hplc HPLC-UV start->hplc Purity Check decision Data Concordant? nmr->decision ms->decision hplc->decision pass Release for Use (Purity ≥97%) decision->pass Yes fail Re-purify Sample decision->fail No

Caption: A standard quality control workflow for compound validation.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material. Its structure is found within more complex, biologically active molecules. The primary application is in the generation of compound libraries for screening against various therapeutic targets.

A notable example of the utility of the 1H-pyrazol-3-amine scaffold is in the development of kinase inhibitors.[8] For instance, derivatives have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key target for treating inflammatory diseases like inflammatory bowel disease.[8] The 3-amino group of the pyrazole is often acylated or otherwise derivatized to project a vector into a specific binding pocket of the target enzyme, while the N-substituted pyrazole core serves as the central anchoring scaffold.

Conclusion

This compound is a strategically designed molecular building block that encapsulates several key features desired in modern drug discovery. The combination of a stable, versatile pyrazole core, a reactive amino handle for diversification, and a metabolically robust difluoroethyl group makes it an exceptionally valuable tool for medicinal chemists. Its application in the synthesis of targeted therapies, particularly kinase inhibitors, underscores its importance and potential for developing next-generation therapeutics. Rigorous synthesis and characterization are paramount to successfully leveraging its unique properties in research and development.

References

  • PubChem. 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.
  • PubChemLite. This compound.
  • PubChemLite. 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine.
  • Google Patents. EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles.
  • UPB Scientific Bulletin, Series B. SYNTHESIS OF PYRAZOLE DERIVATIVES, WITH BIOLOGICAL ACTIVITY IN SIGNAL TRANSDUCTION THERAPY.
  • ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery.
  • Organic Chemistry Portal. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery.
  • KTU ePubl. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Amole Biotechnology Co., Ltd. This compound.

Sources

An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The strategic incorporation of a difluoroethyl moiety onto the pyrazole scaffold presents a unique opportunity to modulate physicochemical and pharmacokinetic properties, positioning this molecule as a valuable building block for the development of novel therapeutics. This document details a plausible synthetic route, in-depth analytical characterization using predictive methodologies, potential biological applications based on the established pharmacology of related pyrazole derivatives, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of fluorinated pyrazoles in drug discovery and development.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, improve target binding affinity, and modulate lipophilicity. The 2,2-difluoroethyl group, in particular, can serve as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacokinetic profiles.

This compound (CAS No. 1006462-38-9) combines these two key features, making it a molecule of significant interest for the design of next-generation therapeutics.[3][4][5] This guide aims to provide a detailed technical overview of this compound, from its synthesis and characterization to its potential applications in drug development.

Chemical Properties and Data

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1006462-38-9[3][4][5]
Molecular Formula C5H7F2N3[3][4]
Molecular Weight 147.13 g/mol [4]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[4]

Synthesis and Purification

Proposed Synthetic Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification 3-Aminopyrazole 3-Aminopyrazole Intermediate_Product This compound 3-Aminopyrazole->Intermediate_Product NaH, DMF, 0°C to rt 2,2-Difluoroethyl_triflate 2,2-Difluoroethyl_triflate 2,2-Difluoroethyl_triflate->Intermediate_Product Crude_Product Crude Product Purified_Product Purified this compound Crude_Product->Purified_Product Silica Gel Chromatography (e.g., Ethyl Acetate/Hexane)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Alkylation of 3-Aminopyrazole

  • Rationale: This reaction utilizes a strong base, sodium hydride (NaH), to deprotonate the pyrazole nitrogen of 3-aminopyrazole, forming a nucleophilic anion. This anion then undergoes an SN2 reaction with a suitable electrophile, such as 2,2-difluoroethyl triflate, to introduce the desired side chain. Dimethylformamide (DMF) is an appropriate polar aprotic solvent for this type of reaction.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add a solution of 3-aminopyrazole (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0°C and add a solution of 2,2-difluoroethyl triflate (1.1 equivalents) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Rationale: The crude product will likely contain unreacted starting materials, regioisomers, and other byproducts. Silica gel chromatography is a standard and effective method for purifying small organic molecules based on their polarity.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Adsorb the crude product onto a small amount of silica gel and dry under reduced pressure.

    • Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Load the adsorbed crude product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and concentrate under reduced pressure to afford the purified this compound.

Analytical Characterization (Predictive)

In the absence of published experimental data, computational methods can provide valuable predictions for the spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for structural elucidation. Predicted chemical shifts can guide the interpretation of experimental spectra.[6][7]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-~155
Pyrazole C4~5.8~95
Pyrazole C5~7.4~130
-CH2-~4.5 (triplet of doublets)~50 (triplet)
-CHF2~6.2 (triplet of triplets)~115 (triplet)
-NH2~4.0 (broad singlet)-

Note: Predictions are based on standard chemical shift values and coupling constants for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 147. Key fragmentation patterns for pyrazoles include the loss of N₂ and HCN.[8][9]

G M [M]+• m/z = 147 F1 [M - HF]+• m/z = 127 M->F1 - HF F2 [M - N2]+• m/z = 119 M->F2 - N2 F3 [M - CH2F2]+• m/z = 83 M->F3 - CH2F2 F4 [M - N2 - HCN]+• m/z = 92 F2->F4 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Biological Significance and Potential Applications

While specific biological data for this compound is not yet published, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of therapeutic applications. In silico predictions can further guide the exploration of this compound's potential.[10][11]

Kinase Inhibition

Many pyrazole-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[1] The 3-aminopyrazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could serve as a valuable starting point for the development of novel kinase inhibitors.

Anti-inflammatory Activity

Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[12] The difluoroethyl group may enhance the compound's interaction with the active site of inflammatory targets.

In Silico Pharmacokinetic Predictions

Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Parameter Predicted Value Implication
LogP 1.0 - 2.0Good balance of lipophilicity for cell permeability and aqueous solubility.
Aqueous Solubility ModerateMay require formulation strategies for optimal oral bioavailability.
Metabolic Stability Likely enhancedThe C-F bonds are generally resistant to metabolic cleavage.
Blood-Brain Barrier Permeability PossibleThe moderate lipophilicity and molecular weight may allow for CNS penetration.

Note: These are predictive values and require experimental validation.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. The following guidelines are based on the safety data sheets (SDS) of structurally related aminopyrazoles.[6][13]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its unique combination of a privileged pyrazole scaffold and a metabolically robust difluoroethyl group makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational framework for researchers to begin their exploration of this compound, from its synthesis and characterization to its potential biological applications. Further experimental validation of the predictive data presented herein is crucial for advancing our understanding and utilization of this valuable chemical entity.

References

  • Aaronchem. 1006462-38-9 | MFCD08696542 | this compound.
  • Fisher Scientific. (2015).
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11036-11046.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17.
  • Lab-Chemicals.Com. This compound, 97%.
  • Google Patents. (2022). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
  • Popov, N., et al. (2017). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block.
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.
  • Google Patents. (2008). EP2008996A1 - Process for the production of pyrazoles.
  • Enamine. SAFETY DATA SHEET - 1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde.
  • Santos, V. G., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Mass Spectrometry, 4(Special_Issue_2), S0050.
  • PubChemLite. This compound.
  • Aaronchem. 1006462-38-9 | MFCD08696542 | this compound.
  • Alam, M. J., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research, 6(12), 1439-1451.
  • NIST. Mass spectrum of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Karrouchi, K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore.
  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672.
  • Zhang, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • Guchhait, G., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 22(11), 5739.
  • NIST. IR Spectrum of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Pretsch, E., et al. (2009).
  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • CymitQuimica. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid.
  • PubChem. Pyrazol-3-ylamine.
  • Tadesse, S., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12, 20503121241274212.
  • Al-Ghorbani, M., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. Molecules, 25(6), 1431.
  • Google Patents. (1975). US3920693A - Production of 3-aminopyrazoles.
  • ChemicalBook. This compound | 1006462-38-9.
  • ChemicalBook. 3-Aminopyrazole synthesis.
  • Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(1), 234.
  • Bekhit, A. A., et al. (2019). Synthesis, in silico experiments and biological evaluation of 1,3,4-trisubstituted pyrazole derivatives as antimalarial agents. European Journal of Medicinal Chemistry, 163, 434-451.
  • ResearchGate. (2021). Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f)...
  • Kong, L., et al. (2024). Predicting pharmacodynamic effects through early drug discovery with artificial intelligence-physiologically based pharmacokinetic (AI-PBPK) modelling. Frontiers in Pharmacology, 15, 1357649.
  • Wang, Y., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 26(11), 3333.
  • El-Sayed, N. N. E., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Scientific Reports, 14(1), 1-15.

Sources

A Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. This guide focuses on a specific, functionally rich derivative: 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. The strategic incorporation of a difluoroethyl group onto the pyrazole core presents unique opportunities for modulating physicochemical properties and enhancing metabolic stability, making it a compound of significant interest in contemporary drug discovery programs. This document provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications as a key building block in the development of novel therapeutics.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. This compound is a distinct chemical entity with the following key identifiers:

IdentifierValueSource
SMILES C1=CN(N=C1N)CC(F)F[1]
InChIKey IEUJFYRUNRRGQY-UHFFFAOYSA-N[1]
Molecular Formula C5H7F2N3[1][2]
Molecular Weight 147.13 g/mol [2][3][4]
CAS Number 1006462-38-9[2][3][4][5]

The introduction of the difluoroethyl moiety is a deliberate strategy to enhance the drug-like properties of the pyrazole scaffold. Fluorine is known to improve metabolic stability by blocking sites of oxidative metabolism, and it can also modulate pKa and lipophilicity, thereby improving cell permeability and oral bioavailability.

Table 1: Physicochemical and Predicted Properties

PropertyPredicted ValueSignificance in Drug Discovery
Boiling Point 253.1 ± 40.0 °CIndicates low volatility under standard conditions.[5]
Density 1.43 ± 0.1 g/cm³Useful for formulation and process chemistry calculations.[5]
pKa 3.63 ± 0.10The weakly basic nature of the pyrazole amine influences its ionization state at physiological pH, which is critical for target binding and solubility.[5]
XlogP 0.7This predicted lipophilicity suggests a favorable balance for solubility and membrane permeability.[1]
Appearance Green oil[5]
Storage Keep in dark place, Inert atmosphere, 2-8°C[3][4]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[6][7] A plausible and efficient synthetic route to this compound would likely involve the cyclization of a hydrazine derivative with a suitable three-carbon precursor.

Proposed Synthetic Workflow

A common and effective method for pyrazole synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a plausible pathway involves the reaction of 2,2-difluoroethylhydrazine with a protected 3-aminopropenal derivative or a related synthon.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product hydrazine 2,2-Difluoroethylhydrazine condensation Condensation/ Cyclization hydrazine->condensation dicarbonyl 3-Oxopropanenitrile dicarbonyl->condensation product This compound condensation->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established pyrazole synthesis methodologies.[6][8]

  • Reaction Setup: To a solution of 3-oxopropanenitrile (1.0 eq) in ethanol (5 mL/mmol) is added 2,2-difluoroethylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 78°C) and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is suitable for reactions at reflux temperature.

  • Base: Triethylamine is used to neutralize the hydrochloride salt of the hydrazine, liberating the free base for the condensation reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from similar pyrazole derivatives.[9][10]

  • ¹H NMR: The spectrum would be expected to show a triplet for the CH proton of the difluoroethyl group due to coupling with the two fluorine atoms, and a triplet for the CH₂ group. The protons on the pyrazole ring would appear as distinct signals in the aromatic region. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show five distinct carbon signals, with the carbon bearing the fluorine atoms appearing as a triplet due to C-F coupling.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching vibrations from the pyrazole ring, and strong C-F stretching bands.[10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.13).

Applications in Drug Discovery

The 1H-pyrazol-3-amine scaffold is a key pharmacophore in a number of biologically active molecules. The pyrazole ring system is a versatile platform for drug design, and its derivatives have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial properties.[9][11]

Potential as a Kinase Inhibitor

A significant number of approved and investigational drugs containing the pyrazole core are kinase inhibitors.[11] The 3-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The difluoroethyl group at the N1 position can provide beneficial interactions in other regions of the binding pocket and improve metabolic stability.

A recent study highlighted a 1H-pyrazol-3-amine derivative as a novel, selective, and orally available RIPK1 inhibitor for the treatment of inflammatory diseases.[12] This underscores the potential of this scaffold in developing targeted therapies.

G cluster_properties Enhanced Properties cluster_applications Potential Therapeutic Areas scaffold This compound metabolic Metabolic Stability scaffold->metabolic permeability Cell Permeability scaffold->permeability bioavailability Oral Bioavailability scaffold->bioavailability kinase Kinase Inhibition (e.g., RIPK1) metabolic->kinase inflammation Anti-inflammatory Agents permeability->inflammation oncology Oncology bioavailability->oncology

Caption: The role of this compound as a versatile scaffold in drug discovery.

The functionalization of the 3-amino group allows for the introduction of various substituents to target specific enzymes or receptors, making this compound a valuable building block for combinatorial chemistry and lead optimization campaigns.[13][14]

Conclusion

This compound is a strategically designed molecule that combines the proven biological relevance of the pyrazole scaffold with the advantageous physicochemical properties imparted by difluorination. Its potential as a key intermediate in the synthesis of novel kinase inhibitors and other therapeutics is significant. This guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and its promising role in the future of drug discovery. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

  • PubChem. This compound.
  • PubChem. 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine.
  • PubChem. 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Biology Pharmacy and Health Sciences.
  • Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE.
  • SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
  • ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery.
  • PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
  • PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Semantic Scholar. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/5e38a2e5d9f0b1a0e1c6b1c5a9d8c3e8a1a3b8e9]([Link]
  • Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole N-aminopyridine and Pyrazolo[3,4-b]pyridine Derivatives.
  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.

Sources

An In-Depth Technical Guide to the Discovery of 1H-Pyrazol-3-Amine Derivatives as RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, making it a compelling therapeutic target for a host of immune-mediated inflammatory diseases.[1] The aberrant activation of RIPK1's kinase activity is a key driver in necroptosis, a form of regulated necrosis that unleashes cellular contents and damage-associated molecular patterns (DAMPs), thereby amplifying inflammatory responses.[2][3] This guide provides a comprehensive overview of the discovery and development of a novel class of RIPK1 inhibitors: 1H-pyrazol-3-amine derivatives. We will delve into the intricate signaling pathways governed by RIPK1, the strategic rationale for its inhibition, and the detailed experimental methodologies employed to identify, characterize, and optimize these potent and selective compounds. This includes a close examination of the structure-activity relationships (SAR) that guided the evolution of these inhibitors from a known clinical-stage compound into promising new chemical entities with favorable pharmacokinetic profiles and demonstrated in vivo efficacy.

The Central Role of RIPK1 in Inflammation and Cell Death

RIPK1 is a serine/threonine kinase that functions as a critical signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and Fas/CD95.[4][5] Its role is multifaceted; depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival and inflammation through the activation of the NF-κB pathway, or it can trigger programmed cell death pathways, namely apoptosis and necroptosis.[6][7]

The decision between these cellular fates is tightly regulated. In the presence of TNF-α, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it becomes ubiquitinated, leading to the activation of NF-κB and cell survival.[7][8] However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can transition to form cytosolic complexes that drive cell death.[7]

  • Apoptosis (RIPK1-dependent): RIPK1 can associate with FADD and pro-caspase-8 to form Complex IIa, leading to caspase-8 activation and programmed cell death.[9]

  • Necroptosis: When caspase-8 is inhibited, RIPK1, activated through autophosphorylation, recruits and phosphorylates RIPK3 via their respective RIP homotypic interaction motifs (RHIMs).[7][8] This leads to the formation of the necrosome (Complex IIb), which then recruits and phosphorylates the mixed lineage kinase domain-like protein (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture and inflammatory cell lysis.[11]

The inhibition of RIPK1's kinase activity is a key strategy to specifically block the necroptotic pathway, which is implicated in the pathophysiology of numerous inflammatory conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis, psoriasis, and neurodegenerative diseases.[6][7][12]

Signaling Pathway Diagram

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival / Pro-inflammatory) cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits cIAP cIAP1/2 TRADD->cIAP Recruits RIPK1_ub RIPK1 (Ub) TRADD->RIPK1_ub Recruits NFkB NF-κB Activation RIPK1_ub->NFkB Leads to RIPK1_deub RIPK1 (De-Ub) RIPK1_ub->RIPK1_deub Deubiquitination (e.g., by CYLD) FADD FADD RIPK1_deub->FADD RIPK1_p RIPK1 (p) RIPK1_deub->RIPK1_p Caspase-8 Inhibition ProCasp8_a Pro-Caspase-8 FADD->ProCasp8_a Casp8_a Active Caspase-8 ProCasp8_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1_p->RIPK3 Recruits & Phosphorylates MLKL MLKL RIPK3->MLKL Recruits & Phosphorylates MLKL_p MLKL (p) MLKL->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis Oligomerizes & Translocates TNF TNF-α TNF->TNFR1 Binds

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

The Discovery Strategy: From FGFR Inhibitor to Selective RIPK1 Inhibitor

The journey to identify novel 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors began with the scaffold of AZD4547, a clinical-stage FGFR inhibitor.[1][2] This compound was identified as a starting point due to its inherent, albeit less potent, activity against RIPK1. The core strategy was to employ structure-based drug design to enhance potency and selectivity for RIPK1 by targeting both the ATP-binding pocket and an adjacent allosteric pocket, a characteristic of type II kinase inhibitors.[2][13] This approach is known to often yield inhibitors with greater selectivity compared to those that only target the highly conserved ATP-binding site.[2]

The molecular docking of AZD4547 into the RIPK1 crystal structure (PDB: 4NEU) revealed that the 1H-pyrazol-3-amine moiety occupied the hinge region, forming crucial hydrogen bonds, while other parts of the molecule extended into the ATP and allosteric pockets.[2] This provided a clear roadmap for chemical modification.

Drug Discovery Workflow

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation Start Starting Scaffold (AZD4547) Design Structure-Based Design & SAR Hypothesis Start->Design Synthesis Chemical Synthesis of 1H-Pyrazol-3-Amine Derivatives Design->Synthesis Screening In Vitro Screening Synthesis->Screening Kinase_Assay RIPK1 Kinase Assay (e.g., ADP-Glo) Screening->Kinase_Assay Cell_Assay Cellular Necroptosis Assay (e.g., TSZ-induced) Screening->Cell_Assay Selectivity Kinome Selectivity Screening Screening->Selectivity SAR_Loop SAR Analysis & Optimization SAR_Loop->Design Iterative Cycles Lead_ID Lead Compound Identification SAR_Loop->Lead_ID Meets Criteria PK_PD Pharmacokinetic & Pharmacodynamic Profiling Lead_ID->PK_PD In_Vivo In Vivo Efficacy (Disease Models) PK_PD->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate Kinase_Assay->SAR_Loop Cell_Assay->SAR_Loop Selectivity->SAR_Loop

Caption: General workflow for the discovery and optimization of RIPK1 inhibitors.

Structure-Activity Relationship (SAR) Studies

The optimization of the 1H-pyrazol-3-amine scaffold was systematic, focusing on three key regions identified from the binding model of the parent compound AZD4547.[2]

Region I (Acetanilide Moiety): Modifications in this region aimed to improve interactions within the ATP-binding site. Region II (Terminal Phenyl Ring): Substitutions on this ring were explored to enhance hydrophobic interactions within the allosteric pocket, a critical step for improving selectivity.[2] Region III (Solvent-Front Region): Changes here were intended to improve physicochemical properties and potentially engage with the solvent-exposed surface of the protein.

Through iterative synthesis and testing, a lead compound, designated as compound 44 , was identified.[1][2] This compound demonstrated a significant improvement in potency and selectivity.

Key SAR Insights:
  • Hinge Binding: The 1H-pyrazol-3-amine core consistently formed three essential hydrogen bonds with residues Glu93 and Met95 in the hinge region of RIPK1.[2]

  • DFG-Motif Interaction: The carbonyl group of the optimized linker formed a hydrogen bond with the DLG-motif residue Asp156, characteristic of a DLG-out (inactive) conformation targeted by type II inhibitors.[2]

  • Allosteric Pocket Occupancy: The terminal phenyl group of compound 44 effectively occupied the hydrophobic allosteric pocket, contributing to its high selectivity.[2]

Data Summary: Inhibitory Activity and Cellular Potency
CompoundRIPK1 IC₅₀ (nM)Cellular Necroptosis EC₅₀ (nM)
AZD4547 (Parent)>1000>1000
Compound 44 (Lead) <10 17-30

Note: Data are representative values based on published findings.[2][14]

Key Experimental Protocols

The discovery and validation of these inhibitors rely on a series of robust biochemical and cellular assays.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of RIPK1 enzymatic activity.[15][16]

Principle: The assay is performed in two steps. First, the RIPK1 kinase reaction is stopped, and ATP is depleted. Second, the remaining ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of test compound (in DMSO) or DMSO control.

  • Enzyme Addition: Add 2.5 µL of recombinant human RIPK1 enzyme in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT).

  • Initiation: Add 5 µL of a mixture of substrate (e.g., Myelin Basic Protein) and ATP to initiate the reaction.[17] Final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

Principle: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929) are treated with a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., Z-VAD-FMK), collectively referred to as TSZ.[2] This cocktail robustly induces necroptosis. Cell viability is then measured to determine the protective effect of the test compound.

Step-by-Step Methodology:

  • Cell Plating: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Necroptosis Induction: Add the TSZ cocktail (e.g., 20 ng/mL TNF-α, 1 µM Smac mimetic, 20 µM Z-VAD-FMK) to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels, or by using a dye like propidium iodide to stain dead cells.[11]

  • Analysis: Normalize the data to untreated (100% viability) and TSZ-only (0% viability) controls. Calculate the EC₅₀ value from the dose-response curve.

Pharmacokinetic and In Vivo Efficacy Studies

A promising in vitro profile is only the first step. The lead compound, compound 44 , was advanced to pharmacokinetic (PK) and in vivo efficacy studies.[2]

Pharmacokinetic Profile

PK studies in mice revealed that compound 44 possessed favorable properties, including high oral bioavailability and a good area under the curve (AUC), indicating sufficient drug exposure for in vivo testing.[1][2]

ParameterValue (for Compound 44 in mice)
Oral Bioavailability (%)High
AUC (ng·h/mL)Favorable
Half-life (h)~5.7-8.0 (representative for RIPK1 inhibitors)[18]

Note: Specific values are proprietary but published results confirm a favorable profile.[2]

In Vivo Efficacy Models

TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS): This acute model mimics a cytokine storm. Mice are challenged with a lethal dose of TNF-α, which induces hypothermia and mortality. Pre-treatment with a RIPK1 inhibitor is assessed for its ability to prevent these outcomes. Compound 44 demonstrated a significant protective effect in this model.[2][14]

Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a widely used model for inflammatory bowel disease. DSS is administered in drinking water to induce colon inflammation, weight loss, and tissue damage. Compound 44, when administered orally, showed good therapeutic effects, mitigating disease severity.[2]

The Current Landscape and Future Directions

The discovery of 1H-pyrazol-3-amine derivatives like compound 44 highlights a successful strategy in developing potent and selective RIPK1 inhibitors.[2] The broader field of RIPK1 inhibition is active, with several candidates in clinical trials for various inflammatory and neurodegenerative diseases, including ulcerative colitis, cutaneous lupus, and amyotrophic lateral sclerosis (ALS).[19][20][21]

While some programs have faced setbacks, the therapeutic potential of targeting RIPK1 remains high.[19] Future work will likely focus on:

  • Further optimizing the safety and selectivity profiles of new inhibitors.

  • Exploring brain-penetrant RIPK1 inhibitors for neurodegenerative diseases like Alzheimer's and multiple sclerosis.[18]

  • Identifying biomarkers to select patient populations most likely to respond to RIPK1-targeted therapies.

References

  • Patsnap Synapse. (2024, June 21). What are RIPK1 inhibitors and how do they work?
  • Patsnap Synapse. (2024, June 25). What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work?
  • Mocarski, E. S., et al. (n.d.). Necroptosis-independent signaling by the RIP kinases in inflammation. PMC - NIH.
  • Frontiers. (2022, September 27). Advances in RIPK1 kinase inhibitors.
  • Frontiers in Pharmacology. (2022, September 28). Advances in RIPK1 kinase inhibitors. PMC - PubMed Central - NIH.
  • PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay.
  • Nature Reviews Neuroscience. (n.d.). Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. PMC.
  • BioSpace. (2025, August 12). RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis.
  • Tao, Q., et al. (2025, September 22). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications.
  • Silke, J., Rickard, J. A., & Gerlic, M. (2015). The diverse role of RIP kinases in necroptosis and inflammation. Nature Immunology, 16(7), 689-697.
  • Frontiers. (2025, February 11). RIPK1 in necroptosis and recent progress in related pharmaceutics. PMC - PubMed Central.
  • Frontiers. (2025, February 10). RIPK1 in necroptosis and recent progress in related pharmaceutics.
  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors.
  • ResearchGate. (n.d.). RIPK1 inhibitors in clinical trials. [Diagram].
  • Semantic Scholar. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • ResearchGate. (2025, October 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF.
  • BellBrook Labs. (2020, February 18). Transcreener ADP Assay Used to Discover RIPK1 Inhibitors.
  • Molecules. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
  • Tao, Q., et al. (2025, October 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry - ACS Publications.
  • Sironax. (2024, July 1). A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants. PMC - PubMed Central.
  • Harris, P. A., et al. (2017, December 6). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. NIH.
  • Frontiers in Endocrinology. (2023, October 26). RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications. PMC - PubMed Central.
  • Taylor & Francis Online. (n.d.). A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis.
  • Molecules. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
  • Journal of Medicinal Chemistry - Figshare. (2025, October 12). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit.
  • Cell Communication and Signaling. (n.d.). Methodology of drug screening and target identification for new necroptosis inhibitors. PMC.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Molecules. (2025, June 20). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Diagram].
  • Clinical and Translational Science. (n.d.). Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants. PubMed Central.
  • Molecules. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • Clinical Pharmacology in Drug Development. (n.d.). Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Legacy of a Simple Ring

First synthesized by Ludwig Knorr in 1883, the pyrazole ring—a seemingly simple five-membered heterocycle containing two adjacent nitrogen atoms—has proven to be a remarkably versatile and privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have allowed for the development of a vast array of derivatives exhibiting a wide spectrum of biological activities.[2] From blockbuster drugs like the anti-inflammatory agent Celecoxib to pioneering treatments for cancer and neurological disorders, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[3] This guide aims to provide a comprehensive technical overview of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action and the practical experimental methodologies used to validate their therapeutic potential. As senior application scientists, we understand that true scientific advancement lies not just in knowing what to do, but in understanding why we do it. This principle is the guiding philosophy of the following sections.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-known, largely due to the commercial success of COX-2 inhibitors.[4] The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5]

Mechanism of Action: Selective COX-2 Inhibition

The conversion of arachidonic acid to prostaglandins is a critical step in the inflammatory pathway.[6] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[7] Pyrazole derivatives, such as Celecoxib, possess a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, conferring selectivity and reducing the risk of these adverse effects.[5][7]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition Anticancer_Mechanism cluster_pathway Cancer Cell Signaling Pyrazole_Derivative Pyrazole Derivative Kinase Protein Kinase (e.g., CDK, EGFR) Pyrazole_Derivative->Kinase Inhibition Cell_Cycle Cell Cycle Progression Pyrazole_Derivative->Cell_Cycle Arrest Caspase3 Caspase-3 Activation Pyrazole_Derivative->Caspase3 Proliferation Cell Proliferation Kinase->Proliferation Kinase->Cell_Cycle Apoptosis Apoptosis Caspase3->Apoptosis Antimicrobial_Workflow Start Synthesized Pyrazole Derivative Screening Primary Screening (e.g., Agar Diffusion) Start->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Mechanism_Study Mechanism of Action Study (e.g., Enzyme Inhibition, Cell Wall Disruption) MIC_Determination->Mechanism_Study Lead_Compound Lead Compound for Further Development Mechanism_Study->Lead_Compound

Caption: Experimental workflow for evaluating antimicrobial pyrazoles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. T[8]he broth microdilution method is a standard technique for determining the MIC of a compound.

Step-by-Step Methodology:

[8]1. Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium. 2. Serial Dilutions: Serial twofold dilutions of the pyrazole derivative are prepared in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included. 4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). 5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Pyrazole derivatives have emerged as promising candidates for the treatment of epilepsy and other seizure disorders. T[9]hey are thought to exert their anticonvulsant effects by modulating neuronal excitability in the central nervous system.

Mechanism of Action: A Complex Picture

The precise mechanisms of anticonvulsant action for many pyrazole derivatives are still under investigation, but potential targets include:

  • GABAergic System: Some pyrazoles may enhance the inhibitory effects of the neurotransmitter GABA.

  • Ion Channel Modulation: They may act on voltage-gated sodium or calcium channels to reduce neuronal firing.

  • MAO Inhibition: Some pyrazoles inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, which can have downstream effects on neuronal excitability.

[10]#### Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs. P[11]TZ is a GABA-A receptor antagonist that induces seizures in rodents. T[12]he ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

[12][13]1. Animal Preparation: Mice are acclimatized and divided into control and test groups. 2. Compound Administration: The pyrazole derivative or vehicle is administered, typically via intraperitoneal (IP) injection. 3. PTZ Injection: After a predetermined time, a convulsive dose of PTZ (e.g., 85 mg/kg) is administered. 4. Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored using a standardized scale (e.g., the Racine scale). 5. Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are recorded and compared between the treated and control groups.

V. Synthesis of Pyrazole Derivatives: Building the Core Scaffold

The versatility of the pyrazole scaffold is matched by the variety of synthetic methods available for its construction. Two of the most common and robust methods are the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition.

Knorr Pyrazole Synthesis

This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.

Knorr_Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product Pyrazole Intermediate->Product Intramolecular Cyclization & Dehydration Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reactants

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Potential Mechanisms of Action of Difluoroethyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Bioisosteric Power of Difluoroethyl Pyrazoles in Modern Drug Discovery

[City, State] – [Date] – In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the potential mechanisms of action of difluoroethyl pyrazole compounds, a class of molecules demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique properties of the difluoroethyl group as a bioisostere, these compounds are poised to overcome challenges associated with their non-fluorinated counterparts, offering new avenues for researchers, scientists, and drug development professionals.

The Pyrazole Core: A Foundation of Versatile Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its inherent chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its π-stacking capabilities, allow for diverse and high-affinity interactions with a multitude of biological targets.[1] From the anti-inflammatory celecoxib to a range of kinase inhibitors in oncology, the pyrazole core has consistently proven its therapeutic value.[1][3]

The Difluoroethyl Group: A Strategic Bioisosteric Advantage

The introduction of a difluoroethyl (-CH2CHF2) moiety onto the pyrazole scaffold is a deliberate design strategy aimed at fine-tuning the molecule's pharmacological properties. The difluoroethyl group serves as a bioisostere for more metabolically labile groups, such as ethyl or methoxy functionalities.[4] Its unique electronic and conformational effects impart several potential advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation, a common route of degradation for many drug candidates. This can lead to an extended half-life and improved bioavailability.

  • Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cellular uptake. The difluoroethyl group offers a nuanced approach to modulating this property.

  • Altered Acidity and Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can influence the pKa of the pyrazole ring and adjacent functional groups, thereby affecting the compound's ionization state at physiological pH and its interaction with target proteins.

  • Conformational Control: The presence of the difluoroethyl group can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation that favors target binding.

  • Novel Intermolecular Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, and the CHF2 group can act as a weak hydrogen bond donor, offering unique binding opportunities within a target's active site.

Potential Mechanisms of Action: A Multi-Target Landscape

Based on the extensive research into pyrazole derivatives, difluoroethyl pyrazole compounds are likely to exert their biological effects through the inhibition of key enzymes and signaling pathways.

Enzyme Inhibition: Targeting the Drivers of Disease

The pyrazole scaffold is a hallmark of several selective COX-2 inhibitors.[5][6] These enzymes are critical in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[7][8] It is highly probable that difluoroethyl pyrazole derivatives will also target COX enzymes. The difluoroethyl group could enhance binding affinity to the hydrophobic channel of the COX active site and improve selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing gastrointestinal side effects.[6]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.

  • Reagents and Materials:

    • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

    • Hematin (cofactor)

    • Tris-HCl buffer (pH 8.0)

    • Test compound (dissolved in DMSO)

    • Reference inhibitor (e.g., celecoxib, indomethacin)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme in each well of a 96-well plate.

    • Add various concentrations of the difluoroethyl pyrazole test compound or reference inhibitor to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

    • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes. The rate of TMPD oxidation is proportional to the COX activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (LPS, IL-1β, TNF-α) TLR4 TLR4/IL-1R ProInflammatory_Stimuli->TLR4 activate Cell_Membrane MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway COX2_Gene COX-2 Gene Transcription MAPK_Pathway->COX2_Gene NFkB_Pathway->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme translation Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme substrate Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Difluoroethyl_Pyrazole Difluoroethyl Pyrazole Compound Difluoroethyl_pyrazole Difluoroethyl_pyrazole Difluoroethyl_pyrazole->COX2_Enzyme inhibits TGFb_Pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 TGFbRI->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Target Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Gene_Transcription regulates Difluoroethyl_Pyrazole Difluoroethyl Pyrazole Compound Difluoroethyl_Pyrazole->TGFbRI inhibits

Caption: Simplified TGF-β signaling pathway.

Potential for Overcoming Drug Resistance

A significant challenge in drug development, particularly in oncology, is the emergence of drug resistance. [2]Resistance to kinase inhibitors can arise from mutations in the target kinase that reduce drug binding affinity. The unique binding interactions afforded by the difluoroethyl group may help to overcome certain resistance mutations. For instance, its ability to act as a hydrogen bond donor could compensate for the loss of other interactions caused by a mutation. Furthermore, the enhanced metabolic stability of difluoroethyl pyrazole compounds could circumvent resistance mechanisms that involve increased drug metabolism.

Conclusion and Future Directions

Difluoroethyl pyrazole compounds represent a promising class of molecules with the potential to address unmet medical needs across various therapeutic areas. Their mechanism of action is likely multifaceted, involving the inhibition of key enzymes and protein kinases. The strategic incorporation of the difluoroethyl group offers a powerful tool to enhance potency, selectivity, and pharmacokinetic properties, and may provide a means to overcome drug resistance.

Future research should focus on the synthesis and biological evaluation of a broader range of difluoroethyl pyrazole derivatives to establish comprehensive structure-activity relationships. Comparative studies with non-fluorinated and other halogenated analogs are crucial to definitively elucidate the specific contributions of the difluoroethyl moiety. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing the precise binding interactions of these compounds with their targets, paving the way for the rational design of the next generation of highly effective and safe medicines.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances.
  • Schematic depiction of selected cyclooxygenase-2 (COX-2) signaling pathways.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv.
  • Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Archiv der Pharmazie.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry.
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies.
  • Mechanisms of resistance to BCR-ABL and other kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • Kinetic Characterization of Novel Pyrazole TGF-beta Receptor I Kinase Inhibitors and Their Blockade of the Epithelial-Mesenchymal Transition. Journal of Biological Chemistry.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry.
  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. European Journal of Medicinal Chemistry.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Compar
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Exploring the Chemical Space of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: A Guide to Analog Design, Synthesis, and Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. The introduction of a 2,2-difluoroethyl group at the N1 position offers a strategic approach to modulating physicochemical and pharmacokinetic properties, such as metabolic stability and lipophilicity. This technical guide provides a comprehensive framework for researchers exploring analogs of the lead compound 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. We will delve into rational analog design strategies, detail robust synthetic methodologies, and discuss the principles of establishing a coherent structure-activity relationship (SAR). This document is intended to serve as a practical handbook for scientists engaged in the discovery and optimization of novel therapeutics based on this promising chemical core.

Introduction: The Strategic Value of the Scaffold

The pyrazole nucleus is a cornerstone of modern drug design, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3-aminopyrazole subtype, in particular, has proven to be an exceptional pharmacophore for targeting protein kinases, leveraging its ability to form critical hydrogen bond interactions within the ATP-binding pocket.

The core molecule, this compound, combines this biologically validated pyrazole core with two key features:

  • The 3-Amino Group: This functional group serves as a versatile synthetic handle for introducing a wide array of substituents. It can be acylated, alkylated, or used to construct more complex heterocyclic systems, directly influencing target binding and compound solubility. The free amino group itself can be a crucial donor for hydrogen bonding.

  • The N1-(2,2-difluoroethyl) Group: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. The difluoroethyl motif is particularly advantageous as it often confers increased stability against oxidative metabolism without the significant increase in lipophilicity associated with the more common trifluoromethyl group.

This guide outlines a systematic exploration of analogs by dissecting the molecule into key modifiable regions, providing the causal logic behind each proposed modification.

A Strategic Framework for Analog Exploration

A systematic approach to analog design is critical for efficiently navigating the chemical space around the core scaffold. We propose a multi-pronged strategy focusing on discrete regions of the molecule, allowing for a clear understanding of how each modification impacts the overall biological and pharmacokinetic profile.

G cluster_0 Analog Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Core Core Scaffold 1-(2,2-difluoroethyl) -1H-pyrazol-3-amine A A. Pyrazole Core Bioisosteric Replacement Core->A Design Analogs B B. N1-Substituent Modulation Core->B Design Analogs C C. C3-Amine Functionalization Core->C Design Analogs D D. C4/C5 Ring Substitution Core->D Design Analogs Synth Synthesis & Purification A->Synth B->Synth C->Synth D->Synth Screen In Vitro Screening (Potency, Selectivity) Synth->Screen ADME ADME/PK Profiling Screen->ADME SAR SAR Analysis Screen->SAR ADME->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy LeadOpt->InVivo

Figure 1: A comprehensive workflow for the exploration and optimization of this compound analogs.

Strategy A: Bioisosteric Replacement of the Pyrazole Core

The rationale for core replacement is to identify alternative heterocyclic systems that retain or improve the key binding interactions of the pyrazole while potentially offering superior physicochemical properties, novel intellectual property, or different off-target profiles. The success of such a replacement is highly dependent on the specific biological target.

Key Bioisosteres to Consider:

  • Imidazole, Triazole, Thiazole: These five-membered heterocycles maintain a high degree of structural similarity to pyrazole and have been successfully employed as bioisosteres in programs targeting cannabinoid receptors, for example.

  • Oxadiazole: This scaffold can serve as a replacement for the pyrazole-carboxamide moiety, offering a different arrangement of hydrogen bond acceptors and donors.

  • Pyrrole, Pyridine: While structurally more distinct, these rings have also been investigated as pyrazole replacements in certain contexts.

Figure 2: Potential bioisosteric replacements for the central pyrazole ring.

Strategy B: Modulation of the N1-Substituent

The N1-difluoroethyl group is a primary driver of the molecule's pharmacokinetic profile. Analogs should be designed to fine-tune this property.

Rationale for Modification:

  • Altering Lipophilicity: Replacing the difluoroethyl group with simple alkyl (ethyl, propyl), cycloalkyl (cyclopropyl, cyclobutyl), or other small fluorinated chains (e.g., 2-fluoroethyl) can systematically alter the compound's lipophilicity (LogP), which in turn affects solubility, permeability, and plasma protein binding.

  • Improving Metabolic Stability: While the geminal difluoro group provides significant stability, metabolism can sometimes occur at adjacent positions. Introducing branching or moving the fluorine atoms could further hinder metabolic attack by cytochrome P450 enzymes.

  • Exploring Vector Interactions: The N1 substituent projects into a specific region of the binding pocket. Varying its size and shape can probe for additional favorable (or unfavorable) interactions with the target protein.

Strategy C: Functionalization of the C3-Amino Group

The 3-amino group is the most logical point for diversification to directly impact target binding affinity and selectivity.

Rationale for Modification:

  • Amide/Urea Formation: Converting the amine to an amide or urea is a classic strategy to introduce vectors that can occupy adjacent pockets of the binding site. Structure-activity relationship studies of other pyrazole series have shown that substitution at this position is critical for potent activity.

  • Reductive Amination: Reaction with aldehydes or ketones can introduce a variety of substituted alkyl groups, modulating basicity and steric profile.

  • Nucleophilic Aromatic Substitution (SNAr): The amine can be used to displace leaving groups on electron-deficient (hetero)aromatic rings, building complex structures that can achieve high potency and selectivity, as seen in the development of some kinase inhibitors.

Strategy D: Substitution at the C4 and C5 Positions

Functionalizing the carbon atoms of the pyrazole ring itself provides an orthogonal strategy to modulate the electronic properties of the ring and introduce new binding interactions.

Rationale for Modification:

  • Steric and Electronic Tuning: Adding small substituents like methyl or halogen atoms to the C4 or C5 positions can influence the conformation of adjacent groups and alter the pKa of the pyrazole nitrogens.

  • Introducing New Vectors: Larger groups, such as aryl or heteroaryl rings, can be installed via cross-coupling reactions. This has been a highly successful strategy in other pyrazole-based drug discovery programs, where a C5-aryl group was found to be essential for high affinity.

Synthetic Methodologies and Protocols

The successful execution of the analog design strategy relies on efficient and versatile synthetic chemistry. Numerous methods exist for the synthesis and functionalization of pyrazoles.

Core Synthesis: this compound

The most direct route involves the condensation of a hydrazine with a suitable three-carbon electrophile.

G cluster_0 Key Precursors cluster_1 Reaction cluster_2 Product A 2,2-Difluoroethylhydrazine React Cyclocondensation (e.g., Ethanol, Reflux) A->React B 3-Ethoxyacrylonitrile (or similar β-alkoxyacrylonitrile) B->React Prod 1-(2,2-difluoroethyl) -1H-pyrazol-3-amine React->Prod

Figure 3: A generalized synthetic scheme for the core pyrazole scaffold.

Protocol 1: General Procedure for Pyrazole Ring Formation

  • Reaction Setup: To a solution of 3-ethoxyacrylonitrile (1.0 eq) in ethanol (5 mL per mmol), add 2,2-difluoroethylhydrazine (1.05 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: C3-Amide Formation (Example)
  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (10 mL per mmol) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization or silica gel chromatography to afford the desired amide.

Protocol 3: C5-Arylation via Suzuki Coupling

Prerequisite: Synthesis of a C5-bromo or C5-iodo analog is required, which can be achieved through electrophilic halogenation of the N1-protected pyrazole.

  • Reaction Setup: In a microwave vial, combine the 5-halo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-45 minutes. Monitor for completion.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the C5-arylated product.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of biological data from the synthesized analogs is the engine of lead optimization. The table below provides a template for collating this data, drawing on examples from published SAR studies on related pyrazole scaffolds.

Analog Modification Target / Assay Example Potency (IC₅₀ / Kᵢ) Key SAR Insight Reference
Lead Scaffold Kinase X / Cell Viability500 nMBaseline activity established.N/A
C3-Amine -> C3-Benzamide Kinase X150 nMAromatic substituent at C3 is tolerated and can improve potency.
C3-Amine -> C3-(Piperidinyl)carboxamide CB1 Receptor BindingLow nMA C3-carboxamide is a key feature for high affinity in this series.
N1-Difluoroethyl -> N1-Ethyl Cell Permeability AssayIncreasedRemoval of fluorine increases lipophilicity and permeability, but may decrease metabolic stability.
C5-H -> C5-(4-chlorophenyl) CB1 Receptor BindingHigh nMA para-substituted phenyl ring at C5 is crucial for potent antagonism.
C4-H -> C4-Methyl T. cruzi AmastigotesImproved ActivitySmall alkyl groups at C4 can enhance activity, possibly by improving hydrophobic interactions.
Pyrazole -> Imidazole CB1 Receptor BindingPotency RetainedImidazole is a viable bioisostere for the pyrazole core in this target class.

Metabolic Considerations

A primary rationale for using the difluoroethyl group is to enhance metabolic stability. However, it is crucial to understand its potential metabolic fate.

  • C-F Bond Stability: The carbon-fluorine bond is exceptionally strong, making direct cleavage highly unlikely under physiological conditions.

  • Oxidation of Adjacent Carbons: The most probable metabolic pathway is CYP450-mediated oxidation of the methylene carbon adjacent to the pyrazole ring.

  • Metabolism of the Pyrazole Ring: The pyrazole ring itself can be subject to oxidation, though this is often a slower process compared to metabolism at more activated sites.

  • Pharmacokinetics of Fluorine: In the unlikely event of defluorination, the released fluoride ion is rapidly absorbed and distributed, with a strong affinity for bone. Early metabolite identification studies are essential to confirm the metabolic stability of lead compounds.

Conclusion

The this compound scaffold represents a rich starting point for the discovery of novel therapeutics. Its strategic combination of a proven biological pharmacophore and a metabolically robust N1-substituent provides a solid foundation for lead generation. By systematically applying the analog design strategies, synthetic protocols, and SAR principles outlined in this guide, research teams can efficiently explore the relevant chemical space to identify and optimize drug candidates with superior potency, selectivity, and pharmacokinetic properties. The key to success lies in a disciplined, iterative cycle of design, synthesis, and testing, grounded in a deep understanding of the causal relationships between chemical structure and biological function.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH. [Link]
  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
  • Wang, Z., et al. (2015). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 17(21), 5268-5271. [Link]
  • Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]
  • Jenkins, H. A., et al. (2003). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry, 68(22), 8576-8586. [Link]
  • Chen, C., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412. [Link]
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
  • Rodil, A., et al. (2019). Fluorine-containing Substituents: Metabolism of the α,α-difluoroethyl Thioether Motif. Beilstein Journal of Organic Chemistry, 15, 1441-1447. [Link]
  • Pires, D. C., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 22(19), 10793. [Link]
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. [Link]
  • Chen, C., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A).

Methodological & Application

Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in the fields of medicinal chemistry and drug development. The incorporation of the 2,2-difluoroethyl moiety onto the pyrazole scaffold can significantly modulate the physicochemical properties of resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive, two-step synthetic protocol for the preparation of this important intermediate, starting from commercially available precursors. The experimental procedures are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and addressing potential challenges, such as regioselectivity during the N-alkylation step.

Overall Synthetic Workflow

The synthesis of this compound is most effectively approached in two distinct stages: first, the synthesis of the core 3-aminopyrazole heterocycle, followed by the crucial N-alkylation step to introduce the 2,2-difluoroethyl group.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Aminopyrazole cluster_1 Step 2: N-Alkylation A β-Ketonitrile C 3-Aminopyrazole A->C Cyclocondensation B Hydrazine Hydrate B->C D 3-Aminopyrazole F This compound D->F N-Alkylation E 2,2-Difluoroethylating Agent E->F

Figure 1: Overall two-step synthetic workflow for this compound.

Part 1: Synthesis of 3-Aminopyrazole

The initial step involves the well-established cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2][3] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the aromatic pyrazole ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsNotes
3-Oxopropanenitrile (Cyanoacetaldehyde)69.061.0Can be used as a solution
Hydrazine hydrate (~64% hydrazine)50.061.1Corrosive and toxic
Ethanol (EtOH)46.07-Anhydrous
Acetic Acid (AcOH)60.05Catalytic
Ethyl Acetate (EtOAc)88.11-For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution--For workup
Brine--For workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Procedure:

  • To a solution of 3-oxopropanenitrile (1.0 eq) in anhydrous ethanol, add a catalytic amount of acetic acid.

  • To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield crude 3-aminopyrazole, which can be purified further by column chromatography or recrystallization if necessary.

Causality and Experimental Insights:

  • The use of a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-ketonitrile.

  • Acetic acid acts as a catalyst to facilitate the initial formation of the hydrazone intermediate.

  • The aqueous workup with sodium bicarbonate is necessary to neutralize the acetic acid catalyst.

Part 2: N-Alkylation of 3-Aminopyrazole

This is the critical step where the 2,2-difluoroethyl group is introduced onto the pyrazole ring. The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers (N1 and N2 alkylation).[4][5][6][7] The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity. For 3-aminopyrazole, the N1-substituted product is typically the desired isomer.

N_Alkylation_Mechanism cluster_0 Regioisomeric Products cluster_1 Reaction Pathway P1 This compound (N1 Isomer - Desired) P2 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine (N2 Isomer) A 3-Aminopyrazole C Pyrazolate Anion A->C - H₂ B Base (e.g., NaH) B->C C->P1 SN2 Attack (N1) C->P2 SN2 Attack (N2) D 2-Bromo-1,1-difluoroethane D->P1 D->P2

Figure 2: N-Alkylation of 3-aminopyrazole leading to regioisomeric products.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsNotes
3-Aminopyrazole83.091.0Synthesized in Part 1
Sodium Hydride (NaH), 60% dispersion in mineral oil24.001.2Highly flammable, handle with care
2-Bromo-1,1-difluoroethane144.941.1Lachrymator
Anhydrous Dimethylformamide (DMF)73.09-
Diethyl Ether74.12-For washing and extraction
Saturated Ammonium Chloride (NH₄Cl) solution--For quenching
Water18.02-For workup
Brine--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-aminopyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 2-bromo-1,1-difluoroethane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product as a mixture of N1 and N2 isomers.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired this compound (N1 isomer) from the N2 isomer.

Causality and Experimental Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen to form the nucleophilic pyrazolate anion.[8] This is crucial for the subsequent alkylation reaction.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the pyrazolate anion and promotes the SN2 reaction.

  • Regioselectivity: The alkylation of 3-aminopyrazole can yield both N1 and N2 isomers. The ratio of these isomers can be influenced by factors such as the steric hindrance of the alkylating agent and the reaction conditions. Chromatographic purification is essential to isolate the desired N1 isomer.

  • Safety Precautions: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. The quenching step must be performed slowly and at a low temperature.

Characterization

The final product, this compound, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its structure and purity.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the principles behind each step, particularly the challenges associated with regioselectivity in the N-alkylation of pyrazoles, researchers can effectively prepare this valuable building block for applications in drug discovery and development. Careful execution of the experimental procedures and adherence to safety precautions are paramount for a successful synthesis.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters, 12(19), 4446–4449. [Link]
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (2022). In Molecules (Vol. 27, Issue 15, p. 5001). [Link]
  • Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. (2023). Journal of Pharmaceutical Research Science & Technology, 7(1), 1-25.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). The Journal of Organic Chemistry, 77(22), 10383–10391. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters, 16(3), 576–579. [Link]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). International Journal of Molecular Sciences, 23(21), 13335. [Link]
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025).
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
  • Recent developments in aminopyrazole chemistry. (2009). ARKIVOC, 2009(1), 198–250. [Link]
  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. (n.d.).
  • Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles. (n.d.).
  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). RSC Medicinal Chemistry, 9(11), 1475–1484. [Link]

Sources

Application Notes & Protocols for the Scalable Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a critical building block in modern medicinal chemistry. The strategic incorporation of the 2,2-difluoroethyl moiety onto the pyrazole scaffold imparts unique physicochemical properties to derivative molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Specifically, 1-substituted-3-aminopyrazoles are key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics, making a robust and scalable synthesis of this intermediate a high-priority endeavor in drug discovery and development.[5][6]

This document provides a detailed guide to a scalable synthetic route for this compound, focusing on practical execution, mechanistic understanding, and optimization for large-scale production.

Synthetic Strategy: A Critical Overview

The synthesis of N-substituted pyrazoles can be broadly approached through two primary strategies:

  • Construction of the pyrazole ring with the N-substituent pre-installed: This typically involves the cyclocondensation of a substituted hydrazine (in this case, 2,2-difluoroethylhydrazine) with a three-carbon building block, such as a β-ketonitrile or a derivative.[7][8] While effective, this route's scalability can be hampered by the availability, stability, and cost of the substituted hydrazine.

  • Post-modification of a pre-formed pyrazole ring: This involves the direct alkylation of a pyrazole, such as 3-aminopyrazole, with a suitable electrophile. This approach is often more convergent and scalable, provided that regioselectivity can be controlled.

For the synthesis of this compound, the N-alkylation of 3-aminopyrazole presents a more direct and industrially viable route. The challenge lies in achieving selective alkylation at the N1 position of the pyrazole ring over the exocyclic amino group and the N2 position. Judicious choice of the base and reaction conditions is paramount to ensuring high regioselectivity and yield.

Recommended Scalable Synthetic Workflow

The recommended two-step protocol involves the preparation of a potent electrophilic alkylating agent, 2,2-difluoroethyl tosylate, followed by the N-alkylation of 3-aminopyrazole.

G cluster_0 Step 1: Preparation of Alkylating Agent cluster_1 Step 2: N-Alkylation A 2,2-Difluoroethanol C 2,2-Difluoroethyl Tosylate A->C Pyridine, DCM, 0°C to rt B Tosyl Chloride B->C E 2,2-Difluoroethyl Tosylate D 3-Aminopyrazole F This compound D->F K2CO3, DMF, 80°C E->F

Figure 1: Recommended two-step synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 2,2-Difluoroethyl Tosylate

Rationale: 2,2-Difluoroethyl tosylate is a highly effective and stable alkylating agent. Its preparation from commercially available and relatively inexpensive starting materials is straightforward and scalable. The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution reaction.

Reaction Scheme:

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,2-Difluoroethanol82.0550.0 g0.609 mol
p-Toluenesulfonyl chloride (TsCl)190.65128.0 g0.671 mol
Pyridine79.1072.5 mL0.914 mol
Dichloromethane (DCM)84.93500 mL-
1 M HCl (aq)-As needed-
Saturated NaHCO3 (aq)-As needed-
Brine-As needed-
Anhydrous MgSO4-As needed-

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2-difluoroethanol (50.0 g, 0.609 mol) and dichloromethane (500 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add pyridine (72.5 mL, 0.914 mol) to the stirred solution.

  • Add p-toluenesulfonyl chloride (128.0 g, 0.671 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully pour the reaction mixture into 500 mL of cold 1 M HCl (aq).

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO3 (2 x 250 mL), and brine (1 x 250 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a hexane/ethyl acetate mixture or used directly in the next step if sufficiently pure.

Expected Yield: 85-95%

Part 2: Synthesis of this compound

Rationale: The N-alkylation of 3-aminopyrazole is achieved using a moderately strong base, potassium carbonate, in a polar aprotic solvent, dimethylformamide (DMF). This combination favors N1 alkylation. Stronger bases like NaH could lead to deprotonation of the amino group, resulting in undesired side products. DMF is an excellent solvent for this reaction due to its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures to drive the reaction to completion.

Reaction Mechanism:

G cluster_0 Mechanism Reactants 3-Aminopyrazole + K2CO3 + TsO-CH2-CHF2 Intermediate Pyrazolate Anion (N1 deprotonated) Reactants->Intermediate Base-mediated deprotonation Product This compound Intermediate->Product SN2 attack on tosylate

Figure 2: Simplified mechanism of N-alkylation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopyrazole83.0942.4 g0.510 mol
2,2-Difluoroethyl tosylate236.24120.5 g0.510 mol
Potassium Carbonate (K2CO3)138.21105.7 g0.765 mol
Dimethylformamide (DMF)73.09500 mL-
Ethyl Acetate-As needed-
Water-As needed-
Brine-As needed-
Anhydrous Na2SO4-As needed-

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-aminopyrazole (42.4 g, 0.510 mol), potassium carbonate (105.7 g, 0.765 mol), and dimethylformamide (500 mL).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Slowly add a solution of 2,2-difluoroethyl tosylate (120.5 g, 0.510 mol) in 100 mL of DMF via a dropping funnel over 1 hour.

  • Maintain the reaction temperature at 80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with water (2 x 500 mL) and brine (1 x 500 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) for a more scalable approach.

Expected Yield: 60-75%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J = 2.4 Hz, 1H), 5.95 (d, J = 2.4 Hz, 1H), 6.05 (tt, J = 55.2, 4.0 Hz, 1H), 4.25 (td, J = 14.0, 4.0 Hz, 2H), 3.80 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 135.0, 115.0 (t, J = 239.4 Hz), 93.0, 52.0 (t, J = 25.3 Hz).

  • MS (ESI+): m/z 148.1 [M+H]⁺.

Scalability and Process Optimization Considerations

  • Reagent Sourcing: For large-scale synthesis, sourcing high-purity 3-aminopyrazole and 2,2-difluoroethanol at a competitive cost is crucial.

  • Solvent Choice: While DMF is effective, its high boiling point can make removal challenging on a large scale. Alternative solvents like acetonitrile or N-methyl-2-pyrrolidone (NMP) could be explored, though DMF often gives the best results for this type of alkylation.

  • Base Selection: Anhydrous, finely powdered potassium carbonate is recommended to maximize surface area and reactivity.

  • Work-up: The aqueous work-up to remove DMF is critical. Multiple extractions and washes are necessary. On a larger scale, the volume of water and extraction solvent will need to be proportionally increased.

  • Purification: Transitioning from column chromatography to crystallization is a key step for scalable synthesis. Identifying a suitable solvent system for recrystallization is essential for achieving high purity on a multi-kilogram scale.

  • Safety: 2,2-Difluoroethanol and its derivatives should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The N-alkylation reaction can be exothermic, especially during the addition of the tosylate, and requires careful temperature control.

References

  • Fedinchyk, A., et al. (2022). Fluorine-Containing sp3-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents. Eur. J. Org. Chem., e202200274. [Link]
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716. [Link]
  • Bunev, A. S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789-9801. [Link]
  • Zhang, T., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
  • MDPI. (2023).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
  • IJCRT. (2022).
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • MDPI. (2023).
  • IJRPC. (2018).

Sources

Application Notes and Protocols for the Synthesis of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a multitude of pharmacologically active agents.[1] From the potent anti-inflammatory celecoxib to antipsychotic and analgesic compounds, the pyrazole scaffold consistently imparts desirable pharmacokinetic and pharmacodynamic properties.[1][2] Aminopyrazoles, in particular, serve as versatile building blocks, offering a reactive handle for further molecular elaboration and diversification. This guide is crafted for the discerning researcher, providing not just a set of protocols, but a deeper understanding of the reaction conditions and mechanistic nuances that govern the successful synthesis of this critical heterocyclic motif. We will delve into the established and innovative methodologies, offering insights to empower you in the rational design and execution of your synthetic strategies.

I. The Strategic Landscape of Pyrazole Amine Synthesis: A Mechanistic Overview

The construction of the pyrazole ring predominantly relies on the principle of cyclocondensation, where a binucleophilic hydrazine or its derivative reacts with a three-carbon dielectrophilic component.[3][4] The specific nature of this three-carbon synthon dictates the substitution pattern of the resulting pyrazole and the requisite reaction conditions. Understanding the underlying mechanisms is paramount for troubleshooting, optimizing, and predicting the outcomes of your synthetic endeavors.

Core Synthetic Pathways

The primary routes to pyrazole amines can be broadly categorized as follows:

  • From β-Ketonitriles: This is a highly reliable and widely employed method for the synthesis of 3(5)-aminopyrazoles.[5][6] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon furnishes the aminopyrazole.[5]

  • From 1,3-Dicarbonyl Compounds (The Knorr Synthesis): A classic and versatile approach, the Knorr synthesis involves the condensation of a 1,3-diketone or a β-ketoester with a hydrazine derivative.[7][8] This acid-catalyzed reaction also proceeds through a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[4] A key consideration in this method is the potential for the formation of regioisomers when using unsymmetrical dicarbonyl compounds.[3][9]

  • From α,β-Unsaturated Carbonyls and Nitriles: These precursors offer an alternative entry point to the pyrazole core. The reaction with hydrazine initially yields a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.[1] When α,β-unsaturated nitriles with a leaving group at the β-position are employed, they provide a direct route to 3(5)-aminopyrazoles.[5]

The following diagram illustrates the generalized mechanistic pathways for these key synthetic strategies.

G cluster_0 From β-Ketonitriles cluster_1 From 1,3-Dicarbonyls (Knorr) cluster_2 From α,β-Unsaturated Systems B_Ketonitrile β-Ketonitrile Hydrazone_B Hydrazone Intermediate B_Ketonitrile->Hydrazone_B Nucleophilic Attack Hydrazine_B Hydrazine Hydrazine_B->Hydrazone_B Aminopyrazole 3(5)-Aminopyrazole Hydrazone_B->Aminopyrazole Intramolecular Cyclization Dicarbonyl 1,3-Dicarbonyl Hydrazone_D Hydrazone Intermediate Dicarbonyl->Hydrazone_D Condensation Hydrazine_D Hydrazine Hydrazine_D->Hydrazone_D Pyrazoline_D Cyclized Intermediate Hydrazone_D->Pyrazoline_D Intramolecular Cyclization Pyrazole Pyrazole Pyrazoline_D->Pyrazole Dehydration Unsaturated α,β-Unsaturated Carbonyl/Nitrile Pyrazoline_U Pyrazoline Intermediate Unsaturated->Pyrazoline_U Michael Addition Hydrazine_U Hydrazine Hydrazine_U->Pyrazoline_U Pyrazole_U Pyrazole/Aminopyrazole Pyrazoline_U->Pyrazole_U Oxidation or Elimination

Caption: Generalized mechanistic pathways for pyrazole amine synthesis.

II. Experimental Protocols and Reaction Condition Optimization

The choice of reaction conditions is critical for achieving high yields, minimizing side products, and ensuring regioselectivity. The following sections provide detailed protocols for key synthetic transformations, along with insights into the rationale behind the selection of specific reagents and parameters.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole from 3-Oxo-3-phenylpropanenitrile

This protocol exemplifies the synthesis of a 3(5)-aminopyrazole from a β-ketonitrile.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol, add hydrazine hydrate (1.05 eq) and glacial acetic acid (1.1 eq).

  • Reaction Execution: Heat the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by washing with diethyl ether or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ethanol is a suitable solvent that facilitates the dissolution of the reactants and is compatible with the reaction temperature.

  • Catalyst: Acetic acid acts as a catalyst, protonating the carbonyl oxygen and activating it towards nucleophilic attack by hydrazine.

  • Temperature: Heating at 60 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side product formation.

  • Work-up: The aqueous work-up with sodium bicarbonate is essential to neutralize the acetic acid catalyst and remove any acidic impurities.

Data Presentation: Comparative Analysis of Catalysts

The efficiency of pyrazole synthesis can be significantly enhanced by the choice of catalyst. Below is a comparative table summarizing the performance of various catalysts in pyrazole synthesis.

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
Acetic Acid3-Oxo-3-phenylpropanenitrile, HydrazineEthanol6024 h82[10]
Nano-ZnOPhenylhydrazine, Ethyl acetoacetate-Room Temp-95[1]
Amberlyst-701,3-Diketones, HydrazinesWaterRoom Temp-High[11]
TiCl₄5-Bromothiophene carboxylic acid, Pyrazole aminePyridine--12[12]
CuO-NPs/TFA5-Amino-1H-pyrazole-4-carbonitrile, CarbonylsAcetic AcidRoom Temp6 hHigh[13]
Protocol 2: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile

This protocol outlines a convenient synthesis of the parent 3(5)-aminopyrazole from readily available starting materials.[14]

Step-by-Step Methodology:

  • Synthesis of β-Cyanoethylhydrazine: Gradually add acrylonitrile (1.0 eq) to a 72% aqueous solution of hydrazine hydrate (1.0 eq) while maintaining the temperature at 30-35 °C. After the addition is complete, remove water by distillation under reduced pressure.

  • Cyclization to 3-Amino-3-pyrazoline Sulfate: Add the crude β-cyanoethylhydrazine to a mixture of concentrated sulfuric acid and absolute ethanol, maintaining the temperature at 35 °C. The mixture will spontaneously warm up; maintain at 88-90 °C for 3 minutes until the product crystallizes.

  • Formation of 3-Imino-1-(p-tolylsulfonyl)pyrazolidine: Treat the 3-amino-3-pyrazoline sulfate with sodium bicarbonate, followed by a solution of p-toluenesulfonyl chloride in benzene.

  • Hydrolysis to 3(5)-Aminopyrazole: Add the 3-imino-1-(p-tolylsulfonyl)pyrazolidine to a solution of sodium hydroxide in water at 75 °C. Remove the water under reduced pressure and extract the product with isopropyl alcohol. The crude product can be purified by distillation.

Causality Behind Experimental Choices:

  • β-Cyanoethylhydrazine Formation: The Michael addition of hydrazine to acrylonitrile is an efficient way to generate the necessary precursor. Controlling the temperature is crucial to prevent polymerization of acrylonitrile.

  • Sulfuric Acid in Cyclization: The strong acid promotes the intramolecular cyclization of β-cyanoethylhydrazine to the pyrazoline intermediate.

  • Tosylation and Hydrolysis: The tosylation step protects the pyrazoline nitrogen and facilitates the final hydrolysis under basic conditions to yield the desired aminopyrazole.

III. Advanced Strategies and Green Chemistry Approaches

The field of pyrazole synthesis is continually evolving, with a growing emphasis on developing more efficient, sustainable, and environmentally friendly methodologies.

Multicomponent Reactions (MCRs)

MCRs offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.[15] For instance, a three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile using sodium p-toluenesulfonate as a catalyst in aqueous media provides an efficient route to 5-aminopyrazole-4-carbonitriles.[16]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions.[17] The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved with excellent yields under microwave irradiation via the direct N-heterocyclization of hydrazines with metal-diketones.[17]

Green Solvents and Catalysts

The use of water as a solvent and recyclable heterogeneous catalysts like Amberlyst-70 aligns with the principles of green chemistry.[11][18] These approaches not only reduce the environmental impact of chemical synthesis but can also simplify product purification.

The following workflow diagram illustrates a modern, green approach to pyrazole amine synthesis.

G Start Select Green Starting Materials (e.g., Aldehyde, Malononitrile, Hydrazine) MCR One-Pot Multicomponent Reaction Start->MCR Conditions Aqueous Media Recyclable Catalyst (e.g., Amberlyst-70) MCR->Conditions Reaction Microwave Irradiation (Optional, for rate enhancement) Conditions->Reaction Workup Simplified Aqueous Work-up Reaction->Workup Purification Minimal Purification (e.g., Filtration, Recrystallization) Workup->Purification Product Target Pyrazole Amine Purification->Product

Caption: Workflow for a green synthesis of pyrazole amines.

IV. Conclusion

The synthesis of pyrazole amines is a rich and diverse field, offering a multitude of strategic options to the synthetic chemist. A thorough understanding of the underlying reaction mechanisms, coupled with a judicious selection of starting materials and reaction conditions, is the key to success. By embracing both the classic, time-tested methods and the innovative, greener approaches, researchers can efficiently access a wide array of pyrazole amine derivatives for applications in drug discovery and materials science. This guide serves as a foundational resource, and we encourage the continued exploration and optimization of these powerful synthetic transformations.

V. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). NIH. Retrieved from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). ResearchGate. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of pyrazole imines[a]. [a] Reagents and reaction conditions:... (n.d.). ResearchGate. Retrieved from [Link]

  • Production of 3-aminopyrazoles. (n.d.). Google Patents. Retrieved from

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. (n.d.). JOCPR. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). ResearchGate. Retrieved from [Link]

  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Strategic Deployment of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, fluorinated heterocyclic compounds have garnered significant attention. This guide provides an in-depth look at a particularly valuable building block: 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine . We will delve into its synthesis, its critical role in the development of next-generation kinase inhibitors, and provide detailed protocols for its application, underscoring the scientific rationale behind its use in drug discovery programs.

The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The 3-aminopyrazole moiety is a well-established pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] The 3-aminopyrazole core acts as a versatile "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical component of the ATP-binding site.[5] This interaction mimics the binding of the adenine portion of ATP, making 3-aminopyrazole derivatives potent and often selective kinase inhibitors.

The Significance of the 2,2-Difluoroethyl Moiety: Enhancing Drug-like Properties

The introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The 2,2-difluoroethyl group (–CH₂CHF₂) offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug molecule.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can impact cell permeability and target engagement.

  • Conformational Control: The steric bulk and electrostatic properties of the difluoroethyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target binding.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

The strategic placement of the 2,2-difluoroethyl group on the pyrazole nitrogen in This compound combines the potent hinge-binding capabilities of the aminopyrazole core with the beneficial pharmacokinetic properties imparted by the fluorinated substituent.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the pyrazole ring followed by the introduction of the difluoroethyl group. Below is a representative protocol based on established pyrazole synthesis methodologies.

Protocol 1: Synthesis of this compound

This protocol involves a two-step process: the formation of 3-aminopyrazole followed by N-alkylation.

Step 1: Synthesis of 1H-pyrazol-3-amine

This step involves the cyclization of a suitable precursor, such as a β-ketonitrile, with hydrazine.

  • Materials:

    • 3-Oxopropanenitrile (malononitrile dimer)

    • Hydrazine hydrate

    • Ethanol

    • Sodium ethoxide

    • Hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 3-oxopropanenitrile (1.0 eq) at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 1H-pyrazol-3-amine.

Step 2: N-alkylation with 2,2-difluoroethyl triflate

This step introduces the 2,2-difluoroethyl group onto the N1 position of the pyrazole ring.

  • Materials:

    • 1H-pyrazol-3-amine (1.0 eq)

    • 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 1H-pyrazol-3-amine in DMF, add cesium carbonate.

    • Add 2,2-difluoroethyl trifluoromethanesulfonate dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC.

    • Cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Alkylation A 3-Oxopropanenitrile C 1H-pyrazol-3-amine A->C NaOEt, EtOH, Reflux B Hydrazine Hydrate B->C NaOEt, EtOH, Reflux E This compound C->E D 2,2-difluoroethyl triflate D->E Cs2CO3, DMF, 60°C caption Synthesis of this compound Kinase_Inhibitor_Synthesis A 1-(2,2-difluoroethyl)-1H- pyrazol-3-amine C Intermediate: N-(2-chloropyrimidin-4-yl)-1-(2,2-difluoroethyl) -1H-pyrazol-3-amine A->C DIPEA, n-Butanol, Reflux B 2,4-Dichloropyrimidine B->C DIPEA, n-Butanol, Reflux E Final Product: Pyrazolopyrimidine-based JAK Inhibitor C->E Pd Catalyst, Base, Heat D Aromatic Amine D->E Pd Catalyst, Base, Heat SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Impact Core This compound Scaffold Amine 3-Amino Group Acylation Core->Amine N1_Substituent N1-Difluoroethyl Variation Core->N1_Substituent Pyrazole_Sub Pyrazole C4/C5 Substitution Core->Pyrazole_Sub Heterocycle_Sub Attached Heterocycle Substitution Core->Heterocycle_Sub Potency Potency Amine->Potency Selectivity Selectivity Amine->Selectivity N1_Substituent->Potency PK Pharmacokinetics N1_Substituent->PK Pyrazole_Sub->Selectivity Heterocycle_Sub->Potency Heterocycle_Sub->Selectivity

Sources

Application Notes and Protocols for 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous FDA-approved drugs.[1] Its derivatives are extensively investigated as therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Within the vast landscape of drug discovery, pyrazole-based compounds have emerged as particularly crucial in the development of kinase inhibitors, targeting diseases ranging from various cancers to inflammatory and neurodegenerative disorders.[3]

Kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of cellular processes.[4] Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention. The 1H-pyrazol-3-amine moiety, in particular, has been successfully utilized as a "hinge-binding" motif, a critical interaction for anchoring inhibitors within the ATP-binding pocket of many kinases.[5] This has led to the development of potent inhibitors for kinases such as Janus Kinase 2 (JAK2), Cyclin-Dependent Kinases (CDKs), and Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6][7]

This document provides detailed application notes and protocols for the investigation of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine , a novel derivative of this important scaffold. While this specific molecule is not extensively characterized in public literature, its structural features—namely the pyrazol-3-amine core for hinge binding and the difluoroethyl group which may enhance metabolic stability and binding affinity—suggest significant potential as a kinase inhibitor. These protocols are designed to enable researchers to systematically evaluate its inhibitory activity, determine its kinase selectivity profile, and assess its efficacy in a cellular context.

Part 1: Initial Characterization and In Vitro Biochemical Potency

The first critical step in evaluating a novel compound is to determine its direct inhibitory effect on purified kinase enzymes. This biochemical assay provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Target Selection

Given the prevalence of the pyrazol-3-amine scaffold in inhibitors of necroptosis and cell cycle regulation, we propose an initial screening against RIPK1 and CDK16 .

  • RIPK1: A key mediator of necroptosis and inflammation. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for inflammatory diseases.[6]

  • CDK16: A member of the understudied PCTAIRE family of CDKs, which are involved in cell cycle regulation. Dysregulation of CDK16 is associated with several cancers.[7]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound. The ADP-Glo™ Kinase Assay is a robust method suitable for high-throughput screening and IC50 determination.[8]

I. Materials and Reagents:

  • Compound: this compound (dissolved in 100% DMSO to create a 10 mM stock)

  • Kinases: Recombinant human RIPK1 and CDK16/CycY enzymes

  • Substrates: Myelin Basic Protein (MBP) for RIPK1, specific peptide substrate for CDK16

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega)

  • ATP: Adenosine 5'-triphosphate

  • Controls: Staurosporine (positive control, non-specific inhibitor), DMSO (negative control)

  • Buffers: Kinase-specific reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Hardware: 384-well white, flat-bottom plates; multichannel pipettes; plate reader capable of measuring luminescence.

II. Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series, from 1 mM down to ~50 nM.

    • Expert Insight: This concentration range is broad enough to capture IC50 values from nanomolar to micromolar. Maintaining a consistent, low percentage of DMSO (e.g., 1%) in the final reaction is critical to avoid solvent-induced inhibition of the enzyme.[8]

  • Assay Plate Preparation:

    • Add 2.5 µL of kinase reaction buffer to all wells.

    • Add 2.5 µL of the appropriate compound dilution or control (Staurosporine, DMSO) to the designated wells.

    • Add 5 µL of a 2X kinase/substrate solution. Pre-incubate the compound and enzyme for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[8]

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 30 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and, therefore, to kinase activity.

III. Data Analysis:

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

    • Where RLU is Relative Luminescence Units.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Compound 1. Compound Dilution Series Enzyme 2. Add Kinase/Substrate Mix Compound->Enzyme Preincubation 3. Pre-incubate (15 min) Enzyme->Preincubation ATP 4. Add ATP to start reaction Preincubation->ATP Incubation 5. Incubate (1-2 hr) ATP->Incubation Stop 6. Add ADP-Glo™ Reagent Incubation->Stop Develop 7. Add Kinase Detection Reagent Stop->Develop Read 8. Read Luminescence Develop->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate IC50 G cluster_pathway Hypothetical RIPK1-Mediated Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD/FADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitor 1-(2,2-difluoroethyl)- 1H-pyrazol-3-amine Inhibitor->RIPK1 Inhibition

Caption: Potential inhibition of the RIPK1 signaling pathway by the compound.

Part 3: Data Interpretation and Next Steps

Summarizing Quantitative Data

The results from the described assays should be compiled to build a comprehensive profile of the compound.

Assay Type Target Kinase Metric Hypothetical Result Interpretation
Biochemical RIPK1IC5050 nMPotent direct inhibition of the enzyme.
Biochemical CDK16IC502 µMModerate direct inhibition of the enzyme.
Biochemical Kinase Panel (e.g., 50 kinases)% Inhibition @ 1 µM>90% for RIPK1, <50% for othersHigh selectivity for the primary target.
Cellular Target Engagement RIPK1EC50200 nMGood cell permeability and target binding.
Cell Proliferation TNF-α stimulated HT-29 cellsGI50250 nMFunctional effect in a disease-relevant model.
Trustworthiness and Self-Validation

Every protocol must include controls to ensure the validity of the results.

  • Positive Control: A known, potent inhibitor (e.g., Staurosporine for biochemical assays, a clinical compound for cellular assays) should be run in parallel to confirm that the assay system is responsive.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to define the baseline (0% inhibition) and control for solvent effects.

  • Counter-screens: To rule out assay artifacts (e.g., compound-induced luminescence interference), it is crucial to perform counter-screens, such as running the assay without the kinase enzyme present.

By following these detailed protocols, researchers can systematically characterize the potential of this compound as a kinase inhibitor, generating the robust and reliable data necessary for advancing a compound through the drug discovery pipeline.

References

  • Profacgen. Cell-based Kinase Assays. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
  • Domainex. (2021-03-25). Biochemical kinase assay to improve potency and selectivity. [Link]
  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • PubMed. (2016-09-06). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
  • PubMed Central. (2023-01-17).
  • PubMed. (2025-10-23).
  • Sayed, G. H., et al. (2017-10-02).
  • Beyzaei, H., et al.
  • PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PubChemLite. This compound. [Link]
  • MDPI. (2022-09-22). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
  • UPB. SYNTHESIS OF PYRAZOLE DERIVATIVES, WITH BIOLOGICAL ACTIVITY IN SIGNAL TRANSDUCTION THERAPY. [Link]
  • ResearchGate. Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. [Link]
  • PubMed. (2010-03-01). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

The 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine scaffold is a valuable building block in modern medicinal chemistry and drug discovery. The presence of the difluoroethyl group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, while the pyrazole core and the primary amino group offer versatile handles for structural elaboration. This document provides detailed experimental procedures for the derivatization of this key intermediate, focusing on common and synthetically useful transformations: N-acylation, N-sulfonylation, and palladium-catalyzed C-N cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to generate libraries of novel compounds for screening and lead optimization.

Chemical Reactivity and Strategic Considerations

The reactivity of this compound is primarily centered around the nucleophilicity of the 3-amino group. This primary amine readily participates in reactions with various electrophiles. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which can influence the reactivity of the exocyclic amino group. It is important to consider that while the 3-amino group is the primary site of reaction with electrophiles, the pyrazole nitrogens can also potentially interact with reagents, although this is less common under the conditions described herein.

I. N-Acylation of this compound

N-acylation is a fundamental transformation for converting the primary amine into an amide functionality. This modification can be used to introduce a wide variety of substituents, influencing the compound's pharmacological and pharmacokinetic properties. The choice of acylating agent and reaction conditions allows for fine-tuning of the derivatization process.

Mechanistic Insight

The N-acylation of this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This is typically followed by the departure of a leaving group (e.g., chloride or carboxylate) to form the stable amide product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity.

G cluster_acylation N-Acylation Workflow start Start: this compound reagents Acylating Agent (R-COCl or (R-CO)2O) Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) start->reagents Add reaction Reaction at 0 °C to RT reagents->reaction workup Aqueous Workup (e.g., wash with NaHCO3, brine) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: N-Acyl Derivative purification->product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a general method for the N-acylation of this compound using an acid chloride as the acylating agent.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.2-1.5 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acyl derivative.

Acylating Agent Base Solvent Typical Reaction Time (h) Typical Yield (%)
Acetyl chloridePyridineDCM2-485-95
Benzoyl chlorideEt₃NTHF4-880-90
Isobutyryl chloridePyridineDCM3-682-92

Table 1: Representative conditions and expected yields for the N-acylation of this compound.

II. N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many clinically used drugs. This derivatization can significantly alter the acidity and hydrogen bonding capabilities of the molecule.

Mechanistic Insight

Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the 3-amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is facilitated by a base, which neutralizes the generated HCl and enhances the nucleophilicity of the amine.

G cluster_sulfonylation N-Sulfonylation Workflow start Start: this compound reagents Sulfonyl Chloride (R-SO2Cl) Base (e.g., Pyridine, DMAP) Solvent (e.g., DCM, Acetonitrile) start->reagents Add reaction Reaction at 0 °C to RT reagents->reaction workup Aqueous Workup (e.g., wash with dil. HCl, brine) reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product Product: N-Sulfonyl Derivative purification->product

Caption: General workflow for the N-sulfonylation of this compound.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol describes a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Pyridine or 4-dimethylaminopyridine (DMAP)

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Appropriate solvent for recrystallization or chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or acetonitrile (0.1-0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5-2.0 eq) or a catalytic amount of DMAP (0.1 eq) followed by a non-nucleophilic base like triethylamine (1.5 eq).

  • Slowly add the sulfonyl chloride (1.1-1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-sulfonyl derivative.

Sulfonyl Chloride Base Solvent Typical Reaction Time (h) Typical Yield (%)
Methanesulfonyl chloridePyridineDCM4-875-85
p-Toluenesulfonyl chlorideEt₃N/DMAP (cat.)Acetonitrile12-2470-80
Benzenesulfonyl chloridePyridineDCM6-1272-82

Table 2: Representative conditions and expected yields for the N-sulfonylation of this compound.

III. Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the 3-amino group with aryl or heteroaryl halides. This reaction significantly expands the accessible chemical space for derivatization.

Mechanistic Insight

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1] The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then coordinates to the amine. Deprotonation by a base forms a palladium amide complex, which undergoes reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.[4][5]

G cluster_buchwald Buchwald-Hartwig Amination Workflow start Start: this compound + Aryl Halide (Ar-X) reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K2CO3) Solvent (e.g., Toluene, Dioxane) start->reagents Combine reaction Inert Atmosphere Heat (80-120 °C) reagents->reaction workup Filtration through Celite Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: N-Aryl Derivative purification->product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide - NaOtBu, potassium carbonate - K₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Celite®

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl derivative.

Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%)
BromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene10060-75
4-ChloroanisolePd₂(dba)₃ / RuPhosK₂CO₃Dioxane11055-70
2-BromopyridinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11050-65

Table 3: Representative conditions and expected yields for the Buchwald-Hartwig amination of this compound.

Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care under inert atmosphere.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization of Derivatives

The successful synthesis of the derivatized products should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch for amides, S=O stretches for sulfonamides).

  • Melting Point (for solid compounds): As an indicator of purity.

Conclusion

The protocols outlined in this document provide a robust starting point for the derivatization of this compound. By employing these N-acylation, N-sulfonylation, and Buchwald-Hartwig amination reactions, researchers can efficiently generate a diverse range of analogs for biological evaluation. The provided mechanistic insights and tabulated data offer a guide for reaction optimization and troubleshooting. Further exploration of reaction conditions and substrate scope is encouraged to fully harness the synthetic potential of this valuable building block.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).

Sources

solubility of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Protocols for Determining the Organic Solvent Solubility of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Abstract

This document provides a comprehensive guide to understanding and experimentally determining the solubility of this compound (CAS No. 1006462-38-9) in common organic solvents. As a novel heterocyclic amine, this compound represents a class of molecules frequently utilized as building blocks in medicinal chemistry and drug discovery. Accurate solubility data is paramount for its effective use in synthesis, purification, formulation, and various screening assays.[1] This guide details the theoretical considerations for solubility, provides step-by-step protocols for both thermodynamic and kinetic solubility determination, and offers insights into data interpretation and presentation. The methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical sciences.

Introduction: The Critical Role of Solubility

This compound is a fluorinated pyrazole derivative. The pyrazole scaffold is a key feature in numerous pharmacologically active agents, and the inclusion of a difluoroethyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. Before this compound can be effectively utilized in research and development, a thorough understanding of its solubility profile is essential.

Poor solubility can create significant challenges at every stage of development, from inconsistent results in biological assays to difficulties in formulation and poor bioavailability in preclinical studies.[2] Therefore, the early and accurate determination of solubility in a range of relevant organic solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and resource management for any project involving this molecule. This application note serves as a practical guide for researchers, chemists, and formulation scientists to generate reliable and reproducible solubility data.

Physicochemical Profile and Theoretical Solubility Considerations

Molecular Structure: C₅H₇F₂N₃ Molecular Weight: 147.13 g/mol [3][4][5] Predicted XlogP: 0.7[6]

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8]

  • Polar Moieties: The molecule contains a pyrazole ring with two nitrogen atoms and a primary amine (-NH₂) group. These features can act as hydrogen bond donors and acceptors, suggesting favorable interactions with polar solvents.

  • Nonpolar/Hydrophobic Moieties: The ethyl chain, and to some extent the difluoro- substitution, contribute to the molecule's nonpolar character.

  • Overall Polarity: With a low predicted XlogP, this compound is expected to be a moderately polar compound. Therefore, it is predicted to have higher solubility in polar protic and aprotic solvents (e.g., alcohols, acetonitrile, DMSO) and lower solubility in nonpolar hydrocarbon solvents (e.g., hexane, toluene).

The following diagram illustrates the relationship between solvent polarity and expected solubility for this compound.

G Conceptual Solubility: 'Like Dissolves Like' cluster_solute This compound cluster_solvents Organic Solvents Solute Moderately Polar - H-bond donors/acceptors (NH₂, N) - Polar C-F bonds - Hydrocarbon backbone Polar Polar (e.g., Methanol, DMSO, Acetonitrile) Solute->Polar High Interaction (Good Solubility) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Low Interaction (Poor Solubility) G Workflow: Thermodynamic Solubility (Shake-Flask) A 1. Add Excess Solid Compound to Solvent in Vial B 2. Incubate with Agitation (24h at 25°C) A->B C 3. Settle & Filter Supernatant (0.22 µm PTFE filter) B->C D 4. Dilute Filtrate for Analysis C->D E 5. Quantify via HPLC-UV/LC-MS D->E F 6. Calculate Solubility using Calibration Curve E->F

Caption: Step-by-step workflow for the shake-flask method.

Protocol 2: Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an organic solvent. [9][10]It reflects the solubility of the amorphous form and is useful for rapid screening. [1][11] Expert Insight: The final DMSO concentration should be kept low (typically ≤1-2%) as it can act as a co-solvent and artificially inflate the measured solubility. [12]This protocol is sensitive to the rate of addition and mixing, so consistency is key.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate reader with nephelometry or UV-Vis spectrophotometry capability (after filtration)

Step-by-Step Methodology:

  • Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the solvent-containing wells to achieve the highest target concentration. Mix vigorously. [9]3. Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a shorter period, typically 1-2 hours, with gentle shaking. [11]5. Detection (Nephelometry): Place the plate in a nephelometer to measure light scattering. The lowest concentration at which significant light scattering (indicating precipitation) is detected is reported as the kinetic solubility. [9][13]6. Detection (Direct UV after Filtration): Alternatively, filter the plate contents through a 96-well filter plate. [9]The concentration of the dissolved compound in the filtrate is then quantified using a UV plate reader, comparing absorbance values to a calibration curve prepared in the same solvent/DMSO mixture.

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains fully dissolved.

G Workflow: Kinetic Solubility Assay A 1. Prepare Compound Stock (e.g., 10 mM in DMSO) B 2. Add Stock to Organic Solvent in 96-well Plate A->B C 3. Incubate with Shaking (1-2h at 25°C) B->C D 4. Measure Precipitation C->D E Nephelometry (Light Scatter) D->E Method 1 F Filtration & UV-Spec (Absorbance) D->F Method 2 G 5. Determine Highest Soluble Concentration E->G F->G

Caption: Workflow for a typical kinetic solubility assay.

Data Presentation and Interpretation

Solubility data should be presented clearly, specifying the method used (thermodynamic or kinetic), temperature, and units. Below is an illustrative table of how results could be formatted.

Table 1: Illustrative Thermodynamic Solubility of this compound at 25 °C

SolventSolvent TypeSolubility (µg/mL)Solubility (µM)
MethanolPolar Protic> 20,000> 135,934
EthanolPolar Protic15,500105,349
AcetonitrilePolar Aprotic8,20055,733
DichloromethaneChlorinated4,50030,585
Ethyl AcetateEster2,10014,272
TolueneAromatic< 100< 680
n-HexaneNonpolar< 10< 68

Note: This data is for illustrative purposes only and must be determined experimentally.

The results should be interpreted in the context of the solvent's properties. Factors such as temperature, pressure, polarity, and molecular size all influence solubility. [14]For most solids dissolved in organic liquids, solubility increases with temperature. [15]

Safety and Handling

Compound Safety: Based on available Safety Data Sheets (SDS) for this compound and similar structures, the compound may cause skin and serious eye irritation. [3]It may also be harmful if swallowed. [16][17]* Precautions: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [18]Avoid breathing dust. Wash hands thoroughly after handling.

Solvent Safety: All organic solvents used in these protocols are flammable and/or toxic. Refer to the specific SDS for each solvent before use. Handle solvents in a fume hood and away from ignition sources.

Conclusion

Determining the solubility of this compound is a foundational step for its application in scientific research and drug development. The shake-flask method provides the most accurate equilibrium solubility data, which is essential for formulation and biopharmaceutical assessment. The kinetic solubility assay offers a rapid, high-throughput alternative for early-stage discovery and compound prioritization. By following the detailed protocols in this guide, researchers can generate reliable, high-quality data to inform downstream experimental design and accelerate their research objectives.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. URL: https://axispharm.com/application/files/3316/7936/9499/Kinetic_Solubility_Assays_Protocol.pdf
  • Benchchem. General Experimental Protocol for Determining Solubility. URL: https://www.benchchem.com/protocols/General-Experimental-Protocol-for-Determining-Solubility.pdf
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/downloads/services/in-vitro-assays/ADMET/Shake-Flask_Aqueous_Solubility_Assay.pdf
  • BioDuro. ADME Solubility Assay. URL: https://www.bioduro-sundia.com/adme-solubility-assay/
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw9k5zgk5/v1
  • Protocols.io. In-vitro Thermodynamic Solubility. URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvobd2dl4o/v1
  • Domainex. Thermodynamic Solubility Assay. URL: https://www.domainex.com/biology-services/in-vitro-adme-assays/thermodynamic-solubility
  • Evotec. Thermodynamic Solubility Assay. URL: https://www.evotec.com/en/asset-library/downloads/fact-sheets-and-case-studies/p-adme-dmpk-factsheet-thermodynamic-solubility-2022
  • CymitQuimica. Safety Data Sheet for 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine. URL: https://www.cymitquimica.com/pdf/F428361.pdf
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1323336&fileOId=1323337
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound?. American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38221-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/
  • Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23834355/
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. URL: https://www.cpj.ac.cn/EN/10.11669/cpj.2019.16.014
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. URL: https://www.intechopen.com/chapters/39562
  • AAT Bioquest. (2022). What factors affect solubility?. URL: https://www.aatbio.
  • BYJU'S. Factors Affecting Solubility. URL: https://byjus.com/chemistry/factors-affecting-solubility/
  • Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry. URL: https://openoregon.pressbooks.pub/introductoryorganicchemistry/chapter/solubility/
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/13%3A_Properties_of_Solutions/13.2%3A_Solubility_and_Factors_Affecting_Solubility
  • GeeksforGeeks. (2021). Factors affecting Solubility. URL: https://www.geeksforgeeks.org/factors-affecting-solubility/
  • Enamine. Safety Data Sheet for this compound. URL: https://www.enamine.net/sds/EN300-24901_EN.pdf
  • Lab-Chemicals.Com. This compound, 97%. URL: https://www.lab-chemicals.com/product/1-2-2-difluoroethyl-1h-pyrazol-3-amine-97/
  • PubChem. 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/25247599
  • Fisher Scientific. Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole. URL: https://www.fishersci.com/sds?productName=AC443420050&productDescription=3-AMINO-1-METHYL-1H-PYRAZOLE%2C+97%25+5GR&countryCode=US&language=en
  • TCI Chemicals. Safety Data Sheet for 1H-Indazol-7-amine. URL: https://www.tcichemicals.com/GB/en/sds/A3355_EN_EU.pdf
  • PubChemLite. This compound. URL: https://pubchemlite.cheminfo.org/compound/19622830
  • PubChemLite. 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine. URL: https://pubchemlite.cheminfo.org/compound/25247695
  • BLDpharm. This compound. URL: https://www.bldpharm.com/products/1006462-38-9.html
  • Aaronchem. This compound. URL: https://www.aaronchem.com/product/1-2-2-difluoroethyl-1h-pyrazol-3-amine-ar00ilsg
  • BLDpharm. 1H-Pyrazol-3-amine hydrochloride. URL: https://www.bldpharm.com/products/34045-29-9.html
  • National Institutes of Health. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313883/
  • PubChem. 1-phenyl-1H-pyrazol-3-amine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/594320

Sources

Application Note: Comprehensive Analytical Characterization of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic amine of significant interest in pharmaceutical and agrochemical research. The incorporation of a difluoroethyl moiety can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in drug discovery.[1] Rigorous analytical characterization is paramount to confirm its chemical identity, purity, and stability, ensuring the reliability and reproducibility of downstream applications.

This guide provides a comprehensive suite of analytical methods and detailed protocols for the definitive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals engaged in the synthesis, development, and application of novel chemical entities. The methodologies detailed herein are grounded in fundamental principles and have been designed to provide a self-validating system for unambiguous structural confirmation and purity assessment.

Molecular Structure and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 1006462-38-9[2]

  • Molecular Formula: C₅H₇F₂N₃[3]

  • Molecular Weight: 147.13 g/mol [4]

  • Structure: Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D correlation spectroscopy (e.g., HSQC, HMBC), provides definitive evidence of atomic connectivity.

Causality Behind NMR Experimental Choices
  • ¹H NMR is used to identify the number and environment of protons, with coupling constants revealing adjacent protons.

  • ¹⁹F NMR is essential for directly observing the fluorine atoms. The coupling between fluorine and hydrogen (¹H-¹⁹F coupling) is critical for confirming the structure of the difluoroethyl group.

  • ¹³C NMR provides information on the carbon skeleton. The large one-bond carbon-fluorine coupling (¹JCF) is a key diagnostic feature.

  • 2D NMR (HSQC/HMBC) is employed to definitively assign protons to their attached carbons (HSQC) and to map long-range (2-3 bond) correlations between protons and carbons (HMBC), which pieces the molecular puzzle together.[5]

Predicted NMR Data

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J). Values are illustrative and can vary based on solvent and concentration.

NucleusPositionPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
¹H H-4~5.7 - 5.9dJ(H4,H5) ≈ 2.5
H-5~7.4 - 7.6dJ(H5,H4) ≈ 2.5
NH₂~4.0 - 5.0 (broad)s (broad)Exchanges with D₂O
N-CH₂ -CHF₂~4.3 - 4.5td (or ddd)³J(H,H) ≈ 15.0, ³J(H,F) ≈ 4.0
N-CH₂-CH F₂~6.1 - 6.4tt²J(H,F) ≈ 56.0, ³J(H,H) ≈ 4.0
¹³C C-3~155 - 157s
C-4~95 - 97s
C-5~130 - 132s
N-C H₂-CHF₂~50 - 52t²J(C,F) ≈ 25.0
N-CH₂-C HF₂~113 - 115t¹J(C,F) ≈ 240.0
¹⁹F N-CH₂-CHF₂ ~ -115 to -125dt²J(F,H) ≈ 56.0, ³J(F,H) ≈ 15.0
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the amine group.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns.

    • (Optional but Recommended) 2D NMR: Perform HSQC and HMBC experiments to confirm C-H and long-range C-H correlations. Standard parameter sets are typically sufficient, but the HMBC J-coupling delay can be optimized (e.g., to 8 Hz) to enhance correlations.[5]

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to support the molecular formula derived from other methods.

Causality Behind MS Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like this compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., on a TOF, Orbitrap, or FT-ICR instrument) provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation:

    • Couple an HPLC system to a mass spectrometer equipped with an ESI source.

    • A direct infusion approach can also be used for rapid analysis.

  • LC Method (for LC-MS):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

    • Analyzer Mode: Scan from m/z 50 to 500. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Expected m/z:

      • Monoisotopic Mass: 147.0608

      • [M+H]⁺: 148.0681

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of organic compounds. The primary challenge for this molecule is its polar and basic nature, which can lead to poor retention and peak tailing on standard reversed-phase columns.[7]

Causality Behind HPLC Method Choices
  • Column Selection: A standard C18 column can be used, but the mobile phase must be acidic (e.g., containing 0.1% trifluoroacetic acid or formic acid) to protonate the amine and minimize interactions with residual silanols on the column surface. Alternatively, a Hydrophilic Interaction Chromatography (HILIC) column can provide excellent retention for such polar compounds.[7][8]

  • Detector: The pyrazole ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or UV detector set at a low wavelength (e.g., 210-230 nm) is suitable for detection.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water) to a concentration of ~0.5-1.0 mg/mL.

  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >97% is common for research-grade chemicals.[9]

Elemental Analysis: Final Confirmation of Composition

Elemental analysis provides the percentage composition of C, H, N, and F in the compound. The experimental values must align with the theoretical values calculated from the molecular formula, providing final, quantitative confirmation of the compound's composition.[10]

Protocol: Combustion Analysis
  • Sample Preparation: Provide ~2-3 mg of the dried, pure sample in a suitable container.

  • Instrumentation: An automated elemental analyzer. The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Fluorine analysis often requires specific methods like ion chromatography after combustion and absorption.[11][12]

  • Data Analysis: Compare the experimentally determined percentages with the theoretical values.

    • Theoretical Composition for C₅H₇F₂N₃:

      • Carbon (C): 40.82%

      • Hydrogen (H): 4.80%

      • Fluorine (F): 25.83%

      • Nitrogen (N): 28.56%

    • Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.

Visualization of Analytical Workflows

Overall Characterization Workflow

The following diagram outlines the logical flow of experiments to achieve full characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Synthesis->NMR Sample MS Mass Spectrometry (ESI-HRMS) Synthesis->MS Sample HPLC HPLC-UV Synthesis->HPLC Sample EA Elemental Analysis Synthesis->EA Sample Structure Structural Identity Confirmed NMR->Structure MS->Structure Purity Purity Confirmed (>97%) HPLC->Purity Composition Elemental Composition Confirmed EA->Composition Final Fully Characterized Compound Structure->Final Purity->Final Composition->Final

Caption: Comprehensive analytical workflow for compound characterization.

Structural Elucidation Logic via NMR

This diagram illustrates how key NMR correlations confirm the molecular structure.

G cluster_structure Molecular Structure cluster_correlations Key NMR Correlations (HMBC) Mol H_CH2 H on N-CH₂ C_CHF2 C of CHF₂ H_CH2->C_CHF2 HMBC (2-3 bonds) C5 C-5 of Pyrazole H_CH2->C5 HMBC (2-3 bonds) H_CHF2 H on CHF₂ C_CH2 C of N-CH₂ H_CHF2->C_CH2 HMBC (3 bonds) H5 H-5 on Pyrazole H5->C_CH2 HMBC (2-3 bonds) C4 C-4 of Pyrazole H5->C4 HMBC (2-3 bonds)

Caption: Key HMBC correlations confirming molecular connectivity.

References

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
  • Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4415–4422.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
  • Maboya, W., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry.
  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Kataoka, H., et al. (2000). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL, 83(4), 867-877.
  • PubMed. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • ResearchGate. (n.d.). Determination of Halogens in Organic Compounds.
  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(Suppl 1), S48-S59.
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Element analysis. (n.d.). Element analysis.
  • ACS Publications. (1930). Detection of the elements in organic compounds. Analytical Chemistry.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.
  • McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
  • PubChemLite. (n.d.). This compound.
  • PubChemLite. (n.d.). 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine.
  • PubChem. (n.d.). 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.
  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.
  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • ResearchGate. (n.d.). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.
  • PubMed. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold.... Bioorganic & Medicinal Chemistry Letters.

Sources

The Strategic Utility of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Among the myriad of fluorinated building blocks, 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors.[3][4][5]

The pyrazole moiety itself is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[6][7][8][9] Its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with protein active sites.[8] When combined with the 2,2-difluoroethyl group, this intermediate offers a powerful tool for developing next-generation therapeutics with improved pharmacokinetic profiles. This guide provides a detailed overview of the synthesis, application, and handling of this compound for researchers and professionals in drug development.

PART 1: Synthesis of this compound

While commercially available from various suppliers, an in-house synthesis of this compound can be advantageous for process optimization and cost management in large-scale manufacturing. A plausible and efficient synthetic route is outlined below, based on established principles of pyrazole synthesis.[10][11]

Proposed Synthetic Pathway

The synthesis initiates with the condensation of a difluorinated ketone with a nitrile-containing compound, followed by cyclization with hydrazine.

Synthesis_Pathway A 1,1-Difluoroacetone C Knoevenagel Condensation Product A->C Base (e.g., Piperidine) B Malononitrile B->C E This compound C->E Cyclization D Hydrazine Hydrate D->E

Caption: Proposed synthesis of the target intermediate.

Detailed Protocol: Synthesis of this compound

Materials:

  • 1,1-Difluoroacetone

  • Malononitrile

  • Piperidine

  • Hydrazine hydrate

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Knoevenagel Condensation.

    • To a solution of 1,1-difluoroacetone (1.0 eq) and malononitrile (1.0 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude condensation product.

  • Step 2: Cyclization.

    • Dissolve the crude product from Step 1 in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a solid.

PART 2: Application in the Synthesis of a Kinase Inhibitor Scaffold

A primary application of this compound is in the synthesis of N-pyrazolyl-pyrimidin-4-amine scaffolds, which are core structures in many kinase inhibitors, including Janus kinase (JAK) inhibitors.[3][4][5] The 3-amino group of the pyrazole readily undergoes nucleophilic aromatic substitution with activated halopyrimidines.

Illustrative Reaction: Synthesis of a Pyrazolyl-pyrimidine Core

Application_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Nucleophilic Aromatic Substitution A->C Base (e.g., DIPEA) B 2,4-dichloropyrimidine B->C D N-(2-chloropyrimidin-4-yl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine C->D Yield: High

Caption: Key coupling reaction for kinase inhibitor synthesis.

Protocol: Synthesis of N-(2-chloropyrimidin-4-yl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (1.5 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by HPLC-MS.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude material by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired product.

PART 3: Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the purity and identity of this compound for its use in GMP (Good Manufacturing Practice) synthesis.

Analytical Data Summary
Parameter Value Reference
Molecular Formula C₅H₇F₂N₃
Molecular Weight 147.13 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥97%
Storage 2-8°C, under inert atmosphere
Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Time: Dependent on the specific column and system, but should be a single major peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Characteristic signals are expected for the pyrazole ring protons, the aminophenyl protons, and the difluoroethyl group. The -CH₂- and -CHF₂ protons will show coupling to each other and to the fluorine atoms.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Signals corresponding to the five carbon atoms of the this compound structure are expected. The carbon of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • A single signal, likely a triplet of doublets, corresponding to the two equivalent fluorine atoms is expected.

3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI), positive mode.

  • Expected m/z: [M+H]⁺ = 148.0680.

PART 4: Safety, Handling, and Storage

Fluorinated organic compounds require careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound should be handled as a compound that is:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended for prolonged handling.

  • Body Protection: A flame-retardant lab coat and appropriate footwear are required.

Handling and Storage
  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids. The recommended storage temperature is 2-8°C under an inert atmosphere.

Conclusion

This compound is a high-value intermediate in pharmaceutical manufacturing, offering a strategic entry point to fluorinated kinase inhibitors and other complex drug molecules. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The subsequent coupling reactions, particularly with pyrimidine systems, are robust and high-yielding. By adhering to the detailed protocols for synthesis, application, quality control, and safety outlined in this guide, researchers and drug development professionals can effectively leverage this versatile building block to advance their discovery and development programs.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES, WITH BIOLOGICAL ACTIVITY IN SIGNAL TRANSDUCTION THERAPY. UPB.
  • Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. PubChem.
  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. PubMed.
  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. ResearchGate.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Publishing.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI.
  • WO2003092595A3 - Tyrosine kinase inhibitors. Google Patents.
  • US8372842B2 - Pyrazolopyridines as kinase inhibitors. Google Patents.
  • Publications & Patents. MedChemica.
  • Juan-Miguel Jimenez Inventions, Patents and Patent Applications. Justia Patents.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/225c57c43339f75a68d06b12a865612170b6d5f7]([Link]
  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. The Royal Society of Chemistry.
  • Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. MDPI.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][3][4]triazin-6-one Derivatives. PMC - NIH.
  • Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. RSC Publishing.
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar.
  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH.
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.
  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. PubMed Central.
  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. NIH.
  • 1H NMR (400 MHz, CDCl3) δ 3. AWS.
  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

Sources

Application Notes and Protocols for the Safe Laboratory Handling and Storage of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazoles and the Imperative for Safe Handling

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are fundamental scaffolds in medicinal chemistry and drug development.[1][2][3] Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5] The prevalence of the pyrazole moiety in numerous FDA-approved drugs underscores its therapeutic importance.[1] However, the inherent reactivity and potential toxicity of many pyrazole-based compounds necessitate stringent adherence to proper laboratory handling and storage procedures to ensure the safety of researchers and the integrity of experimental outcomes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of pyrazole compounds. The protocols outlined herein are grounded in established safety principles and are designed to be self-validating systems that promote a culture of safety and scientific excellence.

Hazard Communication and Risk Assessment: Understanding the Risks

Before handling any pyrazole compound, a thorough risk assessment must be conducted, beginning with a careful review of the Safety Data Sheet (SDS). The SDS provides critical information regarding the specific hazards of the compound, including its toxicity, flammability, and reactivity.

Common Hazards Associated with Pyrazole Compounds:

  • Toxicity: Pyrazole and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Some may cause skin and eye irritation, while others are suspected of damaging fertility or the unborn child.[6][7]

  • Reactivity: Pyrazoles can react with strong oxidizing agents.[8] The hydrazine moiety present in some derivatives is susceptible to oxidation.[8]

  • Environmental Hazards: Some pyrazole compounds are harmful to aquatic life with long-lasting effects.[6][7]

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling pyrazole compounds to minimize exposure.[9][10] The selection of PPE should be based on the specific hazards identified in the risk assessment.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6][11]To protect the eyes from splashes and dust.[9]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[9][12]To prevent skin contact and absorption.[9]
Skin and Body Protection A lab coat, apron, and closed-toe shoes.[9][12]To protect the skin from accidental spills.[9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working with fine powders or in a poorly ventilated area.[9]To prevent inhalation of harmful dust or vapors.[9]

Experimental Workflow for Pyrazole Compounds: From Receipt to Disposal

The following diagram and protocols outline a systematic approach to handling pyrazole compounds in a laboratory setting.

G cluster_receipt Receiving & Inspection cluster_documentation Documentation cluster_handling Handling & Preparation cluster_storage Storage cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container Integrity Receipt->Inspect Verify Verify Compound Identity & Purity Inspect->Verify Log Log in Chemical Inventory Verify->Log SDS Access & Review SDS Log->SDS Weigh Weighing (in ventilated enclosure) SDS->Weigh Dissolve Dissolution in Appropriate Solvent Weigh->Dissolve SolidWaste Solid Waste Collection Weigh->SolidWaste Contaminated Weigh Paper Aliquot Aliquoting for Use Dissolve->Aliquot LiquidWaste Liquid Waste Collection Dissolve->LiquidWaste Contaminated Glassware ShortTerm Short-Term Storage Aliquot->ShortTerm LongTerm Long-Term Storage Aliquot->LongTerm Aliquot->SolidWaste Contaminated Pipette Tips ShortTerm->Weigh LongTerm->Weigh Disposal Professional Disposal SolidWaste->Disposal LiquidWaste->Disposal

Sources

The Versatile Scaffold: A Guide to the Biomedical Applications of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in biomedical research and drug discovery. Its unique structural features and synthetic tractability have made it a versatile starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth overview of the applications of pyrazolo[3,4-b]pyridine derivatives, with a focus on their utility as kinase inhibitors in oncology and their emerging role in neurodegenerative diseases. Detailed application notes and experimental protocols are provided to enable researchers to explore and advance the therapeutic potential of this remarkable class of compounds.

I. Introduction: The Rise of a Privileged Scaffold

Pyrazolo[3,4-b]pyridines are fused heterocyclic systems that have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Their rigid, planar structure provides an excellent framework for interacting with the active sites of enzymes, particularly the ATP-binding pocket of kinases. This has led to the successful development of numerous pyrazolo[3,4-b]pyridine-based kinase inhibitors, some of which have advanced into clinical trials.

The general structure of the 1H-pyrazolo[3,4-b]pyridine core allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical versatility is a key reason for its prominence in medicinal chemistry.

II. Applications in Oncology: Targeting Kinase-Driven Malignancies

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolo[3,4-b]pyridine derivatives have emerged as a powerful class of kinase inhibitors, targeting a range of kinases implicated in tumor growth, proliferation, and survival.

A. Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[3] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of constitutively active TRK fusion proteins that act as oncogenic drivers in a variety of adult and pediatric tumors.

Pyrazolo[3,4-b]pyridine-based compounds have been developed as potent and selective TRK inhibitors.[3][4] These inhibitors function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[3]

Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine TRK Inhibitors

CompoundTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
C03TRKA56Km-12 (colorectal)0.304[3][4]
Compound 3TRKA/B/C1.6/2.9/2.0BaF3-[3]
Larotrectinib (Control)TRKA/B/C3.0/13/0.2--[3]
Entrectinib (Control)TRKA/B/C1/3/5--[3]
B. Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[5][6] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to generate potent inhibitors of various CDKs, including CDK1 and CDK2.[5][7] By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 2: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine CDK Inhibitors

CompoundTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Compound 4CDK2/cyclin A20.24HCT-116-[5]
Compound 8CDK2/cyclin A20.65HCT-116-[5]
Compound 9aCDK21.630Hela2.59[6]
Compound 14gCDK20.460HCT-1161.98[6]
Roscovitine (Control)CDK2/cyclin A20.39--[5]
C. Fibroblast Growth Factor Receptor (FGFR) Inhibition

The fibroblast growth factor receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a driver of various cancers. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[1]

Table 3: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine FGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
7nFGFR11.1H1581 (lung)-[1]
7nFGFR20.7--[1]
7nFGFR32.0--[1]
AZD4547 (Control)FGFR1/2/30.2/2.5/1.8--[1]

III. Applications in Neurodegenerative Diseases: Targeting Amyloid Plaques

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Some pyrazolo[3,4-b]pyridine derivatives have shown potential as diagnostic or therapeutic agents for AD due to their ability to bind to Aβ plaques.[5] Their fluorescent properties make them suitable for use as imaging probes to visualize these pathological hallmarks.

IV. Application Notes and Protocols

This section provides detailed protocols for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, designed to be adaptable for various research applications.

A. Synthesis Protocol

Protocol 1: General Procedure for the Synthesis of 4-Substituted 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]

This protocol describes a two-step synthesis involving a Wittig reaction to form an α,β-unsaturated ketone, followed by a cyclization reaction with 5-amino-1-phenyl-pyrazole.

Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones (Wittig Reaction)

  • To a solution of the desired aldehyde (3.35 mmol) in toluene (7 mL), add acetylmethylidenetriphenylphosphorane (ylide 7) (4.2 mmol, 1.25 eq) and a catalytic amount of benzoic acid (41 mg, 0.335 mmol).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.

Step 2: Cyclization to form 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-Dimethylformamide (DMF) (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (EtOH) (0.5 mL) at 25 °C.

  • Degas the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Add Zirconium(IV) chloride (ZrCl4) (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add chloroform (CHCl3) and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl3.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the target pyrazolo[3,4-b]pyridine derivative.

G cluster_synthesis Synthesis Workflow Aldehyde Aromatic Aldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Toluene, Benzoic Acid (cat.) Ylide Acetonyltriphenylphosphorane Ylide->Wittig_Reaction Unsaturated_Ketone α,β-Unsaturated Ketone Cyclization Cyclization Unsaturated_Ketone->Cyclization DMF/EtOH, ZrCl4 Aminopyrazole 5-Amino-1-phenyl-pyrazole Aminopyrazole->Cyclization Pyrazolopyridine Pyrazolo[3,4-b]pyridine Derivative Wittig_Reaction->Unsaturated_Ketone Cyclization->Pyrazolopyridine G cluster_htrf HTRF Kinase Assay Workflow Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Reaction in 384-well Plate Compound_Prep->Reaction_Setup Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Reaction_Setup ATP_Addition Initiate Reaction with ATP Reaction_Setup->ATP_Addition Incubation Incubate at RT ATP_Addition->Incubation Detection_Reagents Add HTRF Detection Reagents Incubation->Detection_Reagents Read_Plate Read Plate (620/665 nm) Detection_Reagents->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for HTRF-based kinase inhibition assay.

Protocol 3: Cell Viability Assay (MTT Assay) [2][8][9] This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of pyrazolo[3,4-b]pyridine compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (serially diluted in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • The next day, treat the cells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Protocol 4: In Vitro Binding to Amyloid Plaques [5] This protocol details a method for evaluating the binding of fluorescent pyrazolo[3,4-b]pyridine derivatives to amyloid plaques in human brain tissue sections.

Materials:

  • AD patient brain tissue sections (6 µm thick, temporal cortex) mounted on coated glass slides

  • Xylene

  • Ethanol (100%, 80%, 60%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (200 µM solution in DMSO)

  • Fluorescence confocal microscope

Procedure:

  • Deparaffinize the tissue sections by incubating in xylene (2 x 5 minutes).

  • Rehydrate the sections by sequential 5-minute incubations in 100%, 80%, and 60% ethanol, followed by distilled water.

  • Incubate the slides in PBS for 30 minutes.

  • Apply the pyrazolo[3,4-b]pyridine solution (200 µM in DMSO) to the tissue sections and incubate for 1 hour in a humidified chamber.

  • Wash the slides with PBS to remove unbound compound.

  • Mount the slides with an appropriate mounting medium.

  • Visualize the stained amyloid plaques using a fluorescence confocal microscope with appropriate excitation and emission wavelengths for the specific compound.

V. Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly valuable platform in modern medicinal chemistry. Its proven success in targeting a multitude of kinases has established it as a cornerstone in the development of novel anticancer agents. Furthermore, its emerging applications in neurodegenerative diseases highlight the broad therapeutic potential of this versatile chemical entity. The protocols and data presented in this guide are intended to empower researchers to further explore the biomedical applications of pyrazolo[3,4-b]pyridines, with the ultimate goal of translating these promising compounds into new and effective therapies for a range of human diseases. Future research will likely focus on the development of next-generation derivatives with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action.

VI. References

  • Ezzat, M. H., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 28(5), 2237. [Link]

  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Almansour, A. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(9), 3788. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12933-12949. [Link]

  • Wang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 611-616. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Wang, Y., et al. (2021). The Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. Journal of Medicinal Chemistry, 64(15), 11463-11485. [Link]

  • ResearchGate. (n.d.). Design of the targeted pyrazolo[3,4-b]pyridine derivatives 9a–h and 14a–h. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Misra, R. N., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

  • Gandon, L., et al. (2018). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Endocrinology, 9, 53. [Link]

  • Zhou, M., et al. (2003). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Journal of Biomolecular Screening, 8(3), 324-333. [Link]

  • Zhang, Y., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology (Vol. 1188, pp. 119-133). Humana Press. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7846-7863. [Link]

  • de la Fuente, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • ResearchGate. (n.d.). Topoisomerase Assays. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II beta Relaxation Assay Kit. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The primary synthetic route involves the N-alkylation of 3-aminopyrazole, a reaction that is often complicated by issues of regioselectivity and yield. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My overall yield is critically low. What are the most common factors I should investigate?

A low overall yield in this synthesis is typically a multi-faceted issue stemming from three primary areas: poor regioselectivity, incomplete reaction, or product loss during workup and purification.

  • Regioselectivity Issues: The N-alkylation of an unsymmetrical pyrazole like 3-aminopyrazole often produces a mixture of two regioisomers: the desired N1-alkylated product (this compound) and the undesired N2-alkylated isomer (2-(2,2-difluoroethyl)-2H-pyrazol-3-amine).[1][2] These isomers can be very difficult to separate, leading to a low isolated yield of the target compound. See Q2 for a detailed solution.

  • Incomplete Reaction: Significant recovery of your 3-aminopyrazole starting material indicates a stalled or inefficient reaction. This is often due to suboptimal reaction conditions, poor reagent quality, or insufficient activation of the pyrazole nucleophile. See Q3 for troubleshooting this issue.

  • Purification Losses: The target compound is a basic amine, which can adhere strongly to standard silica gel, leading to streaking and poor recovery during column chromatography.[3] Furthermore, improper workup can lead to the loss of product in the aqueous phase. See Q5 for purification strategies.

Below is a workflow to diagnose the primary cause of low yield.

G Start Low Overall Yield CheckNMR Analyze Crude Reaction Mixture (¹H and ¹⁹F NMR) Start->CheckNMR TwoIsomers Two Major Isomers Detected? CheckNMR->TwoIsomers HighSM High % of Starting Material? TwoIsomers->HighSM  No IsomerProblem Root Cause: Poor Regioselectivity TwoIsomers->IsomerProblem  Yes ComplexMixture Complex Mixture of Byproducts? HighSM->ComplexMixture  No ReactionProblem Root Cause: Incomplete Reaction HighSM->ReactionProblem  Yes SideReactionProblem Root Cause: Side Reactions / Degradation ComplexMixture->SideReactionProblem  Yes SolveIsomer Action: Modify Base/Solvent System (See Q2) IsomerProblem->SolveIsomer SolveReaction Action: Check Reagents & Conditions (See Q3) ReactionProblem->SolveReaction SolveSideReaction Action: Adjust Temperature & Reagent Stoichiometry (See Q4) SideReactionProblem->SolveSideReaction

Caption: Diagnostic workflow for troubleshooting low yield.

Q2: I'm getting a mixture of two regioisomers that are difficult to separate. How can I improve the selectivity for the desired N1-alkylated product?

This is the most critical challenge in this synthesis. The near-equal reactivity of the two nitrogen atoms in the pyrazole ring leads to the formation of both N1 and N2 alkylated products.[4][5] The regiochemical outcome is governed by a delicate balance of steric hindrance, the choice of base, and the solvent system.[6]

Causality:

  • Tautomerism: 3-Aminopyrazole exists in tautomeric forms, making both ring nitrogens accessible for alkylation.

  • Steric Effects: The amino group at the C3 position offers some steric bulk. Alkylation at the adjacent N2 position is sterically more demanding than at the distal N1 position. Therefore, using bulkier reagents or promoting a mechanism sensitive to sterics can favor N1 alkylation.[7]

  • Base/Solvent Effects: The choice of base and solvent dictates the nature of the pyrazolate anion and its counter-ion. A strong base like sodium hydride (NaH) in a solvent like THF or DMF generates a "free" anion, where alkylation is often governed by sterics, favoring the N1 position.[5] Weaker bases like potassium carbonate (K₂CO₃) can lead to ion-pairing, where the cation's position can influence the alkylation site, sometimes leading to mixtures.[1][2]

Strategies for Improving N1-Selectivity:

StrategyBaseSolventTemperatureRationaleN1:N2 Ratio (Typical)
Steric Control NaH (Sodium Hydride)DMF or THF (anhydrous)0 °C to RTForms the sodium salt, allowing sterics to be the dominant directing factor.[5]>10:1
Alternative Base KHMDS or LiHMDSTHF (anhydrous)-78 °C to 0 °CBulky bases can enhance steric differentiation.Variable, potentially high
Less Selective K₂CO₃ (Potassium Carbonate)Acetonitrile (MeCN)RefluxOften results in poor selectivity and mixtures that are difficult to separate.[1][2]~1:1 to 3:1

Recommended Protocol: The use of a strong, non-nucleophilic base in a polar aprotic solvent is the most reliable method. Using NaH in anhydrous DMF or THF consistently favors the desired N1 isomer.

Caption: Regioselectivity in the N-alkylation of 3-aminopyrazole.

Q3: My reaction is not going to completion, and I'm recovering most of my 3-aminopyrazole starting material. What should I check?

An incomplete reaction points to issues with your reagents or reaction conditions.

Potential Causes & Solutions:

  • Inactive Alkylating Agent: The alkylating agent, 2,2-difluoroethyl trifluoromethanesulfonate (triflate), is highly reactive but also extremely sensitive to moisture. If it has been improperly stored or handled, it will hydrolyze, rendering it inactive.

    • Action: Use freshly prepared or newly purchased 2,2-difluoroethyl triflate.[8] Handle it under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents and techniques. Consider preparing it fresh if quality is uncertain (see Protocol 2).

  • Insufficient Deprotonation: 3-Aminopyrazole has a pKa of ~15-16. A sufficiently strong base is required for complete deprotonation to form the reactive pyrazolate anion.

    • Action: Ensure you are using at least 1.1 equivalents of a strong base like NaH (60% dispersion in mineral oil is common). Ensure the NaH is fresh; old NaH can have a coating of inactive sodium hydroxide. If using NaH in oil, briefly wash it with anhydrous hexanes under an inert atmosphere before use.

  • Suboptimal Temperature: The initial deprotonation step with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. However, the subsequent alkylation may require warming to room temperature or slightly above to proceed at a reasonable rate.

    • Action: After adding the base at 0 °C and stirring for 30-60 minutes, add the alkylating agent at 0 °C and then allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[6] Monitor the reaction by TLC or LC-MS.

Q4: My crude NMR shows a complex mixture with many unexpected peaks, not just the two isomers. What side reactions could be occurring?

The formation of multiple byproducts suggests side reactions or degradation.

Potential Causes & Solutions:

  • N-Alkylation of the Amino Group: While the pyrazole nitrogens are more nucleophilic, under certain conditions (especially with excess alkylating agent or at high temperatures), alkylation on the exocyclic 3-amino group can occur, leading to di-alkylated products.

    • Action: Use a slight excess of the 3-aminopyrazole (e.g., 1.1 equivalents) relative to the alkylating agent, or maintain a strict 1:1.05 stoichiometry. Add the alkylating agent slowly at a low temperature (0 °C) to maintain control.

  • Reaction with Solvent: If using DMF as a solvent at elevated temperatures for a prolonged period, decomposition or side reactions with the solvent can occur, especially in the presence of a strong base.

    • Action: Maintain the reaction temperature at or below room temperature if possible. If heating is required, consider switching to an alternative solvent like THF or 1,4-dioxane.

  • Degradation of Triflate: 2,2-Difluoroethyl triflate can eliminate to form fluoroalkenes under strongly basic conditions or decompose at high temperatures.

    • Action: Avoid excessive heat and prolonged reaction times. Add the triflate after the pyrazole has been fully deprotonated by the base.

Q5: I'm struggling with the purification of the final product. What is the best method?

The basicity of the 3-amino group makes purification challenging.

Recommended Purification Strategies:

  • Amine-Specific Chromatography: Standard silica gel is acidic and can cause irreversible binding or significant tailing of basic amines.

    • Action: Use an amine-functionalized silica gel or a deactivated silica gel for column chromatography.[3] Alternatively, you can pre-treat standard silica by flushing the column with your eluent containing 1-2% triethylamine or ammonia in methanol before loading your sample. A common eluent system is a gradient of methanol in dichloromethane (DCM) with a small amount of amine modifier.

  • Acid-Base Extraction / Crystallization: This classical method can be very effective for separating your basic product from neutral impurities.

    • Action: After the reaction workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. Then, carefully basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 10 and extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer, concentrate, and purify further by chromatography or crystallization if needed. This can also be a method to form a crystalline HCl salt, which is often easier to handle and purify than the free base.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of 3-aminopyrazole?

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A strong base removes the acidic proton from the N-H bond of the pyrazole ring, creating a nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion, with negative charge density on both N1 and N2, attacks the electrophilic carbon of the 2,2-difluoroethyl group.

  • Displacement: The attack displaces the highly effective triflate (OTf) leaving group, forming the new N-C bond.

G cluster_mech SN2 Mechanism Pyrazole 3-Aminopyrazole Anion Pyrazolate Anion (Nucleophile) Pyrazole->Anion + Base, - H₂ Base NaH Product N-Alkylated Pyrazole Anion->Product + Electrophile Triflate F₂CHCH₂-OTf (Electrophile) Triflate->Product Byproduct NaOTf

Caption: Simplified SN2 mechanism for pyrazole N-alkylation.

Q2: Why is 2,2-difluoroethyl triflate the preferred alkylating agent over, for example, 1-bromo-2,2-difluoroethane?

The choice of leaving group is critical for reaction efficiency. Trifluoromethanesulfonate (triflate, OTf) is one of the best leaving groups in organic chemistry due to the high stability of the resulting triflate anion, which is the conjugate base of a superacid (triflic acid).

  • Reactivity: The C-OTf bond is highly polarized and weak, making the alkyl triflate an extremely potent electrophile. This ensures the reaction proceeds efficiently even with moderately nucleophilic pyrazoles.[10]

  • Rate: Reactions with triflates are often orders of magnitude faster than with corresponding bromides or chlorides, allowing for milder reaction conditions (lower temperatures, shorter times), which can help suppress side reactions.

While 1-bromo-2,2-difluoroethane could work, it would likely require more forcing conditions (higher temperatures, longer reaction times), potentially leading to lower yields and more byproducts.

Q3: How do I prepare 2,2-difluoroethyl triflate if I cannot purchase it?

This reagent can be prepared by reacting 2,2-difluoroethanol with trifluoromethanesulfonic (triflic) anhydride. Caution: This reaction should be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment, as triflic anhydride is highly corrosive and reacts violently with water.

A literature procedure involves the slow addition of 2,2-difluoroethanol to triflic anhydride, often in a chlorinated solvent or neat, followed by distillation to purify the product.[11]

Q4: How can I definitively confirm the regiochemistry of my final product?

Unequivocal structure determination is essential. While 1D ¹H and ¹⁹F NMR can give clues, advanced NMR techniques are often required to distinguish between the N1 and N2 isomers.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment (e.g., 1D NOESY or 2D NOESY) is the gold standard. For the desired N1-isomer, irradiation of the N-CH₂ protons should show an NOE correlation to the proton at the C5 position of the pyrazole ring. For the undesired N2-isomer, an NOE would be observed between the N-CH₂ protons and the protons at both the C3-amino group and the C1 position (if unsubstituted).

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can show long-range (2-3 bond) correlations between protons and carbons. For the N1-isomer, the N-CH₂ protons will show a correlation to the C5 and C3 carbons of the pyrazole ring. For the N2-isomer, these protons will show a correlation to the C1 and C3 carbons.

Optimized Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-aminopyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to create a ~0.5 M solution.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the resulting slurry at 0 °C for 30-60 minutes until gas evolution ceases.

  • Alkylation: Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.05 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using amine-functionalized silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.

Protocol 2: Preparation of 2,2-Difluoroethyl Trifluoromethanesulfonate[12]
  • Setup: In a flame-dried flask under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (1.0 eq).

  • Addition: Cool the anhydride to 0 °C and add 2,2-difluoroethanol (1.1 eq) dropwise with vigorous stirring.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Purification: Purify the product by fractional distillation under reduced pressure to yield 2,2-difluoroethyl trifluoromethanesulfonate as a colorless liquid.

References

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202015550]
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [URL: https://www.mdpi.com/1422-0067/26/20/10335]
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Switching-N-Alkylation-Regioselectivity-of-Guided-Kudyakova-Bazhin/22f03657380963d76c12579b291583597d8b58a1]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo0009583]
  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Benchchem. [URL: https://www.benchchem.
  • 2,2-DIFLUOROETHYL TRIFLUOROMETHANESULFONATE | 74427-22-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0753086.htm]
  • Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. ResearchGate. [URL: https://www.researchgate.
  • Photocatalytic Fluoroalkylation of Derivatives of 3-Aminopyrazole. ResearchGate. [URL: https://www.researchgate.
  • Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem. [URL: https://www.benchchem.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [URL: https://www.researchgate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Acid-Catalyzed-N-Alkylation-of-Pyrazoles-with-S-A-Kallan/a34a8738367756f8f5339d2f2d95267a1496a793]
  • This compound, 97%. Lab-Chemicals.Com. [URL: https://www.lab-chemicals.com/product/1-2-2-difluoroethyl-1h-pyrazol-3-amine-97]
  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [URL: https://www.researchgate.net/publication/285572076_215_N_-_Alkylation_of_Pyrazole_Reaction_in_an_Ionic_Liquid]
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. [URL: https://typeset.io/papers/pyrazoles-synthetic-strategies-and-their-pharmaceutical-2c25676z7v]
  • This compound. BLDpharm. [URL: https://www.bldpharm.com/products/1006462-38-9.html]
  • Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. PrepChem.com. [URL: https://www.prepchem.
  • 2,2-Difluoroethyl Trifluoromethanesulfonate 74427-22-8. TCI EUROPE N.V.. [URL: https://www.tcichemicals.com/BE/en/p/D5299]
  • This compound. Aaronchem. [URL: https://www.aaronchem.com/product/ar00ilsg-1-2-2-difluoroethyl-1h-pyrazol-3-amine-1006462-38-9]
  • 2,2-DIFLUOROETHYL TRIFLATE: A Promising Compound for Manufacturers. Ningbo Inno Pharmchem Co.,Ltd. [URL: https://www.inno-pharmchem.com/news/2-2-difluoroethyl-triflate-a-promising-compound-for-manufacturers-39445170.html]
  • Method for purifying pyrazoles. Google Patents. [URL: https://patents.google.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [URL: https://www.mdpi.com/2624-8549/4/4/65]
  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [URL: https://www.biotage.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945620/]
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828453/]
  • SYNTHESIS OF PYRAZOLE DERIVATIVES, WITH BIOLOGICAL ACTIVITY IN SIGNAL TRANSDUCTION THERAPY. UPB. [URL: https://www.scientificbulletin.upb.ro/rev_docs_2011_2/art20_MIKLOS.pdf]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6533]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/27/7/2237]
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [URL: https://www.researchgate.

Sources

Technical Support Center: Purification of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable compounds. The introduction of fluorine atoms or fluoroalkyl groups into a pyrazole scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability, making them crucial in medicinal chemistry and agrochemicals.[1][2][3][4][5] However, these same modifications introduce distinct purification hurdles due to fluorine's high electronegativity and its influence on intermolecular interactions.[1]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Part 1: Troubleshooting Guide - Common Purification Challenges

This section addresses the most frequent and challenging issues encountered during the purification of fluorinated pyrazoles.

Issue 1: Poor Separation or Co-elution of Isomers/Impurities in Column Chromatography

Q1: I'm struggling to separate my fluorinated pyrazole from its regioisomer using normal-phase silica gel chromatography. What adjustments can I make?

A1: This is a common challenge, as regioisomers of fluorinated pyrazoles often have very similar polarities. The strong electron-withdrawing nature of fluorine can significantly alter the electron density of the pyrazole ring system, leading to unexpected elution behavior.[6][7] Here’s a systematic approach to troubleshoot this issue:

  • Understand the "Why": The high electronegativity of fluorine can reduce the basicity of the pyrazole nitrogens, decreasing their interaction with the acidic silanol groups on the silica surface.[7][8] This can lead to faster elution and reduced separation from less polar impurities.

  • Troubleshooting Steps:

    • Solvent System Optimization: A meticulous screen of solvent systems is critical. Move beyond the standard ethyl acetate/hexane system. Consider combinations with different selectivities:

      • Dichloromethane/Methanol: Offers a different polarity and hydrogen bonding profile.

      • Toluene/Acetone: Can provide alternative pi-pi interactions.

      • Diethyl ether/Hexane: Ether can offer different interactions with your compound.

    • Use of Additives: To modulate the silica surface activity, introduce a small percentage of an additive to your mobile phase:

      • Triethylamine (0.1-1%): If your pyrazole is basic, triethylamine can deactivate the acidic silanol groups on the silica gel, reducing tailing and potentially improving resolution.[8]

      • Formic or Acetic Acid (0.1-1%): If your compound or impurities have acidic protons, a small amount of acid can improve peak shape.

    • Alternative Stationary Phases:

      • Neutral or Basic Alumina: For particularly base-sensitive pyrazoles, alumina can be a gentler alternative to silica gel.[8]

      • Fluorinated Stationary Phases: For challenging separations, consider specialized fluorinated HPLC columns which can offer enhanced selectivity for fluorinated molecules through fluorous interactions.[1]

    • Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography (e.g., C18 silica) with polar mobile phases like acetonitrile/water or methanol/water can be highly effective.[8] The separation mechanism is based on hydrophobicity, which is significantly influenced by fluorination.

Q2: My fluorinated pyrazole seems to be degrading on the silica gel column, leading to low recovery. How can I prevent this?

A2: Degradation on silica gel is often due to the acidic nature of the stationary phase, which can be problematic for certain sensitive pyrazole derivatives.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the decomposition of acid-sensitive compounds.

  • Mitigation Strategies:

    • Deactivation of Silica Gel: Before packing your column, you can slurry the silica gel in your eluent containing a small amount of a base like triethylamine (~0.5-1% by volume).[8] This will neutralize the most acidic sites.

    • Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade. Use flash chromatography techniques to push the compound through the column as quickly as possible while still achieving separation.[8]

    • Alternative Purification Methods: If degradation is severe, consider non-chromatographic methods like crystallization or recrystallization.[8]

Issue 2: Difficulties with Crystallization

Q3: My fluorinated pyrazole "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with fluorinated compounds due to their unique solubility and intermolecular interaction profiles.

  • Underlying Reasons:

    • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Impurities: The presence of impurities can disrupt the crystal lattice formation.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal structure.

    • Fluorine's Influence: Fluorine atoms can lead to weaker or more directional intermolecular interactions compared to their non-fluorinated analogs, sometimes making crystallization more challenging.[9][10]

  • Troubleshooting Protocol:

    • Solvent Screening: A systematic solvent screen is the first step. Use a small amount of your crude material in test tubes with different solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, acetonitrile, water). The ideal solvent will dissolve your compound when hot but not at room temperature or below.

    • Slow Cooling: Once a suitable solvent is found, ensure the hot, saturated solution cools as slowly as possible. Insulating the flask can help.[8]

    • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and slowly add an "anti-solvent" (in which your compound is insoluble) until the solution becomes slightly turbid. Then, warm the solution until it is clear again and allow it to cool slowly.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[8]

    • Remove Impurities: If the above methods fail, it's likely that impurities are inhibiting crystallization. Purify a small batch by column chromatography to obtain a purer sample for crystallization attempts.[8]

Q4: I have a solid, but it's amorphous or a waxy solid, not crystalline. How can I improve the crystallinity?

A4: The formation of an amorphous solid suggests that the molecules are not packing into an ordered lattice.

  • Strategies to Induce Crystallinity:

    • Trituration: Stirring the amorphous solid or oil with a solvent in which it is poorly soluble (like hexanes or diethyl ether) can sometimes induce crystallization.

    • Vapor Diffusion: Dissolve your compound in a volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a less volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the vial can promote slow crystal growth.

Part 2: Frequently Asked Questions (FAQs)

Q5: How does the position of fluorine on the pyrazole ring affect its polarity and chromatographic behavior?

A5: The position of fluorine has a profound effect. A fluorine atom on the pyrazole ring itself will have a strong inductive electron-withdrawing effect, which can decrease the pKa of the pyrazole nitrogens.[7] This generally leads to a less polar compound that elutes faster on normal-phase chromatography. A trifluoromethyl group (-CF3) has an even stronger electron-withdrawing effect.[11] Fluorine on a phenyl or other substituent attached to the pyrazole ring will primarily affect the polarity of that substituent, but its overall impact will depend on its position relative to the pyrazole core.

Q6: What are the best analytical techniques to assess the purity of my fluorinated pyrazole?

A6: A combination of techniques is essential for rigorous purity assessment:[1]

  • NMR Spectroscopy:

    • ¹H NMR: To check for the presence of proton-containing impurities.

    • ¹³C NMR: To confirm the carbon skeleton and identify carbon-containing impurities.

    • ¹⁹F NMR: This is invaluable for fluorinated compounds. It provides direct information on the number and chemical environment of fluorine atoms and is highly sensitive for detecting fluorinated impurities.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound by separating it from impurities and confirms its molecular weight.[1]

  • Elemental Analysis: Provides the elemental composition (C, H, N, etc.) and can be a good indicator of purity.

Q7: Are there any safety considerations specific to purifying fluorinated pyrazoles?

A7: While the general safety precautions for handling organic chemicals apply, there are some specific points to consider:

  • Toxicity: Many fluorinated organic compounds have biological activity and should be handled with care. Assume they are toxic and avoid inhalation, ingestion, and skin contact.

  • Byproducts: Some fluorination reactions can produce hazardous byproducts. Be aware of the potential for the formation of HF or other corrosive materials during your synthesis and workup.

  • Thermal Stability: While the C-F bond is strong, some complex fluorinated molecules can decompose at high temperatures.[13] Avoid excessive heat during purification unless you have established the thermal stability of your compound.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography of a Fluorinated Pyrazole
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. The ideal Rf value for your target compound should be between 0.2 and 0.4.

  • Column Packing:

    • Choose a column size appropriate for the amount of material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in your chosen low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve your crude fluorinated pyrazole in a minimum amount of the column eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system identified in step 1.

    • Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Fluorinated Pyrazole
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a potential solvent dropwise with heating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude trifluoromethylated pyrazole in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8] This removes any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.[8]

Table 1: Comparison of Chromatographic Conditions for Fluorinated Pyrazole Purification
Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages Purity Achievable Reference
Normal-Phase Flash Chromatography Silica GelHexane/Ethyl Acetate, CH₂Cl₂/MeOHFast, large scale, cost-effectivePotential for compound degradation, lower resolution for isomers95-98%[8]
Reversed-Phase Flash Chromatography C18 SilicaAcetonitrile/Water, MeOH/WaterGood for polar compounds, less degradationMore expensive stationary phase, aqueous waste95-98%[8]
Preparative HPLC C18 Silica or Specialized Fluorous PhasesAcetonitrile/Water with additives (TFA, Formic Acid)High-resolution separation of closely related regioisomers and polar compounds.[8]Requires specialized equipment; smaller scale than flash chromatography.[8]> 99%[1][8]
Neutral Alumina Chromatography Neutral AluminaHexane/Ethyl AcetateGood for base-sensitive compoundsDifferent selectivity than silica, can be less predictable95-98%[8]

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Chromatographic Separation

Chromatography Troubleshooting start Poor Separation/ Co-elution solvent_screen Systematic Solvent Screen (e.g., DCM/MeOH, Toluene/Acetone) start->solvent_screen Step 1 additives Introduce Mobile Phase Additives (0.1-1% TEA or AcOH) solvent_screen->additives If still poor success Successful Separation solvent_screen->success If successful alt_stationary Alternative Stationary Phase (Alumina, C18, Fluorous) additives->alt_stationary If still poor additives->success If successful prep_hplc Consider Preparative HPLC alt_stationary->prep_hplc For high purity/ difficult separation alt_stationary->success If successful prep_hplc->success If successful

Caption: A step-by-step workflow for troubleshooting poor separation in fluorinated pyrazole chromatography.

Diagram 2: Decision Tree for Choosing a Purification Method

Purification Method Selection start Crude Fluorinated Pyrazole is_solid Is the compound a solid? start->is_solid purity_check purity_check is_solid->purity_check Yes chromatography Column Chromatography is_solid->chromatography No (Liquid) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No isomers_present Regioisomers or Diastereomers Present? isomers_present->chromatography No chiral_hplc Chiral HPLC isomers_present->chiral_hplc Yes (Enantiomers) recrystallize->chromatography If fails chromatography->isomers_present

Caption: A decision tree to guide the selection of an appropriate purification method for fluorinated pyrazoles.

References

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). ResearchGate.
  • Claramunt, R. M., et al. (2017). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 22(10), 1647. [Link]
  • Thalladi, V. R., et al. (2011). Role of organic fluorine in crystal engineering. Semantic Scholar.
  • Sloop, J., et al. (2015). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate.
  • Holder, C. (2016). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove.
  • Bauzá, A., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(6), 3625–3634. [Link]
  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (n.d.). RSC Publishing.
  • Organofluorine chemistry. (n.d.). In Wikipedia.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI.
  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). ResearchGate.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). National Institutes of Health.
  • Process for the preparation of fluorinated heterocyclic compounds. (1999). Google Patents.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). National Center for Biotechnology Information.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). National Center for Biotechnology Information.

Sources

Technical Support Center: Guide to the Acidic Stability of 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for the stability issues of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine under acidic conditions.

Welcome to the technical support guide for this compound (Product CAS No. 1006462-38-9).[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists who may encounter stability challenges with this molecule under acidic conditions. Our goal is to provide not just troubleshooting steps but a foundational understanding of the underlying chemical principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the acidic stability of this specific pyrazole derivative so critical?

A1: The stability of an active pharmaceutical ingredient (API) or a key intermediate under various pH conditions is fundamental to successful drug development and synthesis. For this compound, acidic environments are commonly encountered during:

  • Synthetic Workup: Acidic washes are often used to remove basic impurities or to protonate the product for extraction.

  • Chromatography: Acidic modifiers (e.g., trifluoroacetic acid, formic acid) are standard in reversed-phase HPLC for purification and analysis.[4]

  • Salt Formation: Creating a hydrochloride or other acid salt for improved solubility or handling.

  • Formulation: The final drug product may be formulated in an acidic buffer to enhance solubility or stability.

  • Physiological Transit: The highly acidic environment of the stomach (pH 1.5-3.5) can be a significant hurdle for oral drug candidates.

Unexpected degradation in any of these stages can lead to yield loss, impurity formation, and erroneous analytical results, ultimately compromising the entire development workflow.

Q2: What are the primary chemical factors governing the stability of this compound in acid?

A2: The stability is primarily dictated by the molecule's basicity and the location of protonation. Pyrazoles are weak bases.[5] In the case of 3-aminopyrazoles, there are two potential sites for protonation in an acidic medium: the pyridine-like N2 nitrogen of the pyrazole ring and the exocyclic 3-amino group.[6]

Extensive studies on similar 3-aminopyrazoles have shown that protonation occurs preferentially on the endocyclic (ring) nitrogen, forming a pyrazolium cation.[6][7] This is because the lone pair on the exocyclic amine is partially delocalized into the aromatic pyrazole system, making it less basic than the sp2-hybridized ring nitrogen.

The N-substituent also plays a crucial role. The 2,2-difluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect reduces the overall basicity of the molecule compared to its non-fluorinated analogs.[8][9]

Caption: Protonation sites of the target molecule.
Q3: What is the most probable degradation pathway under strong acidic conditions?

A3: Once the pyrazolium cation is formed, the molecule becomes activated. The most likely degradation pathway is the acid-catalyzed cleavage of the N1-C(ethyl) bond. This type of N-amido-alkyl bond fission has been observed in other pyrazole systems under acidic hydrolysis.[10]

The mechanism likely proceeds as follows:

  • Protonation: The N2 nitrogen is protonated, forming the pyrazolium ion.

  • Bond Cleavage: The electron-withdrawing difluoroethyl group, combined with the positive charge on the adjacent nitrogen, weakens the N1-C(ethyl) bond. This bond can then cleave, particularly at elevated temperatures, to release 3-aminopyrazole and a difluoroethyl cation equivalent (which would be rapidly quenched by water or other nucleophiles in the medium).

This pathway suggests that the primary degradation products you would observe are 3-aminopyrazole (CAS 1820-80-0)[11] and byproducts from the difluoroethyl moiety.

G cluster_products Degradation Products start Protonated Pyrazolium Cation intermediate Weakened N-C Bond start->intermediate Inductive Effect + Aromatic Cation cleavage Acid-Catalyzed Cleavage (Hydrolysis) intermediate->cleavage prod1 3-Aminopyrazole cleavage->prod1 prod2 Difluoroethyl Byproducts (e.g., 2,2-difluoroethanol) cleavage->prod2

Caption: Proposed acid-catalyzed degradation pathway.

Troubleshooting Guide & Experimental Protocols

Q4: My reaction yield is low when using an acid catalyst, or I see new impurities on my LC-MS. How do I confirm if it's a stability issue?

A4: These are classic signs of on-reaction degradation. The definitive way to confirm this is by conducting a forced degradation study . This involves intentionally exposing your compound to a range of acidic conditions and monitoring its disappearance and the appearance of new peaks over time.

This protocol provides a framework for assessing stability. Always run a control sample in a neutral, stable solvent (e.g., ACN/Water 1:1) for comparison.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

2. Acidic Condition Setup:

  • Prepare vials with the following aqueous acidic solutions:

    • 0.1 M HCl (approx. pH 1)

    • 0.01 M HCl (approx. pH 2)

    • pH 4.5 Acetate Buffer

  • Prepare a control vial with 50:50 ACN:Water.

3. Incubation:

  • Add a small aliquot of the stock solution to each acidic solution vial to achieve a final concentration of ~50 µg/mL.

  • Prepare two sets of vials. Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 50°C) to accelerate degradation.

4. Time-Point Analysis:

  • At specified time points (e.g., t=0, 2h, 6h, 24h, 48h), withdraw an aliquot from each vial.

  • Quench the degradation by diluting the aliquot into a neutral mobile phase (e.g., 90:10 Water:ACN with ammonium bicarbonate) to a final concentration suitable for HPLC analysis (~5 µg/mL).

  • Analyze immediately using a validated HPLC method.

This is a general-purpose method suitable for monitoring the parent compound and potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Track the peak area of the parent compound over time.

  • Calculate the % remaining at each time point relative to t=0.

  • Monitor the peak areas of any new impurities. Use a mass spectrometer (LC-MS) to get mass information on new peaks to help identify them (e.g., look for a peak with m/z corresponding to 3-aminopyrazole).

Q5: What kind of results should I expect from the forced degradation study?

A5: You should expect to see a pH- and temperature-dependent degradation profile. The data can be summarized in a table for clear comparison.

Table 1: Hypothetical Stability Data for this compound (% Parent Compound Remaining vs. Time)

Time (hours)0.1 M HCl (pH 1) @ 50°CpH 4.5 Buffer @ 50°C0.1 M HCl (pH 1) @ 25°CControl @ 50°C
0 100%100%100%100%
2 85.2%99.1%97.8%99.8%
6 61.5%98.4%94.1%99.7%
24 23.7%96.5%85.0%99.5%
48 5.8%94.2%77.3%99.3%

This hypothetical data illustrates that degradation is significantly faster under harsher acidic conditions (lower pH) and at higher temperatures.

Q6: How can I mitigate or prevent this degradation during my experiments?

A6: Based on the likely degradation mechanism, here are several field-proven strategies:

  • Minimize Acid Exposure Time: If an acidic step is unavoidable, perform it as quickly as possible and neutralize the mixture promptly.

  • Control Temperature: Perform acidic steps at reduced temperatures (e.g., 0°C). As shown in the table, lowering the temperature dramatically slows the degradation rate.

  • Use Milder Acids: If possible, use a weaker organic acid (e.g., acetic acid, citric acid) instead of strong mineral acids like HCl or H₂SO₄.

  • Alternative Workup Procedures: Consider non-acidic workup strategies, such as solid-phase extraction (SPE) or crystallization, to purify your compound.

  • pH Adjustment for HPLC: For preparative HPLC, consider using a buffer system to maintain the pH just low enough for good peak shape without causing significant on-column degradation. Sometimes, a pH of 3-4 is a good compromise.

The following workflow can help guide your troubleshooting process when you suspect acid-induced degradation.

G start Poor Yield / New Impurities in Acidic Step? check_temp Was the reaction run at RT or elevated temp? start->check_temp check_acid Was a strong acid (e.g., HCl, TFA) used? check_temp->check_acid No run_cold Action: Rerun step at 0°C. Monitor by LC-MS. check_temp->run_cold Yes use_mild_acid Action: Substitute with a weaker acid (e.g., Acetic Acid). check_acid->use_mild_acid Yes forced_degradation Hypothesis: Acid Instability. Conduct Forced Degradation Study (See Protocol 1) check_acid->forced_degradation No / Unsure run_cold->forced_degradation use_mild_acid->forced_degradation confirm Degradation Confirmed? forced_degradation->confirm redesign Outcome: Redesign Process. - Minimize acid contact time - Use non-acidic purification - Adjust formulation pH confirm->redesign Yes no_issue Outcome: Degradation is not the root cause. Investigate other reaction parameters. confirm->no_issue No

Caption: Troubleshooting workflow for suspected acidic instability.

References

  • Silva, T., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Nitsche, C., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
  • Pessina, A., et al. (2010). Acid Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative with Alkyl-Amidonitrogen Fission. Molecules.
  • Iwasaki, T., et al. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
  • Naimi, E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Singh, S., & Singh, D. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry.
  • Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry.
  • Sahu, S. K., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Wang, Y., et al. (2012). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
  • Diez, D., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
  • Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate.
  • Diez, D., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.
  • ResearchGate. (2015). Synthesis of fluorine containing pyrazole imines and their cyclization into thiazolidinones and azetidinones.
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade.
  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • PubChem. This compound.
  • Landelle, G., et al. (2015). A General Approach towards NH-Pyrazoles That Bear Diverse Fluoroalkyl Groups by Means of Fluorinated Iminium Salts. ResearchGate.
  • ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Naimi, E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Sahu, S.K., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.
  • Santos, C., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Legrand, B., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubChem. 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

Sources

preventing degradation of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Experimental Workup

Welcome to the technical support center for 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. As a Senior Application Scientist, I've seen many teams encounter challenges with the stability of this compound during reaction workup and purification. Its unique combination of a nucleophilic aminopyrazole and a difluoroethyl group presents specific stability challenges.

This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot issues and optimize your procedures for maximum yield and purity.

Section 1: Understanding the Molecule's Instability

Before troubleshooting, it's crucial to understand the chemical properties that make this compound susceptible to degradation.

  • Basicity of the Amino Group: The 3-amino group is a key functional handle, but it's also a primary site for reactivity. It can act as a nucleophile and is susceptible to oxidation.[1] Its basicity means that pH control during workup is critical.[2]

  • The Pyrazole Ring: Pyrazole rings are generally aromatic and stable, but they can be susceptible to strong oxidizing agents.[3][4] The electron-donating amino group can activate the ring, making it more prone to certain reactions.

  • The 2,2-Difluoroethyl Group: While often considered stable, fluoroalkyl groups can be labile under certain conditions. Strong bases can potentially promote elimination reactions (loss of HF), especially if there is an adjacent acidic proton, though this is less likely for this specific structure. More significantly, the electron-withdrawing nature of this group influences the overall electronics and acidity of the pyrazole ring protons.[5]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup of reactions involving this compound.

Q1: My yield is significantly lower than expected after an aqueous workup with NaOH. What's happening?

A: This is a classic issue. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to degradation.[2] While the exact mechanism for this specific molecule isn't published, related heterocyclic amines can undergo base-mediated oxidation or decomposition.[6][7] The high pH (>10) may also promote side reactions or increase the solubility of the compound in the aqueous phase, leading to extraction losses.

Recommendation: Avoid strong bases. Use a milder base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution to neutralize acidic reaction mixtures. These typically maintain the pH in a safer range of 8-9. Always monitor the reaction by Thin Layer Chromatography (TLC) during the workup to spot any new impurities forming.[2][8]

Q2: I see a new, more polar spot on my TLC after leaving the reaction mixture exposed to air. Is this compound air-sensitive?

A: Yes, aminopyrazoles can be sensitive to air oxidation.[9] The exocyclic amino group is susceptible to oxidation, which can lead to dimerization (forming azo compounds) or ring-opening pathways under certain conditions.[3][9] This process can be accelerated by the presence of trace metals or exposure to light.

Recommendation: Perform the workup as quickly as possible. If the process is lengthy, consider blanketing the separatory funnel and flasks with an inert gas like nitrogen or argon. Using degassed solvents for extraction can also minimize exposure to oxygen.

Q3: During extraction with dichloromethane (DCM), I'm getting a persistent emulsion. How can I resolve this without degrading my product?

A: Emulsions are common when working with amines, which can act as surfactants. Vigorous shaking is a primary cause.

Recommendations:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times.

  • Brine Wash: After the initial extraction, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and "salts out" the organic product, improving extraction efficiency.[8]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help break it up.

Q4: Can I use acidic conditions during my workup, for example, to remove a basic impurity?

A: While protonating the amine with acid to form a salt is a common protection strategy, it must be done with caution.[10] Using a dilute acid wash (e.g., 1% HCl) can be effective for removing highly basic impurities.[2] However, be aware that your target compound will also partition into the acidic aqueous layer as its hydrochloride salt. You would then need to re-basify the aqueous layer carefully (using NaHCO₃) and re-extract the product. This adds steps and increases the risk of mechanical loss or degradation during pH changes.

Recommendation: This technique is best used when you have a non-basic by-product you wish to leave in the organic layer while your product is temporarily "protected" in the aqueous layer. If your impurities are not basic, avoid acidic washes.

Section 3: Best Practices & Recommended Protocols

Adhering to a robust and gentle workup protocol is the best way to prevent degradation.

Protocol 3.1: Standard Mild Basic Workup

This protocol is recommended for quenching reactions that are acidic or contain acid catalysts.

  • Cooling: Cool the reaction mixture to room temperature or 0 °C if the quenching is expected to be exothermic.

  • Quenching: Slowly and carefully add the reaction mixture to a saturated solution of sodium bicarbonate (NaHCO₃). Monitor for gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.[8]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Data Presentation: Comparison of Basic Workup Conditions
Base UsedTypical pHPotential RisksRecommendation
NaOH / KOH 12-14High risk of degradation, emulsion formation.[2]Avoid
K₂CO₃ / Cs₂CO₃ 10-11.5Moderate risk of degradation; can be effective but requires care.Use with caution; monitor by TLC.
NaHCO₃ 8-9Low risk of degradation. Ideal for neutralizing acids.Highly Recommended
Triethylamine (Et₃N) 10-11Often used in-situ; can be difficult to remove during workup.Use as a reaction base, not typically for aqueous workup.
Visualization: Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common workup issues.

Troubleshooting_Workflow start Start: Low Yield or Impurity Formation check_base Q1: What base was used in the workup? start->check_base strong_base Strong Base (NaOH, KOH) check_base->strong_base Strong mild_base Mild Base (NaHCO3) check_base->mild_base Mild solution_base Solution: Use saturated NaHCO3. Avoid pH > 10. strong_base->solution_base check_air Q2: Was the workup prolonged or open to air? mild_base->check_air yes_air Yes, prolonged exposure check_air->yes_air Yes no_air No, handled quickly check_air->no_air No solution_air Solution: Work quickly, use inert atmosphere (N2/Ar) if necessary. yes_air->solution_air check_emulsion Q3: Were emulsions a problem? no_air->check_emulsion yes_emulsion Yes, significant emulsions check_emulsion->yes_emulsion solution_emulsion Solution: Use gentle inversions and a brine wash. yes_emulsion->solution_emulsion

Caption: Troubleshooting workflow for workup issues.

Section 4: Advanced Considerations

Q5: My compound is still degrading even with a mild workup. Should I consider using a protecting group?

A: If the amino group is interfering with a subsequent reaction or if the molecule is exceptionally sensitive, a protecting group strategy is a valid approach.[11] The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines, including aminopyrazoles.[11][12]

  • Protection: The amine can be protected using di-tert-butyl dicarbonate (Boc₂O).

  • Stability: The resulting Boc-carbamate is much less nucleophilic and generally more stable to a wider range of reaction conditions.[11]

  • Deprotection: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in DCM), which would need to be carefully controlled.

This adds two steps to your synthesis (protection and deprotection) but can be invaluable for complex multi-step sequences.[11]

Visualization: Potential Degradation Pathway

This diagram illustrates a hypothetical oxidative degradation pathway that can occur when aminopyrazoles are exposed to oxidizing agents or air.

Degradation_Pathway cluster_main Hypothetical Oxidative Dimerization mol_start 1-(2,2-difluoroethyl)- 1H-pyrazol-3-amine mol_intermediate Oxidized Intermediate mol_start->mol_intermediate [O] (Air, O2) mol_dimer Azo Dimer (Coloured Impurity) mol_intermediate->mol_dimer Dimerization

Caption: A possible oxidative degradation pathway.

By understanding the key sensitivities of this compound and implementing these gentle, controlled workup procedures, you can significantly improve your experimental outcomes, ensuring higher yields and purity for this important chemical intermediate.

References
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • ResearchGate. (2025). Selective Ring N-Protection of Aminopyrazoles.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Heterocyclic Compounds. (2021). Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
  • ResearchGate. (n.d.). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols.
  • Scirp.org. (n.d.). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.
  • PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. As a pivotal intermediate in pharmaceutical development, scaling its synthesis from the bench to pilot or manufacturing scale presents a unique set of challenges. These range from controlling regioselectivity and ensuring reaction efficiency to managing the safety risks associated with fluorinated reagents and hydrazine derivatives. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may encounter.

Section 1: Synthesis Strategy & Precursor Management

This section addresses the foundational choices of your synthetic route and the challenges associated with the key starting materials required for the synthesis of this compound.

FAQ 1.1: What is the most viable synthetic route for scaling up this compound, and what are the primary challenges?

Answer:

The most common and industrially scalable route to 3-aminopyrazoles is the condensation-cyclization of a hydrazine derivative with a β-ketonitrile.[1] For the target molecule, this involves the reaction of (2,2-difluoroethyl)hydrazine with a suitable β-ketonitrile such as 3-ethoxyacrylonitrile or 3,3-dimethoxypropanenitrile followed by acid-catalyzed cyclization.

The primary challenges during scale-up are:

  • Regioselectivity: The cyclization can produce two regioisomers: the desired 1-substituted-3-amine and the undesired 1-substituted-5-amine. Controlling this is critical for yield and purity.[2]

  • Handling of Reagents: (2,2-Difluoroethyl)hydrazine, like many hydrazine derivatives, is potentially toxic and must be handled with care. The precursor, 2,2-difluoroethanol, is a flammable, toxic, and irritating liquid.[3][4][5]

  • Reaction Conditions: Translating lab-scale conditions (e.g., specific solvents, temperatures) to a larger reactor requires careful process optimization to manage exotherms and ensure consistent product quality.[6]

  • Product Isolation: The final product is a polar amine, which can present challenges in extraction and purification, especially in the presence of related impurities.[7]

Below is a general workflow for evaluating and optimizing the synthesis route.

G cluster_0 Phase 1: Route Scouting cluster_1 Phase 2: Process Development & Scale-Up cluster_2 Phase 3: Validation Start Define Target: This compound Route Select Primary Route: Condensation of (2,2-difluoroethyl)hydrazine with a β-ketonitrile Start->Route Precursor Assess Precursor Availability & Safety: (2,2-difluoroethyl)hydrazine 3-ethoxyacrylonitrile Route->Precursor Regio Challenge 1: Control Regioselectivity (Kinetic vs. Thermodynamic) Precursor->Regio Yield Challenge 2: Optimize Yield (Temperature, Concentration, Time) Regio->Yield Purification Challenge 3: Develop Purification (Crystallization vs. Chromatography) Yield->Purification Safety Challenge 4: Ensure Safety (Thermal runaway, Reagent Handling) Purification->Safety Final Validated & Scalable Process Safety->Final

Caption: High-level workflow for synthesis scale-up.

Section 2: Reaction Execution & Troubleshooting

This section focuses on the practical challenges encountered during the core cyclization reaction and provides detailed guides for troubleshooting common issues like poor regioselectivity, low yields, and impurity formation.

FAQ 2.1: My reaction produces a mixture of this compound and its 5-amino regioisomer. How can I control the selectivity?

Answer:

This is the most critical challenge in the synthesis of 1,3-disubstituted pyrazoles. The outcome is determined by the relative rates of two competing pathways: Michael addition and subsequent cyclization. You can steer the reaction towards the desired 3-amino isomer by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[2]

  • Kinetic Control (Favors 3-Amino Isomer): This pathway is generally favored under basic conditions at low temperatures. The initial Michael addition of the substituted nitrogen of the hydrazine is followed by a rapid, irreversible cyclization onto the nitrile.

  • Thermodynamic Control (Favors 5-Amino Isomer): Neutral or slightly acidic conditions at elevated temperatures allow the initial Michael adducts to equilibrate. The more sterically hindered substituted nitrogen atom prefers to be exocyclic, leading to the thermodynamically more stable 5-amino product.

G Hydrazine (2,2-Difluoroethyl)hydrazine Adduct_Kinetic Kinetic Michael Adduct (Addition via substituted N) Hydrazine->Adduct_Kinetic Fast, irreversible (Low Temp, Base) Adduct_Thermo Thermodynamic Michael Adduct (Addition via unsubstituted N) Hydrazine->Adduct_Thermo Reversible (High Temp, Neutral) Acrylonitrile 3-Ethoxyacrylonitrile Acrylonitrile->Adduct_Kinetic Acrylonitrile->Adduct_Thermo Adduct_Kinetic->Adduct_Thermo Equilibration (High Temp) Product_3_Amine Desired Product 1-(R)-3-aminopyrazole Adduct_Kinetic->Product_3_Amine Rapid Cyclization Product_5_Amine Undesired Product 1-(R)-5-aminopyrazole Adduct_Thermo->Product_5_Amine Cyclization Kinetic_Box Kinetic Pathway Thermo_Box Thermodynamic Pathway

Caption: Competing pathways for 3-amino vs. 5-amino pyrazole formation.

Troubleshooting Guide for Regioselectivity:

ParameterTo Favor 3-Amino (Kinetic) To Favor 5-Amino (Thermodynamic) Rationale
Base Use a strong, non-nucleophilic base (e.g., NaOEt, KOtBu).Use neutral conditions or a weak acid catalyst.Base catalyzes the initial Michael addition and promotes rapid, irreversible cyclization.[2]
Temperature 0 °C to room temperature.70 °C to reflux.Lower temperatures prevent the equilibration of the Michael adducts, trapping the kinetic product.[2]
Order of Addition Slowly add the hydrazine to a mixture of the base and acrylonitrile.Mix hydrazine and acrylonitrile, then heat.This ensures the cyclization occurs under the desired basic conditions immediately after the initial addition.
Solvent Protic solvents like Ethanol.Aprotic polar solvents like DMF or DMSO.Ethanol can participate in proton transfer, facilitating the base-catalyzed mechanism.

Experimental Protocol for Maximizing 3-Amino Isomer Yield:

  • To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C under a nitrogen atmosphere, add 3-ethoxyacrylonitrile (1.0 eq).

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of (2,2-difluoroethyl)hydrazine (1.05 eq) in ethanol dropwise over 1-2 hours, maintaining the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by HPLC or LC-MS to confirm the consumption of starting material and check the regioisomeric ratio.

  • Proceed with work-up once the reaction is complete.

FAQ 2.2: My reaction yield is consistently low on a larger scale, even with good regioselectivity. What are the likely causes?

Answer:

Low yields on scale-up often point to issues with reaction kinetics, product stability, or isolation efficiency rather than the core reaction pathway. The introduction of the electron-withdrawing difluoroethyl group can also affect the reactivity of the hydrazine and the stability of intermediates.[8]

Common Causes for Low Yield:

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing in a large reactor can lead to unreacted starting materials.

  • Side Reactions: At higher temperatures or with prolonged reaction times, polymerization of the acrylonitrile starting material can become a significant competing pathway.

  • Product Degradation: The aminopyrazole product may be unstable under the reaction or work-up conditions, especially if strong acids or bases are used at elevated temperatures.

  • Isolation Losses: The product is a relatively polar amine, which can have some solubility in aqueous layers during extraction, leading to significant losses. Emulsion formation during work-up is also a common issue on scale-up.

Troubleshooting Workflow for Low Yield:

G cluster_results Start Low Yield Observed Check_Completion Analyze Crude Reaction Mixture (HPLC, NMR) Start->Check_Completion Result1 High Starting Material? Check_Completion->Result1 Incomplete Reaction Result2 High Impurities? Check_Completion->Result2 Side Reactions Result3 Clean Crude, Low Isolated? Check_Completion->Result3 Isolation Issue Sol1 Increase Reaction Time Improve Agitation Increase Temperature Slightly Result1->Sol1 Sol2 Lower Reaction Temperature Check Reagent Purity Use Inhibitor for Acrylonitrile Result2->Sol2 Sol3 Optimize Extraction pH Use Different Extraction Solvent (e.g., MTBE, 2-MeTHF) Back-extract with Acid Result3->Sol3

Caption: Decision tree for troubleshooting low reaction yields.

Section 3: Work-up, Isolation, & Purification

This section details best practices for isolating and purifying the target compound, a common bottleneck when moving from grams to kilograms.

FAQ 3.1: I'm struggling with the purification of the final compound. What are the best practices for purifying fluorinated aminopyrazoles on a large scale?

Answer:

Purifying polar, fluorinated heterocyclic amines can be challenging due to their physical properties. While chromatography is feasible on a lab scale, it is often undesirable for large-scale manufacturing. Crystallization or salt formation are the preferred methods.[9][10]

Recommended Purification Strategy:

  • Optimized Work-up: After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., Ethyl Acetate, MTBE, or 2-MeTHF). To minimize product loss to the aqueous phase, adjust the pH of the aqueous layer to be basic (pH 9-10) before extraction.

  • Salt Formation: A highly effective method for both purification and handling is to form a salt of the aminopyrazole. The hydrochloride (HCl) or hydrobromide (HBr) salts are often crystalline and can be precipitated from a suitable solvent system, leaving many non-basic impurities behind.

  • Recrystallization: If the freebase is a solid, recrystallization from a suitable solvent system (e.g., Isopropanol/Heptane, Toluene/Heptane) can be effective. A solvent screen is highly recommended.

  • Carbon/Silica Gel Treatment: Stirring the crude product solution with activated carbon or a small amount of silica gel can remove colored or highly polar impurities before the final crystallization step.

Protocol for Purification via HCl Salt Formation:

  • After the aqueous work-up, concentrate the organic extracts containing the crude this compound in vacuo.

  • Redissolve the crude oil or solid in a suitable solvent in which the HCl salt is insoluble, such as Isopropanol (IPA), Ethyl Acetate, or MTBE. A common choice is IPA.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of HCl in IPA (or bubble gaseous HCl) until the pH is acidic (pH 1-2).

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Filter the solid, wash with cold solvent (e.g., cold IPA or MTBE), and dry under vacuum.

  • The resulting salt can be used directly or neutralized (freebased) in a subsequent step if required.

Purification MethodProsConsScale-Up Feasibility
Chromatography High purity achievable.High solvent usage, costly, time-consuming.Low
Recrystallization Cost-effective, simple equipment.Requires a solid freebase, potential for yield loss.High
Salt Formation Excellent for purification, improves handling/stability.Adds an extra step (salt formation/freebasing).Very High
Distillation Good for removing non-volatile impurities.Product may be thermally unstable.Medium (requires high vacuum)
Section 4: Safety & Handling

Safety is paramount, especially when scaling up reactions involving energetic or toxic materials. This section highlights the key hazards and mitigation strategies.

FAQ 4.1: What are the primary safety hazards I need to consider when scaling this synthesis?

Answer:

The scale-up of this synthesis introduces significant safety risks that must be rigorously managed. The primary hazards stem from the reagents, potential for thermal runaway, and the product itself.

  • Reagent Hazards:

    • (2,2-Difluoroethyl)hydrazine: Like other hydrazines, it should be treated as highly toxic and potentially carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • 2,2-Difluoroethanol (Precursor): This is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[4][11] It can cause severe eye, skin, and respiratory irritation.[3][5] Vapors may form explosive mixtures with air.[4]

    • Bases (NaOEt, KOtBu): These are corrosive and react violently with water. They are also flammable solids.

  • Process Hazards:

    • Exotherms: The initial Michael addition and the cyclization can be exothermic. On a large scale, this heat must be managed with adequate cooling to prevent a thermal runaway, which could lead to a rapid increase in pressure and temperature.

    • Solvent Choice: Lab solvents like Dioxane are often avoided on a large scale due to their carcinogenicity.[6] Process-friendly solvents like 2-MeTHF, CPME, or Toluene should be considered.

  • Product Stability:

    • Aminopyrazoles, having a high nitrogen-to-carbon ratio, should be evaluated for thermal stability using techniques like Differential Scanning Calorimetry (DSC) to understand any decomposition hazards.[6]

Safety Protocol Checklist:

Caption: Key safety checkpoints for process scale-up.

References
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
  • Large-scale synthesis of 1H-pyrazole.
  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
  • Recent developments in aminopyrazole chemistry.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Chemistry Portal. [Link]
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE. [Link]
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
  • Recent Developments and Aspects of Industrial Fluoroalkyl
  • 2,2-Difluoroethan-1-ol | C2H4F2O. PubChem. [Link]
  • Gram scale synthesis of pyrazole 2 a.
  • Gram scale synthesis of substituted pyrazole.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Synthesis of Fluorinated Amines: A Personal Account.
  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated me
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Taipei Medical University. [Link]
  • Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES, WITH BIOLOGICAL ACTIVITY IN SIGNAL TRANSDUCTION THERAPY. UPB Scientific Bulletin. [Link]
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]
  • Facile synthesis of 3-(pyrazol-1-yl) succinimides from Ag 2 CO 3 -catalyzed aza-Michael addition of pyrazoles to maleimides.
  • Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials.

Sources

Technical Support Center: Monitoring 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important fluorinated heterocyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and efficiency of your experimental workflows.

Introduction to the Analyte and its Significance

This compound is a key building block in medicinal chemistry. The incorporation of a difluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] Monitoring its synthesis and subsequent reactions is crucial for optimizing reaction conditions, identifying impurities, and ensuring the quality of the final product. LC-MS is a powerful tool for this purpose, offering high sensitivity and selectivity for real-time reaction monitoring.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for LC-MS method development for this compound?

A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation and improve peak shape. Given the polar nature of the amine group, a shallow gradient or even isocratic elution with a lower percentage of organic solvent might be necessary to achieve adequate retention.

Q2: What are the expected mass-to-charge ratios (m/z) for the protonated molecule?

A2: The molecular formula for this compound is C₅H₇F₂N₃, with a monoisotopic mass of approximately 147.06 g/mol . In positive ion mode electrospray ionization (ESI), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 148.07.

Q3: My peak shape for the analyte is poor (tailing or fronting). What are the common causes?

A3: Poor peak shape for polar, fluorinated compounds can be due to several factors.[1][4] Common causes include:

  • Secondary interactions: The basic amine group can interact with residual acidic silanols on the silica-based column, leading to peak tailing. Using a column with end-capping or a lower silanol activity can mitigate this.

  • Injection solvent mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.[2][5] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Insufficient column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]

Q4: I am not seeing my product ion in the mass spectrometer. What should I check first?

A4: First, confirm that the mass spectrometer is properly tuned and calibrated. Then, ensure that your analyte is eluting from the LC column and entering the MS source. You can do this by infusing a standard solution of your compound directly into the mass spectrometer to optimize the source conditions (e.g., capillary voltage, gas flow, temperature) for your specific analyte. Also, check for the possibility of in-source fragmentation where the molecular ion is fragmenting before detection.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered when monitoring reactions of this compound by LC-MS.

Problem 1: Low or No Signal for the Analyte

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal MS Source Conditions Infuse a standard solution of the analyte directly into the MS to optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
Poor Ionization Efficiency Ensure the mobile phase contains an appropriate modifier to promote ionization. For positive ESI mode, 0.1% formic acid is recommended.
Analyte Degradation The compound may be unstable under the analytical conditions. Check the stability of the analyte in the mobile phase over time. Consider using a lower source temperature.
Matrix Effects (Ion Suppression) Co-eluting species from the reaction mixture can suppress the ionization of the analyte. Improve chromatographic separation to resolve the analyte from interfering matrix components. A thorough sample clean-up might be necessary.
Incorrect m/z Monitoring Double-check the calculated m/z for the expected protonated molecule and any potential adducts (e.g., [M+Na]⁺, [M+K]⁺).
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)

Logical Troubleshooting Workflow

start Poor Peak Shape Observed check_solvent Is Injection Solvent Weaker Than Mobile Phase? start->check_solvent adjust_solvent Adjust Injection Solvent check_solvent->adjust_solvent No check_overload Is Sample Concentration Too High? check_solvent->check_overload Yes end Peak Shape Improved adjust_solvent->end dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column Is the Column Old or Contaminated? check_overload->check_column No dilute_sample->end replace_column Replace Column/Guard Column check_column->replace_column Yes check_mobile_phase Is Mobile Phase pH Appropriate? check_column->check_mobile_phase No replace_column->end adjust_ph Optimize Mobile Phase pH check_mobile_phase->adjust_ph No check_mobile_phase->end Yes adjust_ph->end

Caption: Troubleshooting workflow for poor peak shape.

Problem 3: Inconsistent Retention Times

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Fluctuations in Pump Flow Rate Check for leaks in the LC system. Ensure the pump is properly primed and degassed.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components.
Temperature Variations Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated between injections, especially when running gradients.[1]
Column Aging Over time, the stationary phase can degrade, leading to shifts in retention time. Replace the column if performance deteriorates significantly.
Problem 4: Identification of Unknown Peaks (Impurities and Side Products)

Proposed Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the condensation of (2,2-difluoroethyl)hydrazine with a suitable three-carbon building block, such as a β-ketonitrile.[6][7]

hydrazine (2,2-Difluoroethyl)hydrazine product This compound hydrazine->product ketonitrile β-Ketonitrile ketonitrile->product

Caption: Plausible synthetic route.

Common Impurities and Side Products to Monitor:

Potential Impurity/Side Product Expected m/z [M+H]⁺ Rationale for Formation
Unreacted (2,2-difluoroethyl)hydrazine97.05Incomplete reaction of starting material.
Unreacted β-ketonitrileVariesIncomplete reaction of starting material.
Regioisomer (1-(2,2-difluoroethyl)-1H-pyrazol-5-amine)148.07Non-regioselective cyclization. May have a different retention time.
Hydrolyzed starting materials or productVariesPresence of water in the reaction mixture.
Dimerization productsVariesSide reactions of reactive intermediates.

Proposed MS/MS Fragmentation Pattern of this compound

Predicted Fragmentation Pathways:

parent [M+H]⁺ m/z 148.07 frag1 Loss of C₂H₂F₂ (difluoroethene) m/z 84.04 parent->frag1 frag2 Loss of C₂H₃F₂ radical m/z 83.03 parent->frag2 frag3 Loss of HCN m/z 121.06 parent->frag3 frag4 Loss of N₂ m/z 120.07 parent->frag4

Caption: Predicted MS/MS fragmentation of the analyte.

By monitoring for these characteristic fragment ions, you can increase the confidence in your analyte identification.

References

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1559. [Link]
  • HALO Chromatography. (2023, November 3).
  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... [Link]
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chemistry LibreTexts. (2023, August 29).
  • Al-Tel, T. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1685-1715. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (2018).
  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
  • Google Patents. (n.d.). EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles.
  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]
  • Chemguide. (n.d.).
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
  • ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
  • ResearchGate. (n.d.).
  • Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]
  • ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)

Sources

Technical Support Center: Navigating Regiochemical Challenges in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of unexpected regioisomer formation. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis, particularly from unsymmetrical precursors, is often plagued by a lack of regiocontrol, leading to difficult separations and reduced yields of the desired isomer.[1]

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine, and I'm getting a mixture of two regioisomers. Why is this happening?

The formation of two regioisomers in the Knorr synthesis is a well-documented challenge that arises from the two distinct electrophilic carbonyl carbons on your unsymmetrical 1,3-diketone.[1][2] The substituted hydrazine has two different nucleophilic nitrogen atoms (N1, which is substituted, and N2, which is unsubstituted). The initial condensation can occur at either carbonyl group, leading to two competing reaction pathways.[1]

The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can physically block the approach of the nucleophile, favoring attack at the less hindered carbonyl.[1]

  • Electronic Effects: Electron-withdrawing groups on the diketone can render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] Conversely, the electronic nature of the substituent on the hydrazine alters the nucleophilicity of the two nitrogen atoms.[3]

  • Reaction Conditions: pH, solvent, and temperature all play a critical role in modulating the reaction pathway and can be tuned to favor one isomer over the other.[1][2]

Q2: How do reaction conditions specifically influence which regioisomer is the major product?

Controlling reaction conditions is the most direct way to influence the regiomeric ratio. Here's a breakdown of the key parameters:

  • pH (Acidity/Basicity): The pH of the reaction medium can alter the rate-determining step and the nucleophilicity of the hydrazine.[2] In the Knorr synthesis, an acid catalyst is typically used to protonate a carbonyl group, activating it for nucleophilic attack.[4][5] The choice of which carbonyl is protonated can be influenced by the electronic environment, thus guiding the initial attack of the hydrazine.

  • Solvent Choice: This is one of the most powerful tools at your disposal. Standard solvents like ethanol often lead to poor regioselectivity.[6] However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity, often favoring the formation of a single isomer.[6] These non-nucleophilic, polar, and hydrogen-bond-donating solvents are believed to stabilize key intermediates selectively, thereby lowering the activation energy for one pathway over the other.[6]

  • Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control.[1] Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might allow for equilibration to the more thermodynamically stable isomer.

Troubleshooting Guide: Improving Regioselectivity

Issue: My current protocol (e.g., hydrazine and diketone in refluxing ethanol) gives a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a classic problem. Here is a systematic approach to troubleshoot and optimize your reaction for the desired regioisomer.

G start Start: Poor Regioselectivity Observed solvent Step 1: Solvent Screen start->solvent temp Step 2: Temperature Optimization solvent->temp If selectivity improves but is not optimal catalyst Step 3: pH/Catalyst Modification temp->catalyst If further improvement is needed analysis Step 4: Confirm Structure & Ratio catalyst->analysis After each modification analysis->solvent Re-optimize if necessary end End: Optimized Protocol analysis->end If desired selectivity is achieved

Caption: A systematic workflow for optimizing pyrazole synthesis regioselectivity.

Step 1: The Power of Solvent Modification

Before making any other changes, investigate the effect of the solvent. As demonstrated in numerous studies, switching from a standard alcohol like ethanol to a fluorinated alcohol can have a profound impact.[6]

Comparative Data: Solvent Effect on Regioselectivity

1,3-Diketone Substrate (R¹/R²)HydrazineSolventRatio (Isomer A : Isomer B)Reference
Phenyl / CF₃PhenylhydrazineEthanol40 : 60[6]
Phenyl / CF₃PhenylhydrazineTFE99 : 1 [6]
Phenyl / CF₃PhenylhydrazineHFIP>99 : 1 [6]
Tolyl / CH₃MethylhydrazineEthanol65 : 35[6]
Tolyl / CH₃MethylhydrazineTFE95 : 5 [6]

Isomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group.

Protocol: Screening for Optimal Solvent

  • Setup: In parallel reaction vials, dissolve your 1,3-diketone (1.0 eq) in the solvent to be tested (e.g., Ethanol, TFE, HFIP).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to each vial at room temperature.

  • Reaction: Stir the reactions at room temperature and monitor by TLC or LC-MS.

  • Analysis: After completion, quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the regioisomeric ratio.

Step 2: Temperature and Concentration Adjustments

If solvent screening does not yield the desired selectivity, temperature can be your next variable. Additionally, recent studies have shown that even the reactant stoichiometry can influence the regiomeric ratio, a factor not traditionally considered.[2]

Troubleshooting Actions:

  • Low-Temperature Trial: Run the reaction at 0 °C or even -20 °C. This can favor the product of the pathway with the lower activation energy (kinetic control).

  • High-Temperature Trial: Refluxing the reaction may favor the most thermodynamically stable product.

  • Vary Reactant Ratio: Instead of the standard 1:1.1 ratio, try using a slight excess of the diketone and observe the effect on the isomer ratio.[2]

Analytical Confirmation: How to Differentiate Regioisomers

Once you have a product mixture, it is crucial to unambiguously identify each regioisomer. This is typically achieved using advanced NMR techniques.

Q3: I have a mixture of products, but the ¹H NMR is ambiguous. How can I definitively assign the structures of the two regioisomers?

Standard ¹H and ¹³C NMR spectra can often be insufficient for definitive assignment. Advanced 2D NMR experiments are essential for this purpose.[7][8]

Workflow for NMR-Based Structure Elucidation

G start Isolated Isomer Mixture or Pure Isomer hmbc Acquire ¹H-¹³C HMBC Spectrum start->hmbc noesy Acquire ¹H-¹H NOESY Spectrum start->noesy analysis Analyze Key Correlations hmbc->analysis noesy->analysis assign Assign Structures analysis->assign

Caption: Workflow for unambiguous assignment of pyrazole regioisomers using 2D NMR.

Key NMR Experiments:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. For a 1-substituted pyrazole, you will see a correlation from the protons of the N1-substituent to the C5 and C2 carbons of the pyrazole ring. This is a definitive way to establish connectivity.[8]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. For a 1,5-disubstituted pyrazole, you should observe a NOESY correlation between the protons of the N1-substituent and the protons of the C5-substituent.[7][8][9]

Protocol: Differentiating Regioisomers using HMBC/NOESY

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire standard ¹H and ¹³C spectra, followed by gradient-selected HMBC and NOESY experiments.

  • Data Analysis (HMBC):

    • Identify the signal for the protons on the N1-substituent (e.g., the N-CH₃ singlet).

    • Look for 3-bond correlations from these protons to the carbons of the pyrazole ring. The carbon at the 5-position will show this key correlation.

  • Data Analysis (NOESY):

    • Identify the signals for the protons on the N1 and C5 substituents.

    • A cross-peak between these two signals indicates they are spatially proximate, confirming the 1,5-substitution pattern.

Q4: Can I use HPLC to separate my regioisomers?

Yes, High-Performance Liquid Chromatography (HPLC) is a very effective technique for both analyzing the ratio of and separating pyrazole regioisomers.[10][11]

Protocol: Developing an HPLC Separation Method

  • Column Selection: A standard C18 reverse-phase column is a good starting point.[12]

  • Mobile Phase Screening:

    • Start with a simple isocratic mobile phase, such as a mixture of acetonitrile and water or methanol and water.[10][12]

    • If co-elution occurs, introduce an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), which can improve peak shape and resolution.[12]

  • Gradient Elution: If isocratic elution is insufficient, develop a gradient method, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase. This is often effective for separating compounds with similar polarities.

  • Detection: Use a UV detector set to a wavelength where both isomers have strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).

Advanced Strategies for Regiocontrolled Synthesis

When modification of classical conditions is insufficient, modern synthetic methods offer highly regioselective alternatives.

  • [3+2] Cycloadditions: Reactions involving 1,3-dipolar cycloaddition of in-situ generated diazo compounds from N-tosylhydrazones with alkynes can provide access to fully substituted pyrazoles with excellent regiocontrol.[13][14][15]

  • Metal-Catalyzed Syntheses: Copper and silver-catalyzed reactions have been developed for the regioselective synthesis of pyrazoles from precursors like trifluoromethylated ynones or N'-benzylidene tolylsulfonohydrazides.[16] These methods often proceed under mild conditions with high yields and selectivity.[16]

  • Directed Metalation: For functionalized pyrazole cores, directed ortho-metalation strategies using reagents like TMPMgCl·LiCl can allow for the regiocontrolled introduction of substituents onto the pyrazole ring.[17]

These advanced methods often require more specialized starting materials but provide a powerful solution when classical approaches fail to deliver the required regioselectivity.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Paal–Knorr synthesis. Wikipedia.
  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Knorr pyrazole synthesis from a ketoester - labor
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Unknown Source.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Unknown Source.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Paal–Knorr pyrrole synthesis.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
  • Knorr Pyrazole Synthesis Question. Reddit.
  • Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed.

Sources

Technical Support Center: Resolving Poor Solubility of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and often frustrating challenge in medicinal chemistry and process development: the poor solubility of pyrazole intermediates. Pyrazole scaffolds are invaluable in drug discovery, but their inherent physicochemical properties can lead to significant hurdles during synthesis, purification, and formulation. This resource offers a structured approach to troubleshooting these issues, grounded in scientific principles and field-proven experience.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific experimental scenarios where poor solubility of pyrazole intermediates can manifest. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolving the issue.

Problem 1: My pyrazole intermediate precipitates unexpectedly during aqueous workup.

Root Cause Analysis:

Unexpected precipitation during the aqueous workup of a reaction involving pyrazole intermediates is a frequent issue. This phenomenon is often linked to a combination of factors including the pyrazole's pKa, the pH of the aqueous solution, and the polarity of the substituents on the pyrazole ring. Pyrazoles are weakly basic compounds.[1] Adjusting the pH can protonate the pyrazole ring, forming a more soluble salt.[1] Conversely, if the pH of the aqueous layer is near the pKa of the pyrazole, or if the pyrazole has non-polar substituents, its aqueous solubility can be drastically reduced, leading to precipitation.[1]

Step-by-Step Troubleshooting Protocol:

  • pH Adjustment:

    • For Basic Pyrazoles: Before extraction, acidify the aqueous layer with a strong acid like HCl or H₂SO₄.[1] This will protonate the pyrazole, forming a soluble salt and allowing it to remain in the aqueous phase while non-basic impurities are extracted into the organic layer.

    • For Acidic Pyrazoles (less common): If your pyrazole has acidic functional groups, basifying the aqueous layer with a base like NaOH or K₂CO₃ can form a soluble salt.

  • Co-Solvent System:

    • If pH adjustment alone is insufficient, consider adding a water-miscible co-solvent to the aqueous phase. Common choices include ethanol, isopropanol, or THF.[1][2] This increases the overall polarity of the solvent system, which can help to keep the pyrazole intermediate in solution.

  • Temperature Control:

    • The solubility of most organic compounds, including pyrazole derivatives, increases with temperature.[1] Performing the workup at a slightly elevated temperature (e.g., 40-50°C) can prevent precipitation. However, be mindful of the thermal stability of your compound.

  • Solvent Exchange:

    • If the pyrazole is highly soluble in a water-miscible organic solvent used in the reaction (e.g., DMF, DMSO), consider a solvent exchange. After the reaction is complete, add a solvent in which your product is highly soluble but your impurities are not (e.g., ethyl acetate, dichloromethane). Then, perform an aqueous wash to remove the high-boiling point solvent and water-soluble impurities.

Problem 2: I am struggling to find a suitable solvent for the purification of my pyrazole intermediate by recrystallization.

Root Cause Analysis:

The challenge of finding an appropriate recrystallization solvent stems from the delicate balance of solubility required: the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. The strong intermolecular forces in the crystal lattice of some pyrazole derivatives, such as hydrogen bonding and π-π stacking, can result in high lattice energy, making them difficult to dissolve.[1]

Step-by-Step Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Begin with a systematic screening of solvents with varying polarities. A suggested starting set includes:

      • Non-polar: Heptane, Cyclohexane

      • Moderately Polar: Toluene, Ethyl Acetate, Dichloromethane

      • Polar Aprotic: Acetone, Acetonitrile

      • Polar Protic: Ethanol, Methanol, Isopropanol, Water

  • Co-Solvent Systems:

    • If a single solvent is not effective, a co-solvent system is a powerful technique.[1]

    • Method: Dissolve your pyrazole intermediate in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until you observe turbidity (cloudiness). Add a small amount of the "good" solvent back until the solution becomes clear again, and then allow it to cool slowly.

  • Leverage Temperature Gradients:

    • The solubility of pyrazole derivatives can increase dramatically with temperature.[1] For instance, the solubility of 1H-pyrazole in cyclohexane increases over tenfold between 31.8°C and 56.2°C.[1] Ensure you are heating your solvent to its boiling point (safely, with a condenser) to maximize solubility.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural features of pyrazoles that influence their solubility?

A1: The solubility of pyrazole derivatives is primarily governed by a combination of factors:

  • The Pyrazole Ring: The aromatic nature of the pyrazole ring and its ability to participate in hydrogen bonding can lead to low solubility in some solvents.[1]

  • Substituents: The nature of the substituents on the pyrazole ring is critical. Non-polar groups tend to decrease aqueous solubility, while polar functional groups can enhance it.[1]

  • Intermolecular Forces: Strong intermolecular interactions like hydrogen bonding and π-π stacking contribute to high crystal lattice energy, making it more difficult for a solvent to dissolve the compound.[1]

Q2: How can I strategically modify my pyrazole intermediate to improve its solubility?

A2: Several chemical modification strategies can be employed:

  • Salt Formation: For pyrazoles with ionizable groups, forming a salt is a highly effective method to significantly increase aqueous solubility.[2][3] This is a common strategy in drug development.[4]

  • Introduction of Polar Functional Groups: If synthetically feasible, introducing polar groups (e.g., -OH, -NH₂, -COOH) can enhance aqueous solubility.

  • Prodrugs: In a drug development context, a poorly soluble pyrazole can be converted into a more soluble prodrug that is metabolized back to the active form in the body.[5]

Q3: What advanced formulation techniques can be used for poorly soluble pyrazole-based active pharmaceutical ingredients (APIs)?

A3: For APIs, several advanced techniques can overcome poor solubility:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline API to an amorphous form can dramatically increase its solubility and dissolution rate.[6][7] This is often achieved by dispersing the API in a polymer matrix.[6][7]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[8][9]

  • Lipid-Based Formulations: For lipophilic pyrazole derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption by solubilizing the drug in lipidic excipients.[9][10]

  • Co-crystals: Forming a co-crystal with a benign co-former is an emerging technique to improve the physicochemical properties of an API, including solubility.[4]

Q4: Are there any computational tools that can help predict the solubility of my pyrazole intermediates?

A4: Yes, computational chemistry offers valuable tools for predicting solubility:

  • Quantitative Structure-Property Relationship (QSPR) models: These models use molecular descriptors to predict physicochemical properties like solubility.[11][12]

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic structure and intermolecular interactions that govern solubility.[13][14][15]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a pyrazole molecule in a solvent, providing a dynamic picture of the solvation process.[14][15]

Data & Protocols

Table 1: Common Solvents and Co-Solvents for Pyrazole Intermediates
Solvent SystemPolarityTypical ApplicationNotes
Single Solvents
Heptane/CyclohexaneNon-polarRecrystallization (as poor solvent), washingEffective for removing non-polar impurities.
TolueneModerately PolarReaction solvent, recrystallizationGood for many organic reactions.
Ethyl AcetateModerately PolarExtraction, chromatography, recrystallizationA versatile and commonly used solvent.
DichloromethaneModerately PolarExtraction, chromatographyLower boiling point, good for sensitive compounds.
Acetone/AcetonitrilePolar AproticReaction solvent, recrystallizationMiscible with water, can be used in co-solvent systems.
Ethanol/MethanolPolar ProticReaction solvent, recrystallizationGood for dissolving more polar pyrazoles.
Co-Solvent Systems
Ethanol/WaterPolarRecrystallizationA classic system for moderately polar compounds.[1]
Toluene/HeptaneNon-polar to moderately polarRecrystallizationGood for compounds with aromatic character.
Dichloromethane/MethanolModerately to highly polarChromatographyA common mobile phase for silica gel chromatography.
Protocol 1: General Procedure for Co-Solvent Recrystallization
  • Dissolution: In an appropriately sized flask equipped with a condenser, add the impure pyrazole intermediate. Add a minimal amount of the "good" solvent (e.g., hot ethanol). Heat the mixture to reflux with stirring until all the solid dissolves.

  • Addition of "Poor" Solvent: While maintaining the temperature, slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizing the Concepts

Diagram 1: Troubleshooting Workflow for Poor Solubility

G cluster_problem Problem Identification cluster_strategy Solution Strategies cluster_outcome Desired Outcome start Poorly Soluble Pyrazole Intermediate pH_adjust pH Adjustment start->pH_adjust Aqueous Workup Issue cosolvent Co-Solvent System start->cosolvent General Solubility Issue temp Temperature Control start->temp Recrystallization Challenge chem_mod Chemical Modification start->chem_mod Persistent Issue formulation Advanced Formulation start->formulation API Development end Soluble Intermediate / Product pH_adjust->end cosolvent->end temp->end chem_mod->end formulation->end

Caption: A decision-making workflow for addressing poor solubility.

Diagram 2: Key Factors Influencing Pyrazole Solubility

G center Pyrazole Solubility substituents Substituents (Polar vs. Non-polar) center->substituents h_bond Hydrogen Bonding center->h_bond pi_stack π-π Stacking center->pi_stack pka pKa of Pyrazole center->pka solvent Solvent Properties (Polarity, pH, Temp) center->solvent crystal Crystal Lattice Energy h_bond->crystal pi_stack->crystal

Caption: Interrelated factors governing the solubility of pyrazoles.

References

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]
  • Lee, S., et al. (n.d.).
  • RJ Wave. (n.d.). A Review On Co-amorphous Technique Use For Solubility Enhancement. [Link]
  • IJCRT.org. (2022, February 2). CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]
  • Morrison, G. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
  • MDPI. (n.d.). Overview of solubility enhancement of amorphous systems prepared by ball milling. [Link]
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
  • Thieme Connect. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]
  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
  • PMC - NIH. (n.d.).
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • PubMed Central. (2025, November 23).
  • PMC - NIH. (n.d.).
  • Tablets & Capsules. (2020, March 6).
  • IJRPR. (2024, March 6).
  • ResearchGate. (n.d.). Examples of pyrazole‐containing drugs and their pharmacological activities. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction. [Link]
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]
  • ResearchGate. (2025, July 10).
  • PubMed. (2007, July 30).
  • ResearchGate. (2025, August 8). Computational models for the prediction of drug solubility. [Link]
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
  • World Pharma Today. (n.d.).
  • Semantic Scholar. (2007).
  • Diva-portal.org. (n.d.). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Fluorine in Pyrazole Scaffolds

The pyrazole nucleus is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The 2,2-difluoroethyl group, in particular, is an increasingly popular substituent due to its ability to act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and target engagement.

Precise characterization of these fluorinated molecules is essential to confirm their identity and purity. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, providing a detailed, predictive analysis to aid researchers in the field.

Predicted NMR Spectral Analysis of this compound

While a published, assigned spectrum for this compound is not currently available, a robust prediction can be formulated by analyzing the spectral data of structurally related compounds. Our prediction is based on data from 3-aminopyrazole, N-substituted pyrazoles, and compounds bearing the N-CH₂-CHF₂ moiety[1][2][3].

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing difluoroethyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5~7.4 - 7.6dJH5-H4 ≈ 2.0 - 2.5
H-4~5.6 - 5.8dJH4-H5 ≈ 2.0 - 2.5
NH₂~5.0 - 5.5br s-
N-CH~4.4 - 4.6tdJH-F ≈ 14.0 - 15.0, JH-H ≈ 4.0 - 5.0
CH F₂~6.2 - 6.5ttJH-F ≈ 55.0 - 58.0, JH-H ≈ 4.0 - 5.0

Causality behind Predicted Shifts and Multiplicities:

  • Pyrazole Ring Protons (H-5 and H-4): The H-5 proton is expected to be downfield of the H-4 proton due to the deshielding effect of the adjacent nitrogen atom (N-1) of the pyrazole ring. The amino group at the C-3 position is electron-donating, which will shield both H-4 and H-5 compared to an unsubstituted pyrazole. The signals for H-4 and H-5 will appear as doublets due to their coupling to each other[4].

  • Amino Protons (NH₂): The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The chemical shift can vary depending on concentration and temperature.

  • Difluoroethyl Protons (N-CH₂-CHF₂):

    • The N-CH₂ protons will be deshielded by the adjacent nitrogen atom and the geminal difluoro group. They are expected to appear as a triplet of doublets (td) due to coupling with the two fluorine atoms on the adjacent carbon (JH-F) and the single proton on that carbon (JH-H)[5].

    • The CHF₂ proton will be significantly deshielded by the two directly attached fluorine atoms and will appear far downfield. This proton will be a triplet of triplets (tt) due to coupling with the two geminal fluorine atoms (JH-F) and the two protons on the adjacent nitrogen-bound carbon (JH-H)[3].

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show five distinct signals. The carbon atoms attached to fluorine will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-3~155 - 158s-
C-5~130 - 133s-
C-4~90 - 93s-
N-C H₂~50 - 53tJC-F ≈ 20 - 25
C HF₂~113 - 116tJC-F ≈ 235 - 245

Causality behind Predicted Shifts and Multiplicities:

  • Pyrazole Ring Carbons (C-3, C-5, and C-4): The C-3 carbon, attached to the amino group, will be the most deshielded of the pyrazole carbons. The C-5 and C-4 carbons will appear at their characteristic chemical shifts for a 1,3-disubstituted pyrazole.

  • Difluoroethyl Carbons (N-CH₂-CHF₂):

    • The N-CH₂ carbon is directly attached to the nitrogen and will be influenced by the adjacent fluorine atoms, leading to a triplet multiplicity due to two-bond C-F coupling (²JC-F)[5].

    • The CHF₂ carbon is directly bonded to two fluorine atoms, resulting in a large one-bond C-F coupling constant (¹JC-F) and a triplet multiplicity in the proton-decoupled spectrum. This large coupling constant is a hallmark of gem-difluoroalkanes.

Comparative Analysis with Structural Analogs

To provide a clearer understanding of the spectral features of this compound, we will compare its predicted NMR data with those of two key analogs: 1-(2-fluoroethyl)-1H-pyrazol-3-amine and 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine.

1-(2-Fluoroethyl)-1H-pyrazol-3-amine

This analog features a single fluorine atom on the ethyl side chain.

  • ¹H NMR Comparison: The most significant difference will be in the signals for the ethyl group. The N-CH₂ protons will likely appear as a doublet of triplets, and the CH₂F protons as a doublet of triplets, with smaller H-F coupling constants compared to the difluoro analog. The CHF₂ proton signal will be absent.

  • ¹³C NMR Comparison: The CH₂F carbon will show a large one-bond C-F coupling, appearing as a doublet. The N-CH₂ carbon will also be a doublet due to two-bond C-F coupling, but with a smaller coupling constant than the triplet observed for the difluoro compound.

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine

This analog contains a trifluoromethyl group.

  • ¹H NMR Comparison: The N-CH₂ protons will appear as a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group. The characteristic downfield CHF₂ signal will be absent.

  • ¹³C NMR Comparison: The N-CH₂ carbon will appear as a quartet due to two-bond C-F coupling. The CF₃ carbon will also be a quartet with a very large one-bond C-F coupling constant.

Table 3: Predicted ¹H and ¹³C NMR Data Comparison of Fluorinated 1-Ethyl-1H-pyrazol-3-amine Analogs (in DMSO-d₆)

CompoundMoietyPredicted ¹H Shift (δ, ppm) & MultiplicityPredicted ¹³C Shift (δ, ppm) & Multiplicity
This compound N-CH₂~4.4 - 4.6 (td)~50 - 53 (t)
C(H)F₂~6.2 - 6.5 (tt)~113 - 116 (t)
1-(2-fluoroethyl)-1H-pyrazol-3-amine N-CH₂~4.3 - 4.5 (dt)~48 - 51 (d)
CH₂F~4.6 - 4.8 (dt)~80 - 83 (d)
1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine N-CH₂~4.7 - 4.9 (q)~49 - 52 (q)
CF₃-~124 - 127 (q)

Experimental Protocols

Obtaining high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted pyrazoles.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for aminopyrazoles due to its ability to solubilize polar compounds and slow down N-H proton exchange.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Spectrometer Setup and Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200-240 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak or the internal standard.

Visualizing Structural and Spectral Relationships

The following diagrams illustrate the molecular structure of the compounds discussed and the logical workflow for NMR spectral analysis.

cluster_target Target Compound cluster_analogs Structural Analogs for Comparison T This compound A1 1-(2-fluoroethyl)-1H-pyrazol-3-amine T->A1 Fewer Fluorines A2 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine T->A2 More Fluorines Start Start Sample Preparation Sample Preparation Start->Sample Preparation NMR Data Acquisition (1H & 13C) NMR Data Acquisition (1H & 13C) Sample Preparation->NMR Data Acquisition (1H & 13C) Data Processing Data Processing NMR Data Acquisition (1H & 13C)->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation

Figure 2: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures, we have detailed the expected chemical shifts, multiplicities, and coupling constants, providing a robust framework for researchers working with this and similar compounds. The comparative analysis with mono- and trifluoroethyl analogs highlights the significant and predictable influence of the degree of fluorination on NMR spectra. The included experimental protocols offer a standardized approach to obtaining high-quality data. This guide serves as a valuable resource for the unambiguous structural characterization of novel fluorinated pyrazole derivatives, a critical step in the advancement of modern drug discovery.

References

  • García-Pérez, D., López, C., Claramunt, R. M., Alkorta, I., & Elguero, J. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link]
  • Kavčič, R., & Plesničar, B. (1969). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Acta Chemica Slovenica, 16(1-4), 33-40.
  • Fichez, J., Busca, P., & Prestat, G. (2015).
  • Fokin, A. A., Ganyushkin, A. V., & Shabarov, Y. S. (2000). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Russian Chemical Bulletin, 49(10), 1785-1789.
  • PubChemLite. (n.d.). 1-(2-fluoroethyl)-1h-pyrazol-3-amine.
  • PubChemLite. (n.d.). 1-(2,2,2-trifluoroethyl)-1h-pyrazol-3-amine.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Patiny, L., & Castillo, A. M. (n.d.). Predict 1H proton NMR spectra.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the unequivocal structural characterization of novel chemical entities is a cornerstone of successful development programs. Small heterocyclic molecules, such as 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, are frequently synthesized as potential therapeutic agents. Their journey from lab-scale synthesis to preclinical evaluation depends on robust analytical data that confirms their identity, purity, and stability. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight and structural features.

This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound. We will explore detailed protocols and interpretative guidance for two common ionization techniques: Electrospray Ionization (ESI), typically coupled with liquid chromatography (LC-MS), and Electron Ionization (EI), often used with gas chromatography (GC-MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights to not only acquire high-quality data but also to interpret it with confidence.

Section 1: Physicochemical Properties & Predicted Ionization

Before delving into experimental setups, understanding the fundamental properties of the analyte is crucial for method development.

  • Molecular Formula: C₅H₇F₂N₃

  • Monoisotopic Mass: 147.0608 Da[1]

  • Structure: The molecule contains a pyrazole ring, a primary amine, and a difluoroethyl substituent. The presence of multiple nitrogen atoms, particularly the basic amine group and the pyrazole ring nitrogens, makes this compound an excellent candidate for positive-ion mode electrospray ionization through protonation.

PubChem predicts several possible adducts in ESI-MS, which provides a foundational dataset for interpreting spectra[1].

AdductPredicted m/z
[M+H]⁺148.06808
[M+Na]⁺170.05002
[M+K]⁺186.02396
[M+NH₄]⁺165.09462

Section 2: Electrospray Ionization (ESI) Mass Spectrometry: The Standard for Purity and Identification

ESI-MS is the workhorse for analyzing polar, non-volatile compounds from liquid phases. Its soft ionization mechanism typically yields intact protonated molecules, making it ideal for confirming molecular weight.

Experimental Protocol: HPLC-ESI-MS

This protocol is designed to be a self-validating system, where chromatographic peak shape and MS signal stability confirm system suitability.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The goal is to achieve a strong signal without saturating the detector.

  • Liquid Chromatography (HPLC/UPLC) Parameters:

    • Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). A C18 column provides excellent retention for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation of the analyte for efficient ESI+ detection.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5-7 minutes. This generic gradient is suitable for screening and will likely elute the compound, which can then be optimized.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer (ESI) Parameters (Positive Ion Mode):

    • Ionization Mode: ESI Positive (+).

    • Capillary Voltage: 3.0-4.0 kV. This voltage is necessary to generate the electrospray plume.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂) Flow: 600-800 L/Hr.

    • Desolvation Temperature: 350-450 °C. These parameters ensure efficient solvent evaporation without causing thermal degradation of the analyte.

    • Mass Range: m/z 50-500. This range comfortably covers the expected parent ion and potential adducts or dimers.

Visual Workflow: HPLC-ESI-MS Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms ESI-MS Detection prep1 Dissolve Analyte (1 mg/mL stock) prep2 Dilute to 1-10 µg/mL in Mobile Phase A prep1->prep2 hplc_inj Inject Sample (1-5 µL) prep2->hplc_inj hplc_col C18 Reverse-Phase Column Separation hplc_inj->hplc_col ms_ion Electrospray Ionization (Positive Mode) hplc_col->ms_ion ms_ana Mass Analyzer (e.g., Quadrupole, TOF) ms_ion->ms_ana ms_det Detector ms_ana->ms_det data Data Acquisition & Analysis ms_det->data Generate Spectrum

Caption: Standard workflow for LC-MS analysis of a small molecule.

Interpretation of ESI-MS Data

The primary goal is to identify the protonated molecular ion, [M+H]⁺, at m/z 148.06808 . High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap instrument, should be used to confirm the elemental composition, which should match C₅H₈F₂N₃⁺ (the protonated form) within a 5 ppm mass accuracy window. The presence of sodium ([M+Na]⁺ at m/z 170.05002) or potassium ([M+K]⁺ at m/z 186.02396) adducts is common and further confirms the molecular weight. The relative abundance of these adducts can be minimized by using high-purity solvents and avoiding glass containers where possible.

Section 3: Electron Ionization (EI) Mass Spectrometry: Elucidating Structure Through Fragmentation

EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule, causing extensive and reproducible fragmentation. This fragmentation pattern is like a fingerprint, providing rich structural information. It is particularly useful when coupled with Gas Chromatography (GC-MS) for volatile compounds or with a direct insertion probe.

Experimental Protocol: GC-EI-MS
  • Sample Preparation:

    • Prepare a 10-100 µg/mL solution in a volatile solvent like dichloromethane or ethyl acetate. The higher concentration compared to ESI is often needed due to the lower efficiency of the EI source.

  • Gas Chromatography (GC) Parameters:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C. This ensures the compound will volatilize and elute.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (EI) Parameters:

    • Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that can be compared to libraries.[2]

    • Source Temperature: 230 °C. This prevents condensation of the analyte in the source.

    • Mass Range: m/z 35-350. The lower end is set to avoid detecting carrier gas ions, and the upper end is well above the molecular weight.

Predicted EI Fragmentation Pathway

The fragmentation of this compound will be driven by the stability of the resulting ions and neutral losses. The mass spectra of pyrazole derivatives are strongly influenced by the nature and positions of their substituents.[3][4]

  • Molecular Ion (M⁺˙): The molecular ion at m/z 147 is expected. Its intensity will depend on its stability. For many amines, this can be weak.[5]

  • Alpha-Cleavage: A dominant pathway for amines is alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen.[5][6] For the difluoroethyl group, this would involve the loss of a •CHF₂ radical, but cleavage of the N-CH₂ bond is more likely.

  • Loss of the Side Chain: Cleavage of the N-CH₂ bond can lead to the loss of the •CH₂CHF₂ radical (mass 65), resulting in a pyrazol-3-amine radical cation fragment at m/z 82 .

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment via characteristic pathways, often involving the loss of stable neutral molecules like HCN (27 Da) or N₂ (28 Da).[7][8]

    • From the m/z 82 fragment, loss of HCN could lead to a fragment at m/z 55 .

    • Loss of N₂ from the m/z 82 fragment could yield a fragment at m/z 54 .

  • Loss of HF: Fluorinated compounds can lose neutral HF (20 Da). Loss of HF from the molecular ion would yield a fragment at m/z 127 .

Predicted EI-MS Fragments
m/zProposed Structure / LossNotes
147[C₅H₇F₂N₃]⁺˙Molecular Ion (M⁺˙)
127[M - HF]⁺˙Loss of hydrogen fluoride
82[M - •CH₂CHF₂]⁺Loss of the difluoroethyl side chain
63[CH₂CHF₂]⁺Difluoroethyl cation
55[C₃H₅N]⁺Fragment from m/z 82 after loss of N₂
54[C₂H₂N₂]⁺Fragment from m/z 82 after loss of HCN
Visual Diagram: Proposed EI Fragmentation Pathway

G M [M]⁺˙ m/z 147 F127 [M - HF]⁺˙ m/z 127 M->F127 - HF F82 [Pyrazol-amine]⁺ m/z 82 M->F82 - •CH₂CHF₂ F63 [C₂H₃F₂]⁺ m/z 63 M->F63 Sidechain F55 [C₃H₅N]⁺ m/z 55 F82->F55 - N₂ F54 [C₂H₂N₂]⁺ m/z 54 F82->F54 - HCN

Caption: Key fragmentation pathways for the title compound under EI.

Section 4: Comparison with Alternative Analytical Techniques

While MS is powerful, a comprehensive characterization often relies on orthogonal techniques. No single method provides all the answers, and understanding their relative strengths is key to an efficient analytical strategy.

TechniquePrincipleStrengths for this AnalyteWeaknesses for this Analyte
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.- Highest sensitivity- Confirms molecular weight- Provides structural data via fragmentation (EI)- Isomers are often indistinguishable without chromatography- Does not provide direct connectivity information
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Measures nuclear spin absorption in a magnetic field.- Unambiguous structure elucidation- Defines atom connectivity and stereochemistry- ¹⁹F NMR is highly specific for the difluoro group- Much lower sensitivity than MS- Requires larger sample amounts- Complex spectra can be difficult to interpret
HPLC with UV Detection Separates compounds based on polarity; detects UV absorbance.- Excellent for purity determination (% area)- Robust and reproducible for quantification- Can be non-destructive- Requires a chromophore (the pyrazole ring absorbs UV)- Provides no structural information beyond retention time- Co-eluting impurities can be missed

The synergy of these techniques is paramount. A typical workflow involves using HPLC-UV for purity analysis, ESI-MS to confirm the mass of the main peak and any impurities, and NMR to provide the definitive structural proof for the bulk material.

Conclusion

The mass spectrometric analysis of this compound is a critical step in its characterization. A strategic approach employing both soft (ESI) and hard (EI) ionization techniques provides complementary information essential for drug development. ESI-MS is the method of choice for rapid molecular weight confirmation and purity assessment in an LC-MS workflow. EI-MS, while requiring more method development for sample introduction, offers invaluable structural insight through its predictable and reproducible fragmentation patterns. By understanding the underlying principles of ionization and fragmentation as detailed in this guide, researchers can confidently develop robust analytical methods, interpret the resulting data, and ensure the quality of their novel chemical entities.

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
  • Heuckeroth, S., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
  • Heuckeroth, S., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Analytical Chemistry.
  • Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. EVISA's News.
  • El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • Karni, M., & Mandelbaum, A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.
  • PubChem. (n.d.). This compound. PubChem.
  • da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook.
  • Santos, V. G., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.

Sources

A Senior Scientist's Guide to the Certificate of Analysis: Evaluating 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The pyrazole nucleus, a privileged scaffold in numerous approved drugs, is increasingly functionalized with fluorine-containing substituents to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3] The compound 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS No. 1006462-38-9) represents a key building block in this arena. Its geminal difluoroethyl group offers a distinct conformational and electronic profile compared to simple alkyl or even monofluorinated analogs.

For the researcher, scientist, or drug development professional, the journey from a catalog number to a validated experimental result begins with a critical document: the Certificate of Analysis (CoA). This guide provides an in-depth analysis of a typical CoA for this compound, objectively compares its key attributes to a non-fluorinated alternative, and furnishes detailed experimental protocols for in-house verification, ensuring the integrity of your starting material and the reliability of your subsequent research.

Section 1: Deconstructing the Certificate of Analysis

The CoA is more than a simple data sheet; it is a validated statement of quality and purity from the supplier. Each section provides a piece of an analytical puzzle that, when assembled, confirms the identity and quality of the material. Below is a representative CoA for a research-grade batch of this compound.

Representative Certificate of Analysis
Parameter Specification Result Method
Identification
Compound NameThis compoundConforms-
CAS Number1006462-38-9Conforms-
Molecular FormulaC₅H₇F₂N₃Conforms-
Molecular Weight147.13 g/mol 147.13-
Purity & Quality
AppearanceWhite to Off-White SolidOff-White SolidVisual Inspection
Purity (HPLC)≥97.0% (AUC)99.5%HPLC-UV (220 nm)
Identity Confirmation
¹H NMRConforms to StructureConforms400 MHz, DMSO-d₆
Mass Spec (LC-MS)[M+H]⁺ = 148.07 ± 0.2148.06ESI+
The Causality Behind the Data
  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any impurities, such as starting materials, byproducts, or degradation products. The specification of ≥97.0% is a common threshold for research-grade building blocks, ensuring that the vast majority of the material is the desired compound.[4] A result of 99.5%, as shown, indicates a high-quality batch with minimal impurities that could interfere with subsequent reactions or biological assays.

  • Identity (¹H NMR & Mass Spec): While HPLC confirms purity, it does not definitively prove identity. Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule's structure by probing the environment of each proton. The spectrum for this compound should show characteristic signals for the pyrazole ring protons, the amine protons, and the unique triplet-of-doublets pattern for the difluoroethyl group. Mass Spectrometry (MS) provides orthogonal confirmation by measuring the mass-to-charge ratio (m/z) of the ionized molecule.[5] The expected [M+H]⁺ ion at 148.07 confirms the molecular weight, validating that the compound is indeed C₅H₇F₂N₃.

The workflow below illustrates the logical progression of quality control from a synthesized batch to a finalized CoA.

CoA_Workflow cluster_production Production & QC cluster_testing Analytical Testing cluster_documentation Documentation Batch Synthesized Batch Sample QC Sampling Batch->Sample Representative Sample Taken Purity Purity Assay (HPLC/UPLC) Sample->Purity Identity Identity Confirmation (NMR, LC-MS) Sample->Identity Appearance Physical Tests (Appearance, Solubility) Sample->Appearance CoA Certificate of Analysis Generated Purity->CoA Data Compared to Specifications Identity->CoA Data Compared to Specifications Appearance->CoA Data Compared to Specifications

Figure 1: Standard workflow for generating a Certificate of Analysis.

Section 2: Comparative Analysis: The Impact of Fluorination

To fully appreciate the utility of this compound, it is instructive to compare it with a close structural analog: 1-ethyl-1H-pyrazol-3-amine . The seemingly subtle addition of two fluorine atoms dramatically alters the molecule's electronic properties and, consequently, its behavior in a biological system.

Property This compound 1-ethyl-1H-pyrazol-3-amine Significance in Drug Discovery
CAS Number 1006462-38-985483-34-1Unambiguous identification.
Molecular Weight 147.13 g/mol 111.15 g/mol Affects ligand efficiency calculations.
Structure The difluoroethyl group is a bioisostere of various functional groups.
Predicted XlogP 0.7[6][7]0.4A measure of lipophilicity, which influences solubility and permeability.
Metabolic Stability Higher Lower The C-F bond is much stronger than a C-H bond, making the difluoroethyl group resistant to oxidative metabolism by Cytochrome P450 enzymes. This often leads to a longer drug half-life.[3]
Acidity of Pyrazole N-H More Acidic Less Acidic The highly electronegative fluorine atoms have a strong electron-withdrawing effect, which can lower the pKa of the pyrazole N-H and the basicity of the 3-amino group. This modulation can be critical for optimizing target binding or improving pharmacokinetic properties.[8]
Expertise & Experience: The Causality of Fluorine

The choice to use the difluoroethyl analog over the simple ethyl version is a deliberate one, driven by well-established principles in medicinal chemistry.[1][2]

  • Blocking Metabolic Attack: The ethyl group is susceptible to oxidation at both the α- and β-positions. Replacing the hydrogens on the terminal carbon with fluorine atoms effectively shields the molecule from this metabolic pathway, a common strategy to enhance a drug candidate's in-vivo exposure.

  • Tuning Target Interactions: The electron-withdrawing nature of the fluorines alters the electronic landscape of the entire pyrazole ring system. This can change the strength of hydrogen bonds the amine or pyrazole nitrogens can make with a protein target, potentially increasing potency and selectivity.[8]

Section 3: Experimental Verification Protocols (A Self-Validating System)

Trust, but verify. A prudent scientist should always perform in-house checks to confirm the identity and purity of critical starting materials. The following protocols are designed to be robust and accessible for a standard analytical chemistry laboratory.

Protocol 3.1: HPLC-UV Purity Verification
  • Objective: To confirm the purity stated on the CoA (e.g., ≥97.0%).

  • Methodology:

    • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water. Dilute 1:10 in the mobile phase for a working solution of 0.1 mg/mL.

    • HPLC System & Column: A standard HPLC system with UV detection (e.g., Agilent 1260, Waters Alliance). Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • Start at 5% B, hold for 1 minute.

      • Ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B over 0.5 minutes and re-equilibrate for 2.5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Trustworthiness Check: A high-quality sample should yield a single major peak with an area percentage >97%. Any significant secondary peaks (>0.5%) should be investigated. The use of a gradient method is crucial for ensuring that both more polar and less polar impurities would be eluted and detected.

Protocol 3.2: Identity Confirmation via LC-MS
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • System: Use the same LC method as described in Protocol 3.1, but direct the outflow to a mass spectrometer.

    • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) instrument.

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Range: m/z 50 - 500.

  • Trustworthiness Check: The mass spectrum corresponding to the main HPLC peak should show a dominant ion at m/z = 148.1 ± 0.2. This provides unequivocal evidence of the compound's identity.

The workflow for a researcher performing this in-house verification is outlined below.

Verification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision Vial Received Compound Prep Prepare 1 mg/mL Stock Solution Vial->Prep LCMS LC-MS Screen Prep->LCMS Dilute sample HPLC HPLC Purity Check LCMS->HPLC Mass Confirmed Decision Accept or Reject Batch? LCMS->Decision Mass Incorrect HPLC->Decision Purity Confirmed HPLC->Decision Purity Fails NMR ¹H NMR (if needed)

Sources

A Comparative Guide to the Biological Activity of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms, is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds.[1] Pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including inflammation, cancer, and infectious diseases.[1][3] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

This guide focuses on the 3-aminopyrazole subclass, a key pharmacophore known for its role in kinase inhibition.[4][5] Specifically, we will explore the biological activity of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine and its analogs. While direct experimental data for this particular compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related analogs and understanding the influence of the 2,2-difluoroethyl substituent.

The Subject Compound: this compound

The structure of our subject compound features a 3-aminopyrazole core with a 2,2-difluoroethyl group attached to the N1 position of the pyrazole ring. The 3-amino group is a critical feature, often involved in key hydrogen bonding interactions with biological targets, particularly the hinge region of protein kinases. The 2,2-difluoroethyl substituent is of particular interest due to the unique properties of fluorine in medicinal chemistry. Fluorine substitution can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.

Caption: General structure of the subject compound.

Comparative Analysis of Biological Activities of Analogs

The biological activities of pyrazole-3-amine analogs are diverse. Here, we compare our subject compound to known analogs in key therapeutic areas.

Kinase Inhibition: A Primary Target for Pyrazole-3-amines

A significant body of research has focused on 3-aminopyrazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.

Structure-Activity Relationship Insights:

The 3-amino group on the pyrazole ring is a key pharmacophoric element that often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituent at the N1 position, in our case the 2,2-difluoroethyl group, typically occupies a solvent-exposed region and can be modified to improve potency, selectivity, and pharmacokinetic properties.

For instance, a series of 1H-pyrazol-3-amine derivatives have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[4] In these studies, modifications at the N1 position significantly influenced the inhibitory activity. While direct analogs with a 2,2-difluoroethyl group were not reported, compounds with other alkyl and substituted alkyl groups showed nanomolar potency.[4] The introduction of the difluoroethyl group in our subject compound would likely enhance its metabolic stability and could modulate its binding affinity through favorable interactions with the protein.

Similarly, 3-amino-1H-pyrazole-based compounds have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5] Again, the N1 substituent plays a crucial role in determining the selectivity and potency of these inhibitors.

Table 1: Kinase Inhibitory Activity of Selected Pyrazole-3-amine Analogs

AnalogTarget KinaseIC50/KiReference
Compound 44 (a 1H-pyrazol-3-amine derivative)RIPK1Low nanomolar[4]
Promiscuous Kinase Inhibitor 1CDK2, CDK5, JNK34.6 nM, 27.6 nM, 26.1 nM (KD)[5]
1H-Pyrazole Biaryl SulfonamidesG2019S-LRRK2Nanomolar[6]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented.[1] Many of these compounds exert their effects through the inhibition of key inflammatory mediators. The potential for this compound to act as an anti-inflammatory agent is plausible, likely through the inhibition of kinases involved in inflammatory signaling pathways, such as RIPK1.[4]

Anticancer Activity

The role of pyrazole derivatives as anticancer agents is a major area of research.[1] Their mechanisms of action are often tied to the inhibition of protein kinases that are critical for cancer cell proliferation and survival, such as CDKs.[5] Given the prevalence of kinase inhibitory activity among 3-aminopyrazole analogs, it is reasonable to hypothesize that this compound could exhibit antiproliferative effects against cancer cell lines.

Experimental Protocols: A General Approach to Assessing Kinase Inhibitory Activity

To evaluate the biological activity of novel pyrazole derivatives like this compound, a variety of in vitro assays can be employed. A common starting point is to assess their kinase inhibitory potential.

Step-by-Step Generalized Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare assay buffers, the kinase enzyme of interest, the specific substrate, and ATP at desired concentrations. The test compound, this compound, and its analogs would be dissolved in a suitable solvent like DMSO to create a stock solution, from which serial dilutions are made.

  • Kinase Reaction: In a multi-well plate, combine the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Termination and ADP Detection: Stop the kinase reaction and add a reagent that simultaneously depletes the remaining ATP and converts the ADP produced to ATP.

  • Signal Generation: Add a detection reagent containing luciferase and luciferin. The newly synthesized ATP is used by the luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Inhibition_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Kinase Reaction (Kinase + Compound + Substrate) A->B C Initiate Reaction (Add ATP) B->C D Terminate Reaction & Detect ADP (ADP-Glo™ Reagent) C->D E Generate Luminescent Signal (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: A generalized workflow for a kinase inhibition assay.

Visualizing the Mechanism: Kinase Signaling Pathways

Many pyrazole-3-amine analogs function by inhibiting protein kinases within critical cell signaling pathways. The diagram below illustrates a simplified, generic kinase signaling cascade that is often targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P Kinase3 Kinase 3 Kinase2->Kinase3 P TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor P GeneExpression Gene Expression (Proliferation, Survival, etc.) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Inhibitor Pyrazole-3-amine Inhibitor Inhibitor->Kinase2 Inhibition

Caption: A simplified kinase signaling pathway targeted by inhibitors.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a biologically active molecule, particularly as a kinase inhibitor. The presence of the 3-amino group is a well-established pharmacophore for kinase binding, and the 2,2-difluoroethyl substituent is likely to confer favorable pharmacokinetic properties, such as enhanced metabolic stability.

Future research should focus on the synthesis and in vitro biological evaluation of this compound to confirm these hypotheses. Screening against a panel of protein kinases would be a logical first step to identify its primary molecular targets. Subsequent cell-based assays could then be used to evaluate its potential as an anti-inflammatory or anticancer agent. The insights gained from such studies would not only elucidate the specific biological activities of this compound but also contribute to a deeper understanding of the structure-activity relationships of fluorinated pyrazole derivatives.

References

  • Alam, M. J., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research (IJPSR), 6(12), 4940-4957.
  • Farag, A. M., et al. (2008). Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. Bioorganic & Medicinal Chemistry, 16(8), 4569-4578.
  • Google Patents. (n.d.). 3 -amino- pyrazole derivatives useful against tuberculosis.
  • Google Patents. (n.d.). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
  • Google Patents. (n.d.). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][7][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.
  • Google Patents. (n.d.). 3(5)-AMINO-PYRAZOLE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS ANTITUMORAGENTS.
  • Karrouchi, K., et al. (2018).
  • Li, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • Liu, H., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-970.
  • MDPI. (2021).
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4943.
  • MDPI. (2022). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 27(19), 6523.
  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89.
  • National Center for Biotechnology Information. (n.d.). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants.
  • National Center for Biotechnology Information. (2022). The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 122, 105715.
  • National Center for Biotechnology Information. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 127996.
  • National Center for Biotechnology Information. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5539-5548.
  • National Center for Biotechnology Information. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 12345.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
  • ResearchGate. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Springer. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(1), 1.

Sources

A Comparative Guide to Bioisosteric Alternatives for 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, the selection of the core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting compounds. The 3-aminopyrazole scaffold, exemplified by molecules such as 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, has emerged as a privileged structure in this domain, frequently serving as a key "hinge-binding" motif that interacts with the ATP-binding site of various kinases. This guide provides an in-depth technical comparison of viable alternatives to this scaffold, supported by experimental data and detailed protocols for comparative assays, with a particular focus on Janus Kinase (JAK) and Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition.

The 3-aminopyrazole moiety is valued for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the kinase hinge region. The N-1 substituent, in this case, a 2,2-difluoroethyl group, can be tailored to occupy adjacent hydrophobic pockets, further enhancing binding affinity and conferring specific selectivity profiles. While direct public data on the inhibitory activity of this compound itself is limited, its prevalence as a building block in patented kinase inhibitors suggests its utility in generating potent and selective modulators of kinase activity.

The Rationale for Seeking Alternatives

While the 3-aminopyrazole scaffold is a robust starting point, the quest for improved drug candidates necessitates the exploration of bioisosteric replacements. The primary motivations for investigating alternatives include:

  • Modulating Potency and Selectivity: Subtle changes in the geometry and electronic properties of the hinge-binding moiety can dramatically alter the affinity for the target kinase and the selectivity against off-target kinases.

  • Improving Physicochemical and Pharmacokinetic Properties: Issues such as poor solubility, metabolic instability, or undesirable off-target effects can sometimes be mitigated by replacing the core scaffold.

  • Navigating Intellectual Property Landscapes: The development of novel chemical matter is often a key driver in drug discovery programs.

This guide will focus on a prominent and experimentally validated alternative to the 3-aminopyrazole scaffold: the 2-aminothiazole moiety. We will also discuss other potential bioisosteres based on established principles of medicinal chemistry.

Head-to-Head Comparison: 3-Aminopyrazole vs. 2-Aminothiazole

The replacement of a pyrazol-3-yl amine with a thiazol-2-yl amine has been successfully demonstrated in the development of potent and selective JAK2 inhibitors.[1][2] This bioisosteric switch is rooted in the similar spatial arrangement of hydrogen bond donors and acceptors, allowing the 2-aminothiazole to effectively mimic the hinge-binding interactions of the 3-aminopyrazole.

dot

Caption: Bioisosteric relationship between 3-aminopyrazole and 2-aminothiazole.

Comparative Performance Data

The following table summarizes representative data from the literature, comparing the performance of kinase inhibitors featuring the 3-aminopyrazole and 2-aminothiazole scaffolds. It is important to note that the specific substituents on the core scaffolds differ, but the data illustrates the viability of the thiazole as a potent alternative.

ScaffoldTarget KinaseCompound ExampleIC50 (nM)Key ObservationsReference
3-Aminopyrazole JAK2Representative Pyrazol-3-ylamino Pyrazine< 10High potency, serves as a benchmark for JAK2 inhibition.[3][4]
2-Aminothiazole JAK2Thiazol-2-ylamino Pyrazine Analog10-50Demonstrates comparable, potent inhibition of JAK2, validating it as a successful bioisosteric replacement.[1][2]
3-Aminopyrazole RIPK1Derivative from AZD4547 scaffoldLow nM1H-pyrazol-3-amine derivatives show potent, low nanomolar activity against RIPK1.[5][6][7]
2-Aminothiazole Aurora KinaseDesigned 2-amino thiazole derivativeVariesThiazole derivatives are effective Aurora kinase inhibitors, showcasing the scaffold's broader applicability.[8]

Key Insights from the Comparison:

  • Potency: The 2-aminothiazole scaffold can achieve potencies comparable to the 3-aminopyrazole core, confirming its effectiveness as a hinge-binding motif.[1][2]

  • Structure-Activity Relationship (SAR): The SAR for both scaffolds is influenced by the substituents. For the 2-aminothiazole, modifications at the 4 and 5 positions of the ring are critical for optimizing potency and selectivity, analogous to the N-1 and other positions on the pyrazole ring.

  • Physicochemical Properties: Thiazoles can offer different physicochemical properties compared to pyrazoles, which may be advantageous for improving solubility, permeability, or metabolic stability. The choice between the two may depend on the specific challenges encountered with a particular chemical series.

  • Broader Applicability: Both scaffolds are versatile and have been successfully employed in the development of inhibitors for a wide range of kinases beyond JAK and RIPK1, including Aurora kinases, CDKs, and FGFR.[8][9][10][11][12]

Other Potential Alternatives

Beyond the direct replacement with a 2-aminothiazole, other heterocyclic systems can be considered as bioisosteres for the 3-aminopyrazole scaffold in kinase inhibitor design. The key is to maintain the crucial hydrogen bonding interactions with the kinase hinge region. Some potential alternatives include:

  • Indazoles: These bicyclic structures can be considered as extended analogues of pyrazoles and have been used in numerous kinase inhibitors.

  • Pyrrolopyrimidines: This scaffold is present in the approved JAK inhibitor Ruxolitinib and effectively engages the kinase hinge.

  • Imidazoles: Isomeric to pyrazoles, imidazoles offer a different arrangement of nitrogen atoms that can also participate in hinge binding.[10]

The selection of an appropriate alternative will depend on the specific target kinase, the desired selectivity profile, and the overall properties of the lead molecule.

Experimental Protocols for Comparative Assays

To empirically compare the performance of a novel 2-aminothiazole derivative against a 3-aminopyrazole-based inhibitor, a robust in vitro kinase assay is essential. Below are detailed, step-by-step methodologies for assessing inhibitory activity against JAK2 and RIPK1.

In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the widely used ADP-Glo™ kinase assay, which measures the amount of ADP produced in the kinase reaction.

dot

JAK2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compounds in DMSO Dispense_Compound Dispense compounds into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Substrate_Mix Prepare 2X JAK2 enzyme and substrate (e.g., STAT peptide) mix Add_Enzyme_Substrate Add 2X enzyme/substrate mix to plate Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Prep Prepare 2X ATP solution Add_ATP Add 2X ATP to initiate reaction ATP_Prep->Add_ATP Dispense_Compound->Add_Enzyme_Substrate Incubate_1 Incubate to allow compound-enzyme binding Add_Enzyme_Substrate->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubate for a set time (e.g., 60 min) Add_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_2->Add_ADP_Glo Incubate_3 Incubate (e.g., 40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Incubate_3->Add_Detection_Reagent Incubate_4 Incubate to stabilize signal (e.g., 30-60 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Read luminescence on a plate reader Incubate_4->Read_Luminescence

Caption: Workflow for a luminescence-based JAK2 kinase inhibition assay.

Materials:

  • Recombinant human JAK2 enzyme

  • STAT peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Test compounds (3-aminopyrazole and 2-aminothiazole derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO, typically starting from a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a 2X solution of JAK2 enzyme and STAT peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km for JAK2. Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and uses the new ATP to drive a luciferase reaction.

  • Signal Stabilization and Reading: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro RIPK1 Kinase Inhibition Assay (Fluorescence Polarization-Based)

This protocol describes a fluorescence polarization (FP) based assay, which is suitable for high-throughput screening.[2][10]

Materials:

  • Recombinant human RIPK1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • 384-well black assay plates

  • Test compounds

  • Kinase assay buffer

Procedure:

  • Compound Plating: As described in the JAK2 assay, dispense serially diluted test compounds into the assay plate.

  • Enzyme Addition: Add a solution of RIPK1 enzyme in kinase assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a solution containing the fluorescently labeled peptide substrate and ATP to each well.

  • Kinase Reaction: Incubate at 30°C for the desired reaction time (e.g., 90 minutes). The extent of phosphorylation will be determined by a detection antibody that binds to the phosphorylated substrate.

  • Detection: Add a solution containing a phosphospecific antibody coupled to a fluorophore.

  • Signal Reading: Read the fluorescence polarization on a suitable plate reader. The binding of the antibody to the phosphorylated peptide results in a change in the polarization of the emitted light.

  • Data Analysis: Calculate IC50 values as described for the JAK2 assay.

Conclusion

The 3-aminopyrazole scaffold, as seen in molecules like this compound, is a cornerstone of modern kinase inhibitor design. However, the principles of bioisosterism provide a rational framework for discovering alternative scaffolds with potentially superior properties. The 2-aminothiazole moiety stands out as a clinically and experimentally validated alternative, capable of achieving high potency against key kinase targets such as JAK2. The choice between these and other heterocyclic systems should be guided by a thorough analysis of structure-activity relationships and the specific goals of the drug discovery program. The provided experimental protocols offer a robust starting point for the direct, quantitative comparison of novel inhibitors, enabling data-driven decisions in the pursuit of next-generation kinase-targeted therapies.

References

  • Galal, S.A., Abdelsamie, A.S., Shouman, S.A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4587.
  • Szczepankiewicz, B.G., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(15), 6336-6359.
  • Wang, Z., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • Ioannidis, S., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673.
  • Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6810-6814.
  • Harris, P.A., et al. (2017). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. Journal of Pharmacological and Toxicological Methods, 88, 12-19.
  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit.
  • Berger, S.B., et al. (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 8(11), 1187-1192.
  • Almeida, L., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-73.
  • B-S, D., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13576-13595.
  • Lücking, U., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • Nitulescu, G.M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 15(7), 839.
  • Al-Ostath, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(36), 32777-32794.
  • Harris, P.A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261.
  • Figshare. (2025). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay.
  • Semantic Scholar. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
  • ResearchGate. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Selectivity

The 1H-pyrazol-3-amine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] The introduction of a 1-(2,2-difluoroethyl) substituent is a strategic modification aimed at modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, potentially enhancing the therapeutic profile of the resulting inhibitors.

However, the development of any new inhibitor, particularly within the kinase family, is a tightrope walk between achieving potent on-target activity and minimizing off-target interactions that can lead to toxicity or unforeseen side effects. Cross-reactivity, the binding of an inhibitor to proteins other than its intended target, is a critical parameter that must be rigorously evaluated. This guide provides a framework for researchers and drug development professionals to comprehensively assess the cross-reactivity profile of novel inhibitors based on the 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine scaffold. We will delve into the causality behind essential experimental workflows, compare methodologies, and present a clear path for generating robust, reliable selectivity data.

The Challenge: Kinome Similarity and Off-Target Effects

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[3] This inherent similarity is the primary reason why achieving absolute selectivity is a formidable challenge. An inhibitor designed to fit the active site of one kinase may inadvertently bind to dozens of others. For instance, early promiscuous kinase inhibitors based on the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core were found to stabilize over 60 different kinases, highlighting the need for careful structural modifications to gain selectivity.[4] A thorough cross-reactivity profile is therefore not merely a characterization step but a fundamental aspect of drug design and safety assessment.

Core Methodologies for Determining Inhibitor Cross-Reactivity

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. No single assay can capture the full picture. We will explore three gold-standard techniques that provide complementary data, from broad-panel biochemical screening to target engagement in a live-cell context.

High-Throughput Kinase Panel Screening: A Global View of Selectivity

The most direct way to assess kinome-wide selectivity is through large-panel binding or activity assays. The KINOMEscan® platform is an industry-standard example of an active site-directed competition binding assay that quantitatively measures interactions between a test compound and a large panel of kinases (often over 450).[3][5][6]

Causality of Experimental Choice: This approach is chosen as the primary screen because it is unbiased and comprehensive. It rapidly identifies the most potent interactions across the kinome, providing a global map of a compound's binding profile. This allows for the early identification of potential off-targets and helps to prioritize compounds with the most promising selectivity profiles for further investigation.[7]

Experimental Workflow: Competition Binding Assay

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Binding & Detection cluster_data Data Analysis Test_Inhibitor Test Inhibitor (e.g., 1-(2,2-difluoroethyl)-1H- pyrazol-3-amine derivative) Incubation Incubation: Inhibitor competes with affinity ligand for kinase binding site Test_Inhibitor->Incubation Added Kinase_Phage DNA-tagged Kinase (Immobilized on solid support) Kinase_Phage->Incubation Added Ligand Active-site directed Affinity Ligand (Biotinylated) Ligand->Incubation Added Wash Wash Step: Remove unbound components Incubation->Wash Elution Elution & Quantification: Quantify bound kinase-tagged DNA via qPCR Wash->Elution Data Calculate % Inhibition or determine Kd values Elution->Data Visualization Visualize Data (e.g., TREEspot® plot) Data->Visualization

Caption: Workflow for a KINOMEscan® competition binding assay.

Step-by-Step Protocol:

  • Immobilization: A library of human kinases, each tagged with a unique DNA identifier, is immobilized on a solid support.

  • Competition: The test inhibitor is added to the kinase panel along with a fixed concentration of a biotinylated, active-site-directed affinity ligand. The inhibitor and the affinity ligand compete for binding to the kinase's active site.

  • Equilibration & Washing: The reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase-bound affinity ligand is quantified by measuring the amount of kinase-tagged DNA remaining on the solid support, typically via qPCR.

  • Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test inhibitor. Results are often reported as percent inhibition relative to a DMSO control or as dissociation constants (Kd) derived from dose-response curves.[5]

Data Presentation: The results from a kinome scan are best presented in a table that highlights the most potent interactions.

Target KinaseDissociation Constant (Kd, nM)Percent of Control (%) @ 1 µMKinase Family
Primary Target [Value] [Value] [e.g., TK]
Off-Target 1[Value][Value][e.g., CAMK]
Off-Target 2[Value][Value][e.g., AGC]
Off-Target 3[Value][Value][e.g., STE]
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Physiological Context

While biochemical assays are powerful, they do not account for factors like cell permeability, intracellular target concentration, or the need for ATP. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement within intact cells or even tissues.[8][9]

Causality of Experimental Choice: CETSA is founded on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[10][11] By performing this assay in a cellular environment, we can confirm that the inhibitor not only binds its target biochemically but also reaches and engages it within its native, physiological context. This provides a crucial link between biochemical affinity and cellular activity.[12]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Intact Cells Treatment Treat cells with Inhibitor vs. Vehicle (DMSO) control Cells->Treatment Aliquot Aliquot cell suspensions Treatment->Aliquot Heating Heat aliquots to a range of different temperatures Aliquot->Heating Lysis Cell Lysis (e.g., freeze-thaw) Heating->Lysis Centrifuge Centrifugation: Separate soluble fraction from precipitated protein Lysis->Centrifuge Quantify Quantify soluble target protein (e.g., Western Blot, ELISA, MS) Centrifuge->Quantify Curve Plot Melting Curves Quantify->Curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are incubated with the test inhibitor or a vehicle control (e.g., DMSO) to allow for cell entry and target binding.

  • Heat Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures for a short, defined period (e.g., 3 minutes).[8] This induces denaturation and aggregation of proteins.

  • Cell Lysis: Cells are lysed to release their contents. This is often done by methods that do not use detergents, such as repeated freeze-thaw cycles.

  • Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified using a protein detection method like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: The amount of soluble protein is plotted against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[10]

Data Presentation: CETSA data is typically visualized as melting curves, and the key quantitative output is the thermal shift (ΔTm).

InhibitorPrimary Target Tm (°C)ΔTm vs. Vehicle (°C)Off-Target Tm (°C)ΔTm vs. Vehicle (°C)
Compound X 52.5+5.848.1+0.5
Alternative Y 50.1+3.451.2+3.1
Affinity Chromatography-Mass Spectrometry: Unbiased Off-Target Discovery

To identify completely unexpected off-targets, an unbiased proteomics approach is invaluable. Affinity chromatography coupled with mass spectrometry (MS) allows for the identification of proteins from a complex cell lysate that physically interact with the inhibitor.[13][14]

Causality of Experimental Choice: This method is chosen when the goal is to move beyond known targets (like kinases) and discover novel binding partners. By immobilizing the inhibitor and using it as "bait," we can physically isolate proteins that bind to it from the entire proteome.[15] This is crucial for understanding mechanisms of toxicity and for potential drug repositioning.

Experimental Workflow: Affinity Chromatography-MS

Affinity_MS_Workflow cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Immobilize Immobilize Inhibitor onto solid support (beads) Incubate Incubate immobilized inhibitor with cell lysate Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash extensively to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE Separate proteins (e.g., SDS-PAGE) Elute->SDS_PAGE MS Identify proteins by Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Analysis Bioinformatic Analysis: Identify specific vs. non-specific binders MS->Analysis

Caption: Workflow for target deconvolution using affinity chromatography-MS.

Step-by-Step Protocol:

  • Inhibitor Immobilization: The this compound based inhibitor is chemically linked to a solid support, such as agarose or magnetic beads.[14]

  • Lysate Incubation: The immobilized inhibitor is incubated with a complex protein mixture, typically a total cell lysate.

  • Washing: The beads are washed extensively with a series of buffers to remove proteins that bind non-specifically to the matrix or the inhibitor.

  • Elution: Specifically bound proteins are eluted from the beads, often by changing pH, increasing salt concentration, or using a competing soluble inhibitor.

  • Protein Identification: The eluted proteins are identified using high-sensitivity mass spectrometry.[16]

  • Data Analysis: A critical step is to differentiate true interactors from non-specific background binders. This is achieved by running parallel control experiments, such as using beads without any immobilized compound or beads with an immobilized, structurally similar but inactive analog.[15]

Comparative Analysis: Building a Complete Profile

By integrating data from these orthogonal approaches, a comprehensive cross-reactivity profile can be constructed. A new this compound based inhibitor should be compared against relevant alternatives, which could include established drugs targeting the same primary protein or other inhibitors from the same chemical series.

Example Comparative Data Table:

FeatureInhibitor A (Test Compound)Inhibitor B (Alternative)
Scaffold This compound[e.g., Pyrazolo[1,5-a]pyrimidine]
Primary Target [e.g., RIPK1][e.g., RIPK1]
Kd (Primary Target) 5 nM12 nM
Cellular ΔTm (Primary Target) +7.2 °C+5.1 °C
Key Off-Targets (KINOMEscan) Kinase X (Kd=150 nM), Kinase Y (Kd=400 nM)Kinase Z (Kd=85 nM), Kinase Y (Kd=650 nM)
Novel Off-Targets (Affinity-MS) [e.g., Non-kinase Protein P][e.g., None identified]
Selectivity Score (S10@1µM) 0.02 (2 hits out of 450 with >90% inhibition)0.05 (23 hits out of 450 with >90% inhibition)

Conclusion

Evaluating the cross-reactivity profile of novel inhibitors derived from the this compound scaffold is a non-negotiable component of preclinical development. A robust assessment requires more than a single data point. It demands a synthesized understanding from broad biochemical screens to confirm selectivity, cellular assays to verify target engagement, and unbiased proteomic methods to uncover unexpected interactions. By employing the methodologies outlined in this guide, researchers can build a comprehensive and reliable profile of their inhibitors, enabling data-driven decisions to advance compounds with the highest potential for both efficacy and safety.

References

  • Eurofins Discovery. KINOMEscan Technology.
  • ResearchGate. Affinity chromatography-based proteomics for drug target deconvolution.
  • Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery.
  • PubMed. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.
  • National Center for Biotechnology Information (PMC).
  • National Center for Biotechnology Information (PMC). Target deconvolution techniques in modern phenotypic profiling.
  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Taylor & Francis Online. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • BPS Bioscience. Kinase Screening & Profiling Service.
  • Promega Corporation.
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • CETSA. CETSA.
  • PubMed.
  • PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PubMed. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

Sources

A Comparative Guide to the Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous commercial drugs valued for their diverse pharmacological activities and favorable bioavailability profiles.[1] However, as with any promising scaffold, the journey from a hit compound to a clinical candidate is fraught with pharmacokinetic challenges. Absorption, Distribution, Metabolism, and Excretion (ADME) properties often dictate the success or failure of a potential therapeutic.

This guide provides a comparative analysis of the pharmacokinetic properties of fluorinated versus non-fluorinated pyrazoles. The strategic incorporation of fluorine is a powerful tool in a medicinal chemist's arsenal, capable of profoundly influencing a molecule's metabolic fate, permeability, and overall in vivo performance.[2][3] We will delve into the mechanistic underpinnings of fluorine's effects, present supporting data, and provide detailed experimental protocols for researchers to validate these properties in their own discovery programs.

The Fluorine Effect: A Mechanistic Overview

The introduction of a fluorine atom, the most electronegative element, into a pyrazole scaffold instigates significant changes in the molecule's physicochemical properties.[4] These alterations are the root cause of the observed pharmacokinetic enhancements.

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol), making it resistant to cleavage by metabolic enzymes.[5] When fluorine replaces a hydrogen atom at a metabolically vulnerable position—a "soft spot"—it can effectively block oxidative metabolism by Cytochrome P450 (CYP) enzymes.[5][6] This is a primary strategy for enhancing a compound's metabolic stability and, consequently, its half-life.

  • Altered Basicity (pKa): Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby basic functional groups, such as amines.[4][5] Reducing basicity can be advantageous for oral bioavailability, as a less charged molecule may exhibit improved membrane permeation.[4][7]

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity.[8][9] This can enhance binding affinity to target proteins and improve passive diffusion across biological membranes, a key factor in drug absorption.[8][10] However, this must be carefully balanced, as excessive lipophilicity can lead to reduced aqueous solubility or non-specific binding.[10]

These fundamental effects create a cascade of changes in the molecule's ADME profile, which we will explore comparatively.

Comparative Analysis of Key Pharmacokinetic Properties

Let's consider a hypothetical pair of analogous compounds: "Pyrazole-H" (a non-fluorinated parent compound) and "Pyrazole-F" (its strategically fluorinated counterpart).

Metabolic Stability

A primary challenge with many heterocyclic scaffolds, including pyrazoles, is their susceptibility to metabolism by hepatic enzymes, particularly the CYP450 family.[11][12] This can lead to rapid clearance and poor in vivo exposure. Fluorination provides a robust solution. By replacing a hydrogen on the pyrazole ring or an adjacent substituent, metabolic oxidation can be blocked.[5][6]

Conceptual Illustration: Blocking Metabolic Hotspots

The diagram below illustrates how fluorine can act as a "metabolic shield." The non-fluorinated pyrazole has a site (represented by a C-H bond) that is susceptible to CYP450-mediated hydroxylation, a common metabolic pathway. In the fluorinated analogue, the high-strength C-F bond at that position prevents this metabolic attack.

cluster_0 Non-Fluorinated Pyrazole cluster_1 Fluorinated Pyrazole A Pyrazole-H B CYP450 Enzyme A->B Metabolic 'Soft Spot' (C-H) C Metabolite (Hydroxylated) B->C Oxidation D Pyrazole-F E CYP450 Enzyme D->E Blocked Site (C-F) F No Reaction E->F Metabolism Blocked

Caption: Fluorine as a metabolic shield.

Quantitative Comparison

The impact on metabolic stability is typically quantified using an in vitro liver microsomal stability assay, which measures the rate of disappearance of a compound over time.

ParameterPyrazole-H (Non-Fluorinated)Pyrazole-F (Fluorinated)Rationale for Improvement
In Vitro Half-Life (t½, min) 15> 60Fluorine at a key position blocks CYP450-mediated oxidation, significantly slowing down metabolism.[5][6]
Intrinsic Clearance (CLint, µL/min/mg) 46.2< 11.5Reduced metabolic rate directly translates to lower intrinsic clearance.

Data is hypothetical and for illustrative purposes.

Membrane Permeability & Oral Bioavailability

For oral drugs, the ability to pass through the intestinal wall is critical for absorption.[13] This is often predicted using a Caco-2 permeability assay, which models the human intestinal epithelium.[13][14] Fluorination can enhance permeability by increasing lipophilicity and modulating pKa.[7][10] An increase in passive diffusion often leads to improved oral bioavailability.

Quantitative Comparison

ParameterPyrazole-H (Non-Fluorinated)Pyrazole-F (Fluorinated)Rationale for Improvement
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 1.5 (Low)12.0 (High)Increased lipophilicity from the fluorine atom enhances passive transcellular diffusion across the Caco-2 monolayer.[8][10]
Efflux Ratio (Papp B→A / Papp A→B) 1.21.1Neither compound shows significant active efflux, a common hurdle for permeability.[15]
Predicted Oral Bioavailability (%) 25%75%Improved permeability and enhanced metabolic stability collectively contribute to a significant increase in predicted oral bioavailability.[7][9]

Data is hypothetical and for illustrative purposes.

Plasma Protein Binding (PPB)

Once absorbed, a drug circulates in the bloodstream, where it can exist in a free form or bound to plasma proteins like albumin.[16] Only the free, unbound fraction is typically available to interact with the target receptor and exert a pharmacological effect.[17] While fluorination's effect on PPB is less predictable, the increase in lipophilicity can sometimes lead to higher protein binding. This is a critical parameter to measure, as very high PPB (>99.5%) can reduce the free drug concentration to sub-therapeutic levels.

Quantitative Comparison

ParameterPyrazole-H (Non-Fluorinated)Pyrazole-F (Fluorinated)Implication
Human Plasma Protein Binding (%) 85.0%96.5%The increased lipophilicity of Pyrazole-F likely leads to stronger hydrophobic interactions with plasma proteins.[8]
Unbound Fraction (fu) 0.150.035While the fluorinated compound is more stable and permeable, its lower unbound fraction must be considered when determining effective dosing.

Data is hypothetical and for illustrative purposes.

Experimental Validation: In Vitro ADME Protocols

To generate the comparative data discussed above, a series of standardized in vitro ADME assays are essential.[18][19] The following protocols are foundational for any drug discovery program.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[21][22]

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer as per the manufacturer's instructions.[23][24]

    • Prepare a 1 µM working solution of the test compound (e.g., Pyrazole-H or Pyrazole-F) in the phosphate buffer. Ensure the final organic solvent (e.g., DMSO) concentration is <0.5%.

  • Incubation:

    • Pre-warm the HLM solution and the test compound solution to 37°C for 10 minutes.

    • To initiate the metabolic reaction, add the NADPH-regenerating system to the HLM solution and vortex gently.[20]

    • Immediately add the pre-warmed test compound solution to the HLM/NADPH mixture to start the incubation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[21]

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20][24] This step precipitates the proteins and halts all enzymatic activity.

  • Control Incubations:

    • Run a parallel incubation without the NADPH-regenerating system to check for non-CYP-mediated degradation or chemical instability.[22]

    • Include a positive control compound with known metabolic properties (e.g., testosterone or verapamil) to validate the assay performance.[25]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Workflow Diagram: Microsomal Stability Assay

cluster_0 Incubation at 37°C prep Prepare Reagents (HLM, NADPH System, Test Compound) prewarm Pre-warm Solutions to 37°C prep->prewarm initiate Initiate Reaction (Add NADPH to HLM, then add Compound) prewarm->initiate t0 T=0 min initiate->t0 t5 T=5 min quench Quench Aliquots (Ice-cold Acetonitrile + Internal Std) t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t60->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal absorption of drugs in vitro.[14][25] It measures bidirectional transport across a monolayer of differentiated Caco-2 cells.

Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio of a test compound.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer resembling intestinal enterocytes.[15]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²).[13][26]

    • Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to ensure tight junctions are intact.[15]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound solution (e.g., 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.[13]

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[13]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Concurrently, perform the experiment in the reverse direction to assess active efflux.[27] Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Controls:

    • Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to validate each assay plate.[27]

  • Sample Analysis:

    • Analyze the concentration of the test compound in all donor and receiver samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[27]

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[15][27]

Workflow Diagram: Caco-2 Permeability Assay

cluster_ab A→B Transport cluster_ba B→A Transport culture Culture Caco-2 cells on Transwell inserts (21 days) integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity add_a Add Compound to Apical Side integrity->add_a add_b Add Compound to Basolateral Side integrity->add_b incubate_a Incubate 2h at 37°C sample_a Sample Apical & Basolateral analyze Quantify Compound by LC-MS/MS sample_a->analyze incubate_b Incubate 2h at 37°C sample_b Sample Basolateral & Apical sample_b->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay is the gold standard for determining the fraction of a drug that binds to plasma proteins.[16][28]

Objective: To determine the percentage of a compound bound to plasma proteins (%PPB) and the unbound fraction (fu).

Methodology:

  • Preparation:

    • Spike the test compound into plasma (human, rat, etc.) to a final concentration (e.g., 2 µM).[28]

    • Use a commercial RED device, which consists of individual wells separated by a semi-permeable dialysis membrane (typically 8-14 kDa MWCO).[28][29]

  • Dialysis:

    • Add the compound-spiked plasma to one chamber (the plasma chamber) of the RED device.

    • Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).[29]

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[16][29]

  • Sampling:

    • After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Sample Processing:

    • To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[29]

    • Precipitate proteins from both final samples by adding ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.

  • Data Analysis:

    • Calculate the Percent Bound (%PPB) = [1 - (Conc_buffer / Conc_plasma)] * 100.

    • Calculate the Unbound Fraction (fu) = Conc_buffer / Conc_plasma.

Conclusion and Field-Proven Insights

The strategic incorporation of fluorine is a validated and highly effective strategy for enhancing the pharmacokinetic profile of pyrazole-based drug candidates. As demonstrated, fluorination can significantly improve metabolic stability and membrane permeability, which are often major hurdles in drug development.[2][4] These improvements frequently translate into superior oral bioavailability and a more desirable in vivo half-life.[7][10]

However, it is crucial for researchers to adopt a holistic view. The potential for increased plasma protein binding must be carefully evaluated, as a low unbound fraction can offset the gains in stability and absorption. The self-validating in vitro ADME protocols provided herein are essential tools for generating robust, decision-driving data. By systematically comparing fluorinated and non-fluorinated analogues, project teams can rationally design molecules with an optimal balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of clinical success.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
  • Ready-to-use. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Lin, Z., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 10(4), 1-12. [Link]
  • Unknown Author. (n.d.). Caco2 assay protocol.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Gill, H., et al. (2025). Role of Fluorine in Drug Design and Drug Action.
  • Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(1), 1-35. [Link]
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Evotec. (n.d.). Microsomal Stability.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • Banks, W. R., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 719-734. [Link]
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(13), 2649-2662. [Link]
  • El-Gendy, A. A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 10(58), 35058-35096. [Link]
  • Back, N., et al. (2020). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biomolecules, 10(3), 478. [Link]
  • AxisPharm. (n.d.). Plasma Protein Binding Assay.
  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
  • National Center for Biotechnology Information. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Valoti, M., et al. (2004). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative. Biological and Pharmaceutical Bulletin, 27(1), 11-16. [Link]
  • ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.
  • ResearchGate. (n.d.). Graph of oral bioavailability for pyrazole substances.
  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Alera Labs, LLC. (2019). In Vitro ADME Assays.
  • Candeias, M. M., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. MedChemComm, 11(1), 155-165. [Link]
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1303. [Link]
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-11. [Link]
  • Google Patents. (n.d.). Pyrazole derivatives as cytochrome p450 inhibitors.
  • Martins, C. D., et al. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722. [Link]
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • ResearchGate. (n.d.). Structure of fluorinated pyrazole derivatives 96–97.
  • University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
  • Al-Salahi, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5567. [Link]
  • ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation.
  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]
  • ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Aminopyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Aminopyrazole Scaffold and the Quest for Refinement

The aminopyrazole core is a cornerstone in modern medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1][2] Its remarkable success stems from its ability to act as a highly effective "hinge-binder," mimicking the adenine moiety of ATP to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[3][4] This interaction pattern, typically involving a triad of hydrogen bonds, anchors the inhibitor to the kinase's hinge region, providing a stable foundation for achieving high potency and selectivity.[5] The 3-amino and 5-aminopyrazole isomers are the most prevalent in drug discovery, each offering a distinct vector for substituent placement to probe different pockets within the kinase active site.[2]

Despite its proven utility, the aminopyrazole scaffold is not without its limitations. Challenges related to metabolic stability, physicochemical properties (such as solubility), and off-target effects often necessitate further optimization.[3][6] Bioisosteric replacement, a powerful strategy in drug design, offers a rational approach to address these challenges by substituting the aminopyrazole core with other heterocyclic systems that retain the key pharmacophoric features while offering improved drug-like properties.[7]

This guide provides a comparative analysis of prominent bioisosteric replacement strategies for the aminopyrazole core, drawing upon experimental data from seminal studies. We will delve into the rationale behind these replacements, compare their impact on biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide detailed experimental protocols for their synthesis and evaluation.

The Aminopyrazole Pharmacophore: A Foundation for Kinase Inhibition

The effectiveness of the aminopyrazole core as a hinge binder is rooted in its specific arrangement of hydrogen bond donors and acceptors. The exocyclic amino group and the endocyclic pyrazole nitrogens create a pharmacophore that complements the hydrogen bonding pattern of the kinase hinge region.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS No. 1006462-38-9). As a fluorinated heterocyclic amine, this compound requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in chemical waste management.

Part 1: Hazard Assessment and Classification

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from close structural analogs and the known properties of its functional groups mandate a conservative "worst-case" approach. The compound must be treated as hazardous waste.

The primary hazards are associated with its constituent chemical features:

  • Fluorinated Ethyl Group: The presence of fluorine atoms classifies this compound as a halogenated organic substance.[1][2] Halogenated waste streams require specific disposal routes, typically high-temperature incineration in facilities equipped with acid gas scrubbers to neutralize harmful byproducts like hydrogen fluoride.[3][4]

  • Pyrazole Amine Moiety: Pyrazole derivatives are known for their diverse pharmacological activities.[1] Aminated heterocyclic compounds can exhibit irritant properties and varying levels of toxicity. Data for the closely related 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine confirms this, classifying it as an irritant and acutely toxic if swallowed.[5]

Based on this analysis, this compound should be managed as possessing the hazards summarized below.

Hazard ClassificationDescriptionRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed (Assumed Category 4).Based on data for structurally similar pyrazole amines.[5]
Skin Irritation Causes skin irritation (Assumed Category 2).A confirmed hazard for analogous pyrazole compounds.[5][6]
Eye Irritation Causes serious eye irritation (Assumed Category 2).A confirmed hazard for analogous pyrazole compounds.[5][6]
Respiratory Irritation May cause respiratory irritation.A common property of amine-containing compounds and listed for close analogs.[5]
Environmental Hazard Potentially harmful to aquatic life.Halogenated organic compounds can be persistent in the environment.[1] Disposal into drains is strictly prohibited.[7]

Part 2: Personnel Protection and Safety Equipment (PPE)

To mitigate the risks identified above, all handling and disposal procedures must be conducted while wearing the appropriate Personal Protective Equipment (PPE). The selection of PPE is a critical control measure to prevent chemical exposure.

  • Eye Protection: Chemical splash goggles are the minimum requirement. If there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common starting point, but it is crucial to consult the glove manufacturer's compatibility chart for resistance to both the pyrazole compound and any solvents used. Double-gloving is recommended for enhanced protection.[8]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Work Area: All handling of the compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, and professional management. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the sanitary sewer.[1][9]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[10] This compound and its associated waste must be collected in a dedicated "Halogenated Organic Waste" container.[2]

  • Solid Waste:

    • Collect unused, expired, or contaminated solid this compound.

    • Place it in a clearly labeled, sealable, and chemically compatible solid waste container designated for halogenated compounds.[11]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof container for halogenated liquid waste.[12]

    • Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or any incompatible materials like strong oxidizers or acids.[8][13]

  • Contaminated Labware and Debris:

    • Any materials grossly contaminated with the compound, such as weighing papers, pipette tips, gloves, and absorbent pads used for cleanup, must be placed in the designated solid halogenated waste container.[11][12]

Step 2: Containerization and Labeling

All waste must be collected in appropriate containers that are correctly labeled to comply with institutional and federal regulations like the EPA's Resource Conservation and Recovery Act (RCRA).[14]

  • Container Selection: Use only containers that are in good condition, constructed of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene for liquids), and equipped with a secure, tight-fitting lid.[1]

  • Container Management: The waste container must be kept closed at all times except when waste is being added.[14][15] Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.

  • Labeling: The container must be clearly and indelibly labeled with the following information:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "this compound" and all other constituents, including solvents, with their approximate concentrations.

    • The appropriate hazard warnings (e.g., "Irritant," "Toxic").

    • The date when waste was first added to the container (the "accumulation start date").

    • The name of the principal investigator and the laboratory location.

Step 3: On-Site Storage

Proper storage of the sealed and labeled waste container is essential while awaiting pickup.

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory. This is often referred to as a Satellite Accumulation Area (SAA).[11]

  • This area must be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure secondary containment (e.g., a larger, chemically resistant tub or tray) is used for all liquid waste containers to contain any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.

  • Request Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[11]

  • Professional Management: The EHS department will coordinate with a certified vendor who will transport the waste for final disposal, typically via high-temperature incineration.[11] This method is necessary to destroy the organic structure and manage the resulting acidic gases.[3]

  • Empty Containers: The original product container is not considered "empty" until it has been properly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_gen Waste Generation cluster_proc On-Site Management Protocol cluster_disp Final Disposition Gen Generation of Waste (Solid, Liquid, Contaminated Items) Segregate Step 1: Segregate Waste (Is it Halogenated?) Gen->Segregate Assess & Characterize PPE Wear Appropriate PPE Gen->PPE Spill Spill Occurs Gen->Spill Container Step 2: Collect in Labeled, Compatible Halogenated Waste Container Segregate->Container Yes Store Step 3: Store in Designated Satellite Accumulation Area Container->Store Keep Closed & Secure Pickup Step 4: Request Pickup by EHS Store->Pickup Dispose Professional Disposal (High-Temperature Incineration) Pickup->Dispose Spill_Proc Follow Spill Cleanup Protocol Spill->Spill_Proc Spill_Proc->Container Dispose of cleanup debris

Sources

Mastering the Bench: A Guide to the Safe Handling of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, pushing the boundaries of science requires not only innovation but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS No. 1006462-38-9), a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1][2][3] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2).[4] While specific toxicological data for this exact compound is limited, the presence of the pyrazole amine moiety and the difluoroethyl group necessitates a cautious approach. Pyrazole derivatives are known for a wide range of biological activities, and as such, should be handled with care.[5][6] The introduction of fluorine can significantly alter a molecule's properties, potentially leading to increased metabolic stability and unique toxicological profiles.[7]

Key Hazard Statements:

  • H315: Causes skin irritation.[4][8]

  • H319: Causes serious eye irritation.[4][8]

  • H335: May cause respiratory irritation.[8][9]

A thorough risk assessment before any experiment is mandatory. Consider the scale of your reaction, the potential for aerosolization, and the compatibility with other reagents.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are non-negotiable for preventing exposure. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.

PPE ComponentSpecificationRationale and Best Practices
Eye Protection Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a significant risk of splashing.[7][9]Goggles provide a seal around the eyes to protect against splashes from all directions. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during vigorous reactions.
Hand Protection Nitrile gloves (minimum 4-6 mil thickness). Consider double-gloving for added protection.[10]Nitrile provides good resistance to a broad range of chemicals. Always check the glove manufacturer's compatibility chart for the specific solvents you are using. Double-gloving is a prudent measure that minimizes the risk of exposure from a single glove failure. Dispose of gloves immediately if contamination is suspected.[10]
Body Protection Flame-resistant lab coat.[7]A lab coat protects your skin and personal clothing from spills and splashes. Flame-resistant material is a critical safety feature in a laboratory environment where flammable solvents are common.
Respiratory Protection Not generally required if work is conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures a controlled and safe environment throughout your experiment.

Preparation and Pre-Experiment Checklist
  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before starting. This minimizes movement in and out of the containment area.

  • Consult SDS: Have the Safety Data Sheet readily accessible, either in print or electronically.[4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[11]

Handling and Dispensing
  • Inert Atmosphere: This compound should be stored under an inert atmosphere and kept in a cool, dark place (2-8°C).[1]

  • Weighing: If weighing the solid, do so in the fume hood. Use disposable weigh boats or papers to prevent cross-contamination.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Reaction and Monitoring
  • Closed System: Whenever possible, conduct reactions in a closed system to contain vapors.

  • Temperature Control: Be mindful of any potential exothermic reactions. Use an ice bath for cooling as needed.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

  • Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh paper, and absorbent materials, must be collected as hazardous waste.[5][7] Do not mix with non-hazardous waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name.[5]

  • Rinsate Collection: The first rinse of any contaminated glassware must be collected as hazardous waste.[5] Subsequent rinses may be managed according to your institution's policies.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[4] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Always follow all federal, state, and local environmental regulations.[4]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Compound prep_fumehood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_decon Decontaminate handle_react->cleanup_decon emergency_spill Spill Control handle_react->emergency_spill emergency_exposure First Aid handle_react->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these protocols and understanding the rationale behind them, you contribute to a safer laboratory environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem.
  • Enamine. (n.d.). Safety Data Sheet - this compound. Enamine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine. CymitQuimica.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].... BenchChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUmB0tSv73sGrwsQudiJnSOTo8_jjmosho6FYKm-s6_dw6xkcsth0YkGeHCmVHl2DZChr6c0mY7SuhUH6nMmQ9TP1KnTk-dlWbBSRSh6xKJkHlYOBsUAs8JVJebsAicPQzikR6T5uayjwIQJHuzqmn6D-r3MB-NCIWCckyHKljw0sC604q_xM5DV7ygdHVIawk1-Yo-jPBKVygluIKIiLs5VKpg2jtek9SM4eHyFihCdNEnYqlAlCYN0NW-4carVWHdkmypoM8Igqi9aKSbO7F_eAMAPUSJKZIteR4CEJzVrmS1-R0gL1I67hkIliT4yp5HcU5UJfimvMgiMZe-woQhlSr-5Rr
  • ChemicalBook. (2025, December 20). Pyrazole - Safety Data Sheet. ChemicalBook.
  • Lab-Chemicals.Com. (n.d.). This compound, 97%. Lab-Chemicals.Com.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazol-3-amine. CymitQuimica.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer.
  • Aaronchem. (n.d.). This compound. Aaronchem.
  • ChemicalBook. (n.d.). This compound | 1006462-38-9. ChemicalBook.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.